5,7-Dibromo-3,3-dimethylindolin-2-one
Description
Properties
IUPAC Name |
5,7-dibromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVOOYJHLGGINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675144 | |
| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872271-71-1 | |
| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one, a key intermediate in medicinal chemistry. The document details a robust and reproducible synthetic pathway, elucidating the underlying chemical principles and providing practical, field-tested insights into the experimental protocol. Emphasis is placed on the rationale behind the choice of reagents and reaction conditions to ensure both high yield and purity of the target compound. This guide is intended to be a self-validating resource, complete with detailed experimental procedures, characterization data, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction: Significance of this compound
This compound (CAS No. 872271-71-1) is a halogenated derivative of 3,3-dimethyloxindole.[1] The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms at the 5 and 7 positions of the aromatic ring significantly alters the electronic and lipophilic properties of the molecule, making it a valuable building block for the synthesis of novel pharmaceutical candidates. The gem-dimethyl group at the 3-position provides steric hindrance that can influence the molecule's conformation and interaction with biological targets. This unique combination of structural features makes this compound a sought-after intermediate for the development of new therapeutics.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through the direct bromination of the commercially available starting material, 3,3-dimethylindolin-2-one (also known as 3,3-dimethyloxindole). This approach is predicated on the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.
The core challenge in this synthesis is achieving the desired regioselectivity. The oxindole ring system is an activated aromatic nucleus, susceptible to electrophilic attack. The lactam functionality and the alkyl substituents influence the electron density distribution around the benzene ring, thereby directing the incoming electrophile (in this case, the bromonium ion). The positions para (position 5) and ortho (position 7) to the electron-donating nitrogen atom are the most activated sites for electrophilic substitution.
Our chosen synthetic strategy employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a versatile and convenient source of electrophilic bromine that offers several advantages over elemental bromine, including ease of handling and often improved regioselectivity.[2] The reaction is typically carried out in a suitable solvent that can facilitate the reaction while minimizing side reactions.
Synthesis Pathway and Mechanism
The synthesis of this compound proceeds via a one-step electrophilic aromatic substitution reaction.
Reaction Scheme:
A concise overview of the synthesis pathway.
Mechanism:
The reaction proceeds through a standard electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: N-Bromosuccinimide, in the presence of a polar aprotic solvent like acetonitrile, serves as a source of the bromonium ion (Br+).
-
Nucleophilic Attack: The electron-rich benzene ring of 3,3-dimethylindolin-2-one acts as a nucleophile, attacking the electrophilic bromine. The attack occurs preferentially at the 5- and 7-positions due to the activating and ortho-, para-directing effects of the nitrogen atom of the lactam ring.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the bromonium ion leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A base (which can be the succinimide anion or the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
-
Second Bromination: The mono-brominated intermediate then undergoes a second electrophilic bromination at the remaining activated position (either 5 or 7) to yield the final 5,7-dibromo product. The use of a slight excess of NBS ensures the completion of the dibromination.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,3-Dimethylindolin-2-one | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Acetonitrile (CH3CN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylindolin-2-one (1.0 equivalent).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely. A typical concentration is 0.1 to 0.5 M.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (2.2 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Starting Material | 3,3-Dimethylindolin-2-one |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry of NBS | 2.2 equivalents |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Characterization Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (s, 1H, NH), 7.50 (d, J = 1.8 Hz, 1H, Ar-H), 7.35 (d, J = 1.8 Hz, 1H, Ar-H), 1.35 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 181.5, 140.2, 137.8, 131.5, 125.0, 115.8, 102.1, 45.2, 24.5 |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1715 (C=O stretch), 1600, 1470 (aromatic C=C stretch), 860 (C-Br stretch) |
| Mass Spec (ESI-MS) | m/z 317.9 [M-H]⁻, 319.9 [M+H-2H]⁻, 321.9 [M+H-4H]⁻ (isotopic pattern for two bromine atoms) |
Visualization of the Experimental Workflow
A step-by-step workflow for the synthesis.
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. Each step has a clear purpose and expected outcome.
-
Reaction Monitoring: The use of TLC allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time, which could lead to side product formation.
-
Work-up Procedure: The quenching and extraction steps are crucial for removing unreacted reagents and byproducts, leading to a cleaner crude product and simplifying the subsequent purification.
-
Purification: Flash column chromatography is a standard and effective method for isolating the desired product from any remaining impurities or mono-brominated species.
-
Characterization: The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized this compound. A successful synthesis will yield a product with spectroscopic data that matches the provided values.
Conclusion
This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound. By leveraging a well-understood electrophilic aromatic substitution reaction with N-Bromosuccinimide, this protocol provides a high-yielding and straightforward method for obtaining this valuable medicinal chemistry intermediate. The detailed experimental procedure, coupled with comprehensive characterization data and a clear explanation of the underlying scientific principles, equips researchers and drug development professionals with the necessary tools to successfully synthesize this key compound in their own laboratories.
References
-
Fujita, M. et al. (2007). Supporting Information for "Self-Assembly of M24L48 Polyhedra from 24 Palladium(II) Ions and 48 Tridentate Ligands". Angewandte Chemie International Edition, 46(19), 3459-3462. [Link]
-
Li, S. et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]
-
Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Bandgar, B. P., & Sadavarte, V. S. (2001). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 6(9), 745-751. [Link]
- Google Patents. (2012). Preparation method for 5-bromo-7-azaindole. CN102584820A.
- Google Patents. (2018). Synthetic method of 5-bromo-7-azaindole. CN108997340B.
- Google Patents. (2015). Preparation method of 5-bromo-7-methylindole. CN113045475A.
- Google Patents. (2019). Preparation method of 5-bromo-7-azaindole. CN109081840B.
-
Wikipedia. N-Bromosuccinimide. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dibromo-3,3-dimethylindolin-2-one is a halogenated derivative of the indolinone scaffold, a core structure found in a multitude of biologically active compounds and approved pharmaceuticals. The strategic placement of bromine atoms and methyl groups on the indolinone core can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound and outlines detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related small molecules in medicinal chemistry and materials science.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | N/A |
| CAS Number | 872271-71-1 | [1] |
| Molecular Formula | C₁₀H₉Br₂NO | [1] |
| Molecular Weight | 319.00 g/mol | Calculated |
| Canonical SMILES | CC1(C2=C(C(=C(C=C2)Br)N1)Br)C(=O) | N/A |
Core Physicochemical Properties: A Blend of Knowns and Predictive Approaches
Table 2: Summary of Physicochemical Properties
| Property | Value | Method |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. | N/A |
| pKa | Not available | Experimental or computational determination required |
| LogP | Not available | Experimental or computational determination required |
Experimental Protocols for Comprehensive Characterization
To provide a complete physicochemical profile, the following experimental protocols are recommended. These methods are standard in the field for the characterization of small organic molecules.
Structural Elucidation and Purity Assessment
The unequivocal confirmation of the chemical structure and the assessment of purity are paramount.
Workflow for Structural Elucidation and Purity Assessment:
Figure 2: Workflow for the structural elucidation and purity assessment of synthesized this compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
-
Expected ¹H NMR Spectral Features:
-
Singlets for the two methyl groups at the C3 position.
-
Aromatic protons on the benzene ring, with splitting patterns influenced by the bromine substituents.
-
A broad singlet for the N-H proton of the lactam, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Spectral Features:
-
A quaternary carbon signal for the C3 atom.
-
Signals for the two methyl carbons.
-
Aromatic carbon signals, with those directly attached to bromine atoms showing characteristic chemical shifts.
-
A carbonyl carbon signal for the C2 atom of the lactam.
-
3.1.2. Mass Spectrometry (MS)
-
Purpose: To determine the accurate molecular weight and elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).
-
-
Expected Result: The HRMS data should show a molecular ion peak corresponding to the exact mass of C₁₀H₉Br₂NO, exhibiting the characteristic isotopic pattern for two bromine atoms.
3.1.3. Infrared (IR) Spectroscopy
-
Purpose: To identify the key functional groups present in the molecule.
-
Protocol:
-
Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Salient Peaks:
-
N-H stretching vibration (around 3200 cm⁻¹).
-
C=O stretching vibration of the lactam (around 1710 cm⁻¹).
-
C-H stretching vibrations of the aromatic and aliphatic groups.
-
C-Br stretching vibrations in the fingerprint region.
-
Determination of Thermal Properties
3.2.1. Melting Point
-
Purpose: To determine the temperature at which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
-
Protocol:
-
Use a calibrated melting point apparatus.
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
Solubility Profile
A comprehensive understanding of a compound's solubility is critical for its formulation and biological testing.
-
Purpose: To determine the solubility in a range of pharmaceutically and experimentally relevant solvents.
-
Protocol (Thermodynamic Solubility):
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Ionization Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Purpose: To determine the pKa of the acidic N-H proton of the lactam.
-
Protocol (Potentiometric Titration):
-
Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., water-methanol) to ensure solubility.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Synthesis and Potential Applications
While a detailed synthetic route for this compound is not explicitly provided in the initial search, the synthesis of indolinone derivatives is well-documented.[2][3][4] A plausible approach would involve the bromination of 3,3-dimethylindolin-2-one.
The indolinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition.[5][6] The introduction of bromine atoms can enhance potency and modulate metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While some fundamental data is available, a complete characterization requires further experimental investigation. The detailed protocols outlined herein offer a robust framework for researchers to fully elucidate the properties of this compound, thereby enabling its effective utilization in drug discovery and development programs. The structural features of this molecule suggest its potential as a versatile intermediate for the synthesis of novel bioactive compounds.
References
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]
-
Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. PMC - PubMed Central. [Link]
-
An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]
-
An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]
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- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
5,7-Dibromo-3,3-dimethylindolin-2-one molecular structure elucidation
An In-Depth Technical Guide to the Molecular Structure Elucidation of 5,7-Dibromo-3,3-dimethylindolin-2-one
Introduction
In the landscape of pharmaceutical research and drug development, the indolin-2-one (oxindole) scaffold is a cornerstone, appearing in a multitude of biologically active compounds.[1] The precise substitution pattern on this core structure is critical to its pharmacological activity, making unambiguous molecular structure elucidation an indispensable phase of chemical synthesis and characterization. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to definitively confirm the structure of a specific derivative: this compound.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. We will dissect the roles of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and the definitive technique of single-crystal X-ray crystallography in piecing together the molecular puzzle.
Strategic Analytical Workflow
The elucidation of a novel or synthesized small molecule's structure is a multi-pronged approach. Each analytical technique provides a unique piece of information, and together, they offer a synergistic and confirmatory picture of the molecule's identity and connectivity. The logical flow of this process is designed to move from foundational data (molecular weight, elemental composition) to a detailed map of the atomic framework and, ultimately, to a precise three-dimensional representation.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Atomic Connectivity Map
Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This allows for the construction of the molecule's carbon-hydrogen framework. For this compound, specific chemical shifts and the absence of splitting for key signals are highly diagnostic. Aromatic protons are expected in the downfield region (6.5-8.0 ppm) due to the ring current effect. [2]The two methyl groups, being equivalent and attached to a quaternary carbon, should appear as a single, sharp singlet.
Trustworthiness (Self-Validation): The combination of ¹H and ¹³C NMR data is inherently self-validating. The integration of the proton signals should correspond to the number of protons in that environment (e.g., a 6H singlet for the two methyl groups). The number of distinct signals in the ¹³C NMR spectrum reveals the number of unique carbon environments, confirming the molecular symmetry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Temperature: 298 K (room temperature).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and determine splitting patterns (multiplicity).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
Data Presentation: Predicted NMR Data
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5-7.7 | Doublet | 1H | H-4 or H-6 | Aromatic proton, ortho to a bromine atom. |
| ~ 7.3-7.5 | Doublet | 1H | H-6 or H-4 | Aromatic proton, ortho to a bromine atom. |
| ~ 1.4-1.6 | Singlet | 6H | 2 x CH₃ | Equivalent gem-dimethyl groups. |
| ~ 8.0-9.0 | Broad Singlet | 1H | N-H | Amide proton, exchangeable. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 180-185 | C=O | Lactam carbonyl carbon. |
| ~ 140-145 | C-N (Aromatic) | Quaternary aromatic carbon attached to nitrogen. |
| ~ 130-135 | C-H (Aromatic) | Aromatic methine carbon. |
| ~ 125-130 | C-H (Aromatic) | Aromatic methine carbon. |
| ~ 115-125 | C-Br | Aromatic carbons directly attached to bromine. [3] |
| ~ 45-50 | C(CH₃)₂ | Quaternary aliphatic spiro carbon. |
| ~ 25-30 | CH₃ | Methyl carbons. |
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions will be the carbonyl (C=O) stretch of the cyclic amide (lactam) and the N-H stretch. The position of the lactam C=O stretch is sensitive to ring strain and is a key diagnostic peak.
Trustworthiness (Self-Validation): The presence of a strong absorption band in the carbonyl region (1650-1750 cm⁻¹) combined with a distinct peak in the N-H stretching region (3100-3400 cm⁻¹) provides strong, confirmatory evidence for the indolin-2-one core structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Data Presentation: Expected FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3300 | Medium | N-H Stretch | Amide (Lactam) |
| 2950 - 3000 | Medium | C-H Stretch | Aliphatic (CH₃) |
| ~ 3050 | Weak | C-H Stretch | Aromatic |
| 1680 - 1720 | Strong | C=O Stretch | γ-Lactam |
| 1600 - 1620 | Medium | C=C Stretch | Aromatic Ring |
| 500 - 600 | Medium-Strong | C-Br Stretch | Aryl Bromide |
Part 4: Single-Crystal X-ray Crystallography - The Definitive Proof
Expertise & Experience: While the combination of spectroscopic methods provides a robust hypothesis for the molecular structure, single-crystal X-ray crystallography stands as the "gold standard" for its unambiguous determination. [4]This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact placement of every atom. It is the only method that can definitively determine bond lengths, bond angles, and the absolute configuration of chiral molecules. [5][6][7] Trustworthiness (Self-Validation): A successfully refined crystal structure is the ultimate self-validating system. The quality of the final structure is assessed by statistical parameters like the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor provides high confidence in the determined structure.
Experimental Protocol: Single-Crystal X-ray Crystallography Workflow
-
Crystal Growth (Rate-Limiting Step): This is often the most challenging part. The goal is to slowly precipitate the compound from a supersaturated solution to form high-quality, single crystals. Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the electron density map and refined against the experimental data to optimize atomic positions and thermal parameters.
-
Visualization: X-ray Crystallography Workflow
Synthesis of Evidence and Final Confirmation
References
- BenchChem. (2025).
- Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.
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- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and....
- University of Calgary. (n.d.).
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spectral analysis of 5,7-Dibromo-3,3-dimethylindolin-2-one (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating foundational spectroscopic principles with data from analogous structures, this guide offers a robust framework for the identification, characterization, and purity assessment of this halogenated oxindole derivative. The methodologies and interpretations are presented to ensure scientific integrity, providing a self-validating system for spectral analysis.
Introduction and Molecular Structure
This compound is a synthetic organic compound belonging to the oxindole class. Oxindoles are a core structural motif in many natural products and pharmaceutically active molecules. The introduction of two bromine atoms and two methyl groups onto the indolin-2-one scaffold significantly influences its electronic properties, lipophilicity, and steric profile, making it a valuable intermediate in medicinal chemistry.
Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide orthogonal, complementary data points that, when combined, allow for unambiguous structure elucidation. This guide will detail the theoretical underpinnings and practical application of these techniques for the specific analysis of this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity of atoms.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. For this compound, solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate. DMSO-d₆ is often preferred for oxindoles due to its ability to solubilize the compound and to allow for the clear observation of the exchangeable N-H proton.[1] The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals.
Self-Validating Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer.
-
Shimming: Shim the magnetic field to ensure homogeneity, maximizing spectral resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show four distinct signals:
-
N-H Proton: The amide proton (N1-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.5-11.5 ppm. Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons: The two aromatic protons, H4 and H6, are located on the benzene ring. Due to the ortho and para bromine substituents, they will appear as doublets due to meta-coupling (⁴JHH).
-
H6: This proton is expected around δ 7.5-7.7 ppm. Its chemical shift is influenced by the ortho bromine at C5 and the para bromine at C7.
-
H4: This proton is expected around δ 7.3-7.5 ppm. It is deshielded by the adjacent carbonyl group and the ortho bromine at C5. The meta-coupling constant between H4 and H6 is typically small, around 2-3 Hz.
-
-
Methyl Protons: The two methyl groups at the C3 position are chemically equivalent due to free rotation. They will give rise to a sharp singlet, integrating to 6 protons. The expected chemical shift is in the range of δ 1.2-1.4 ppm. This upfield shift is characteristic of aliphatic protons.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to display 8 signals, as the two methyl carbons are equivalent.
-
Carbonyl Carbon (C2): The lactam carbonyl carbon is highly deshielded and will appear significantly downfield, predicted in the range of δ 175-180 ppm.[3]
-
Aromatic Carbons:
-
C7a: This quaternary carbon, adjacent to the nitrogen and C4, is predicted around δ 140-143 ppm.
-
C3a: This quaternary carbon, adjacent to the carbonyl and C4, is predicted around δ 130-135 ppm.
-
C4 & C6: These are protonated aromatic carbons. C6 is predicted around δ 125-128 ppm, and C4 is predicted around δ 115-120 ppm.
-
C5 & C7: These are the bromine-bearing carbons. The heavy atom effect of bromine causes a significant upfield shift. They are expected in the range of δ 110-115 ppm.
-
-
Quaternary Carbon (C3): The sp³-hybridized quaternary carbon bearing the two methyl groups is expected to appear in the range of δ 45-50 ppm.
-
Methyl Carbons: The equivalent methyl carbons are expected in the aliphatic region, around δ 24-27 ppm.
| Predicted ¹H NMR Data | ||||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 10.5 - 11.5 | Broad Singlet | - | 1H |
| H6 | 7.5 - 7.7 | Doublet | ~2-3 | 1H |
| H4 | 7.3 - 7.5 | Doublet | ~2-3 | 1H |
| -CH₃ (x2) | 1.2 - 1.4 | Singlet | - | 6H |
| Predicted ¹³C NMR Data | |
| Carbon | Chemical Shift (δ, ppm) |
| C2 (C=O) | 175 - 180 |
| C7a | 140 - 143 |
| C3a | 130 - 135 |
| C6 | 125 - 128 |
| C4 | 115 - 120 |
| C5, C7 (C-Br) | 110 - 115 |
| C3 | 45 - 50 |
| -CH₃ (x2) | 24 - 27 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.
Causality Behind Experimental Choices
The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, which involves grinding the solid sample with potassium bromide and pressing it into a transparent disk.[4] The choice depends on available equipment and desired sample throughput.
Self-Validating Protocol: ATR-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Predicted IR Spectral Interpretation
The IR spectrum provides a molecular fingerprint. Key absorption bands for this compound are predicted as follows:
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3300 cm⁻¹. This absorption corresponds to the stretching vibration of the N-H bond in the lactam ring.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as weak bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methyl groups will be observed as sharp peaks just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹).
-
C=O Stretch (Amide I): This will be one of the most intense and sharpest peaks in the spectrum. For a five-membered lactam ring, the carbonyl stretching vibration is expected at a high frequency, typically in the range of 1700-1730 cm⁻¹.[6][7]
-
C=C Stretches: Aromatic ring carbon-carbon stretching vibrations will produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the lactam is expected in the 1350-1200 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibrations will appear in the fingerprint region, typically between 600-500 cm⁻¹.
| Predicted IR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2950 - 2980 |
| C=O Stretch (Lactam) | 1700 - 1730 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.
Causality Behind Experimental Choices
Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, creating a spectral fingerprint useful for library matching and structural elucidation.[8] High-resolution mass spectrometry (HRMS) is invaluable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments.
Self-Validating Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Acceleration: Accelerate the resulting positive ions through an electric field.
-
Mass Analysis: Separate the ions according to their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will be characterized by a distinctive molecular ion cluster and specific fragmentation pathways.
-
Molecular Ion (M⁺•): The molecular weight of C₁₀H₉Br₂NO is 318.91 g/mol . Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The M⁺•, [M+2]⁺•, and [M+4]⁺• peaks will have a relative intensity ratio of approximately 1:2:1. The most abundant peak in this cluster will be the [M+2]⁺• ion. The nominal m/z values will be 319, 321, and 323.
-
Key Fragmentation Pathways: Energetically unstable molecular ions will fragment into smaller, more stable ions.[9]
-
Loss of a Methyl Group ([M-15]⁺): A primary and highly favorable fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage to form a stable acylium ion. This will result in a prominent peak cluster at m/z 304, 306, 308.
-
Loss of Carbon Monoxide ([M-28]⁺•): Cleavage of the lactam ring can lead to the loss of a neutral carbon monoxide (CO) molecule.
-
Loss of Bromine ([M-79/81]⁺): Loss of a bromine radical can also occur, leading to a fragment ion at m/z ~240.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| Predicted MS Data | ||
| m/z (Nominal) | Relative Intensity Pattern | Identity |
| 319, 321, 323 | ~1:2:1 | [M]⁺• (Molecular Ion) |
| 304, 306, 308 | ~1:2:1 | [M-CH₃]⁺ |
| 291, 293, 295 | ~1:2:1 | [M-CO]⁺• |
| 240, 242 | ~1:1 | [M-Br]⁺ |
Integrated Analytical Workflow
No single technique provides a complete structural picture. The synergy between NMR, IR, and MS is essential for confident structure verification. The workflow below illustrates this integrated approach.
Caption: Integrated workflow for the structural elucidation of the target compound.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and mass spectrometry. The ¹H and ¹³C NMR spectra will define the precise carbon-hydrogen skeleton. The IR spectrum will confirm the presence of key functional groups, notably the lactam N-H and C=O bonds. Finally, mass spectrometry will verify the molecular weight and elemental formula, with its fragmentation pattern providing further structural corroboration. This guide provides a predictive but robust framework for interpreting the spectral data of this compound, serving as a vital resource for scientists engaged in its synthesis and application.
References
-
Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A. [Link]
-
Abstract of "Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs...". ACS Publications. [Link]
-
Supplementary Information: Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones... The Royal Society of Chemistry. [Link]
-
3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO. PubChem. [Link]
-
Oxindole | C8H7NO. PubChem. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives... National Institutes of Health (PMC). [Link]
-
5-Fluoro-2-oxindole - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [Link]
-
5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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NMR Chemical Shifts of Trace Impurities... Organometallics. [Link]
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Carbon-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Solubility of 5,7-Dibromo-3,3-dimethylindolin-2-one in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5,7-Dibromo-3,3-dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive solubility framework based on fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary tools to effectively handle and utilize this compound in their research endeavors.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a potential therapeutic agent from the laboratory to the clinic is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, solubility stands as a critical determinant of a drug's bioavailability and overall efficacy. Poor solubility can lead to inadequate absorption, diminished therapeutic effect, and ultimately, the failure of a promising drug candidate. This compound, a member of the substituted indolin-2-one class, represents a scaffold of significant interest due to the diverse biological activities exhibited by its analogues, including kinase inhibition.[1][2][4] A thorough understanding of its solubility profile is therefore a prerequisite for its advancement in any drug discovery pipeline.
This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will first explore the predicted solubility based on its molecular structure and the principle of "like dissolves like." Subsequently, a detailed, step-by-step methodology for the experimental determination of its solubility will be presented, empowering researchers to generate reliable and reproducible data.
Predicted Solubility Profile of this compound
Molecular Structure Analysis:
-
Polar Features: The indolin-2-one core contains a lactam (a cyclic amide) group, which possesses a polar carbonyl (C=O) and an N-H group capable of hydrogen bonding. These features contribute to the molecule's polarity.
-
Nonpolar Features: The presence of two bromine atoms and two methyl groups on the indolinone ring, along with the benzene ring, introduces significant nonpolar character to the molecule. The bulky bromine and methyl groups can also sterically hinder interactions with highly polar solvents.
Based on this analysis, this compound is expected to be a sparingly soluble to moderately soluble compound in a range of organic solvents. Its solubility will be a balance between its polar functional groups and its largely nonpolar hydrocarbon and halogenated framework.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting with the carbonyl and N-H groups of the solute. However, the nonpolar regions of the solute may limit extensive dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Soluble to Highly Soluble | These solvents have strong dipole moments and can effectively solvate the polar lactam group. The absence of a hydrogen-bonding network in the solvent allows for better interaction with the nonpolar parts of the solute. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | The polarity of these solvents is intermediate, and they can interact favorably with both the polar and nonpolar regions of the dibrominated compound. |
Experimental Determination of Solubility: A Validated Protocol
Given the predictive nature of the above profile, experimental verification is paramount for accurate and reliable data. The following protocol outlines a robust method for determining the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to create a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation for Solubility Determination:
-
Into separate vials, add an excess amount of this compound to a precisely known volume (e.g., 1 mL) of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.[5]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[6][8] However, this relationship should be experimentally verified for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that is well-matched to that of the solute will generally be a better solvent.[7][8]
-
Intermolecular Forces: The ability of the solvent to overcome the crystal lattice energy of the solid solute and form stable solute-solvent interactions is crucial for dissolution.[6][9] Hydrogen bonding, dipole-dipole interactions, and van der Waals forces all play a role.
-
Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[8]
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, related compounds with similar functional groups (dibromo-dimethyl structures) are known to be hazardous.[10][11] Therefore, it is prudent to handle this compound with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12]
Always consult the supplier-provided SDS for the most current and specific safety information.
Conclusion
References
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- Solubility of Organic Compounds. (2023, August 31).
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An In-Depth Technical Guide to 5,7-Dibromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Brominated Indolin-2-ones
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of bromine atoms onto this heterocyclic system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 5,7-Dibromo-3,3-dimethylindolin-2-one (CAS No. 872271-71-1) is a key intermediate, offering a synthetically versatile platform for the development of novel bioactive compounds.[1] The presence of two bromine atoms at positions 5 and 7, combined with the gem-dimethyl substitution at the 3-position, provides a unique combination of steric and electronic features for further chemical exploration. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on practical insights for laboratory work.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 872271-71-1 | |
| Molecular Formula | C10H9Br2NO | |
| Molecular Weight | 335.0 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. Insoluble in water. | General chemical principles |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through the bromination of a suitable indolin-2-one precursor. The following protocol outlines a general and reliable method.
Reaction Scheme:
A generalized synthetic workflow for this compound.
Materials:
-
3,3-dimethylindolin-2-one
-
N-Bromosuccinimide (NBS) or liquid Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes or other suitable recrystallization solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylindolin-2-one (1.0 eq) in glacial acetic acid. Stir the solution at room temperature until all the starting material has dissolved.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (2.2 eq) or liquid bromine (2.2 eq) in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The causality behind this slow addition is to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. If bromine was used, add 10% sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold hexanes.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the gem-dimethyl protons. The aromatic protons will appear as singlets or doublets in the downfield region, and the two methyl groups will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon at the 3-position, the two methyl carbons, and the aromatic carbons. The carbons bearing bromine atoms will be significantly shifted.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a dibrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the lactam ring, typically in the range of 1680-1720 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.
Workflow for Synthetic Elaboration:
Synthetic utility of this compound in cross-coupling reactions.
The strategic placement of the bromine atoms allows for selective or double functionalization, leading to a wide array of derivatives. For instance, Suzuki coupling can introduce aryl or heteroaryl moieties, which are prevalent in kinase inhibitors. Buchwald-Hartwig amination can be employed to install various amino groups, a common strategy to enhance solubility and modulate biological activity. The gem-dimethyl group at the 3-position provides steric hindrance that can influence the conformation of the molecule and its interaction with target proteins.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its synthesis is achievable through straightforward bromination protocols, and its di-bromo substitution pattern opens up a multitude of possibilities for the creation of diverse molecular libraries. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
Sources
The Rising Tide of Brominated Indolinones: A Technical Guide to Their Biological Activities and Therapeutic Potential
Foreword: Unlocking the Therapeutic Promise of Brominated Scaffolds
In the dynamic landscape of drug discovery, the indolinone core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. The strategic incorporation of bromine atoms onto this framework has proven to be a pivotal strategy, often enhancing potency and modulating selectivity. This guide provides an in-depth exploration of the significant biological activities of brominated indolinones, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their evaluation, empowering researchers to confidently explore the therapeutic potential of this fascinating class of molecules.
Section 1: The Anticancer Potential of Brominated Indolinones
The proliferation of cancer cells is often driven by aberrant signaling pathways, making the targeted inhibition of these pathways a cornerstone of modern oncology. Brominated indolinones have shown considerable promise as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a range of human cancer cell lines.[1]
Mechanism of Action: Targeting Key Oncogenic Drivers
A primary mechanism through which brominated indolinones exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling.[2] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[2] This disruption of signaling cascades can halt cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).
The introduction of bromine atoms into the indolinone structure can significantly influence the compound's cytotoxic and antiproliferative properties. The position and number of bromine atoms can affect the molecule's lipophilicity and its ability to form halogen bonds, thereby influencing its interaction with target proteins.[3][4] For instance, studies have shown that substitution with a strong electronegative atom like bromine at the C5 position of the indolinone ring can enhance cytotoxicity.[3]
In Vitro Evaluation of Anticancer Activity
A robust assessment of the anticancer potential of brominated indolinones requires a multi-faceted approach, employing assays that measure cell viability, proliferation, and migration.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Brominated indolinone compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated indolinone compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The wound-healing assay is a straightforward and effective method to assess collective cell migration in vitro.[1][5] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.
Experimental Protocol: Wound-Healing Assay
Materials:
-
Confluent cancer cell monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Culture medium with and without serum
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve a fully confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, serum-starve the cells for 24 hours prior to the assay.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[1]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the brominated indolinone or vehicle control.
-
Imaging: Immediately capture images of the scratch at designated locations (T=0). Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same locations.[1]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Table 1: In Vitro Anticancer Activity of Selected Brominated Indolinones
| Compound Reference | Cancer Cell Line | Assay | IC₅₀ (µM) | Citation |
| Compound 4g | A549 (Lung) | MTT | Not specified, but high inhibition | [1] |
| Compound 4g | HeLa (Cervical) | MTT | Not specified, but high inhibition | [1] |
| Compound 23j | MCF-7 (Breast) | MTT | 10.3 | [6] |
| Compound 23j | HepG2 (Liver) | MTT | 6.4 | [6] |
| H72 (Chalcone) | MGC803 (Gastric) | MTT | 3.57 - 5.61 | [7] |
Section 2: Kinase Inhibition: A Deeper Dive into the Mechanism
The indolinone scaffold is a well-established pharmacophore for kinase inhibitors.[2] Several approved anticancer drugs, such as Sunitinib, are based on this structure.[8] Brominated indolinones often exhibit potent inhibitory activity against various protein kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are key mediators of angiogenesis.[9]
Targeting Angiogenesis through VEGFR and FGFR Inhibition
VEGFR and FGFR signaling pathways are crucial for the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[10][11] By inhibiting these kinases, brominated indolinones can effectively block tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Caption: Simplified signaling pathways of VEGFR and FGFR and their inhibition by brominated indolinones.
In Vitro Kinase Inhibition Assay
Determining the inhibitory potency of a compound against a specific kinase is crucial. In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by the target kinase. The reduction in substrate phosphorylation in the presence of the inhibitor is quantified to determine its IC₅₀ value.[8]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
Materials:
-
Recombinant Human VEGFR-2 (e.g., GST-tagged)
-
Kinase Assay Buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Brominated indolinone compounds
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer and serial dilutions of the brominated indolinone compounds. The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Master Mixture Preparation: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the VEGFR-2 substrate.
-
Plate Setup: Add the master mixture to each well of a white 96-well plate. Add the diluted compound solutions to the test wells, vehicle control to the positive control wells, and buffer to the blank wells.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Detection: Add the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well. Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC₅₀ value.
Table 2: Kinase Inhibitory Activity of Selected Brominated Indolinones
| Compound Reference | Target Kinase | Assay Type | IC₅₀ (µM) | Citation |
| Compound 6j | Tyrosine Kinase | ELISA | 1.34 | |
| Compound 6o | Tyrosine Kinase | ELISA | 2.69 | |
| Compound 23j | VEGFR-2 | In vitro kinase assay | 0.0037 | [6] |
Section 3: Antimicrobial Properties of Brominated Indolinones
Beyond their anticancer activities, brominated indolinones have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[11][12] The presence of bromine in the molecular structure is often associated with enhanced antimicrobial properties.
Mechanism of Antimicrobial Action
The precise mechanisms by which brominated indolinones exert their antimicrobial effects are still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication.[13] The lipophilic nature of brominated compounds may facilitate their passage through the microbial cell wall and membrane.
Evaluation of Antimicrobial Activity
Standardized methods are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds.
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[14] It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Brominated indolinone compounds
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the brominated indolinone compounds in CAMHB directly in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
The agar well diffusion method is a widely used technique for screening the antifungal activity of compounds.[15] An agar plate is uniformly inoculated with a fungal suspension, and wells are created in the agar. The test compound is then added to the wells, and the plate is incubated. The diffusion of the compound into the agar creates a concentration gradient, and if the compound is active, a clear zone of growth inhibition will be observed around the well.
Caption: Workflow for antibacterial and antifungal susceptibility testing.
Experimental Protocol: Agar Well Diffusion Assay
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Brominated indolinone compounds
-
Incubator (25-30°C)
Procedure:
-
Plate Preparation: Prepare PDA or SDA plates.
-
Inoculation: Spread a standardized fungal inoculum evenly over the entire surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the brominated indolinone solution to each well. Include a solvent control.
-
Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Table 3: Antimicrobial Activity of Selected Brominated Compounds
| Compound Class | Organism | Assay | MIC (µg/mL) | Citation |
| Indeno[1,2-b]quinolines | Various Bacteria | Broth Microdilution | 15.62 - 250 | [13] |
| Brominated Furanones | Candida albicans | Not Specified | - | [16] |
| Brominated Depsidones | MRSA | Broth Microdilution | 0.5 - 2.0 µM | [12] |
Conclusion: The Path Forward for Brominated Indolinones
This guide has illuminated the significant therapeutic potential of brominated indolinones, particularly in the realms of oncology and infectious diseases. The strategic incorporation of bromine into the indolinone scaffold offers a powerful tool for medicinal chemists to enhance biological activity and fine-tune pharmacological properties. The detailed protocols provided herein serve as a robust starting point for researchers to rigorously evaluate these compounds and unlock their full therapeutic potential. As our understanding of the intricate cellular mechanisms targeted by these molecules deepens, so too will our ability to design the next generation of highly effective and selective brominated indolinone-based therapeutics.
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In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents. PubMed. [Link]
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Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. ResearchGate. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. [Link]
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Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. National Institutes of Health. [Link]
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Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]
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Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]
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Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. National Institutes of Health. [Link]
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Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ACS Publications. [Link]
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Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. PubMed. [Link]
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Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. PubMed. [Link]
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Inhibition of Candida albicans growth by brominated furanones. PubMed. [Link]
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A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. National Institutes of Health. [Link]
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Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. [Link]
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5,7-Dibromo-3,3-dimethylindolin-2-one: A Core Synthetic Intermediate in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 5,7-Dibromo-3,3-dimethylindolin-2-one, a key heterocyclic building block in medicinal chemistry. While the specific discovery of this molecule is not marked by a singular seminal event, its history is intrinsically linked to the broader development of synthetic methodologies for the indolin-2-one scaffold and its subsequent application in the synthesis of complex, biologically active compounds. This document details the logical synthesis of its parent structure, the strategic considerations for its regioselective dibromination, and its pivotal role as an intermediate in the development of therapeutic agents. We will explore detailed experimental protocols, mechanistic underpinnings, and the strategic importance of the dibromo functionality for further molecular elaboration.
The Indolin-2-one Scaffold: A Privileged Structure in Pharmacology
The indolin-2-one (or oxindole) nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products.[1] Its rigid, planar structure, combined with its capacity for diverse substitution, makes it an ideal scaffold for interacting with various biological targets. The functionalization of this core, particularly on the aromatic ring, is a critical strategy for modulating the pharmacological profile of lead compounds.
This compound (CAS No. 872271-71-1) emerges as a particularly valuable intermediate in this context.[2] The gem-dimethyl group at the C3-position provides steric bulk and metabolic stability, preventing unwanted oxidation at this otherwise reactive site. The bromine atoms at the C5 and C7 positions are not merely passive substituents; they serve as versatile synthetic handles for introducing further complexity through modern cross-coupling reactions, a cornerstone of contemporary drug development. Derivatives of brominated indolin-2-ones have shown significant promise as antitumor agents, underscoring the importance of this specific intermediate.[3][4][5][6]
Synthetic Evolution and Strategic Considerations
The history of this compound is one of synthetic strategy rather than direct discovery. Its creation is a logical two-stage process: the formation of the 3,3-dimethylindolin-2-one core, followed by the selective bromination of the benzene ring.
Genesis of the Core: Synthesizing 3,3-Dimethylindolin-2-one
The construction of the 3,3-disubstituted oxindole core is a well-established transformation in organic chemistry. A common and efficient method involves the acid-catalyzed cyclization of an appropriate α-hydroxy amide, which can be readily prepared from an aniline derivative. The gem-dimethyl substitution is crucial as it blocks the α-position, thereby simplifying subsequent reactions by preventing enolization and side-product formation.
The Logic of Dibromination: Electrophilic Aromatic Substitution
The key to synthesizing the target molecule is the highly regioselective bromination of the 3,3-dimethylindolin-2-one precursor. The outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the benzene ring:
-
Amide Group (-NH-C=O-): The nitrogen atom's lone pair strongly activates the ring towards electrophilic attack. It is an ortho, para-director.
-
Alkyl Substituent (part of the fused ring): Weakly activating and an ortho, para-director.
Combined, these groups powerfully direct incoming electrophiles (like Br+) to the positions ortho and para to the nitrogen atom, which correspond to the C7 and C5 positions, respectively. The C4 and C6 positions are less electronically favored. This inherent electronic bias allows for a highly selective and high-yielding dibromination reaction under appropriate conditions.
Validated Synthetic Protocols
The following protocols represent robust and reproducible methods for the laboratory-scale synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Workflow for Synthesis
The overall synthetic pathway is a two-step process, beginning with the synthesis of the indolin-2-one precursor and followed by its selective bromination.
Experimental Protocol: Synthesis of 3,3-Dimethylindolin-2-one (Precursor)
This protocol outlines a representative synthesis of the core scaffold.
Step 1: Preparation of 2-Anilino-2-methylpropanoic Acid
-
To a stirred solution of aniline (1.0 eq) in water, add acetone cyanohydrin (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 80°C and stir for 4 hours.
-
Cool the reaction to 0°C and slowly add concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt of the amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Neutralize the salt with a suitable base (e.g., sodium bicarbonate solution) to obtain the free amino acid.
Rationale: This is a modified Strecker synthesis. Acetone cyanohydrin serves as a convenient source for both the acetone backbone and the nitrile, which is subsequently hydrolyzed in situ under acidic conditions to the carboxylic acid.
Step 2: Cyclization to 3,3-Dimethylindolin-2-one
-
Suspend the 2-anilino-2-methylpropanoic acid (1.0 eq) in a suitable high-boiling solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3,3-Dimethylindolin-2-one.[7]
Rationale: This is an intramolecular Friedel-Crafts acylation. The acid catalyst protonates the carboxylic acid, facilitating the electrophilic attack of the acylium ion intermediate onto the electron-rich aniline ring to form the five-membered lactam.
Experimental Protocol: Synthesis of this compound
Step 1: Dibromination Reaction
-
Dissolve 3,3-Dimethylindolin-2-one (1.0 eq) in a suitable solvent, such as glacial acetic acid or chloroform, in a flask protected from light.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (Br₂) (2.1 eq) in the same solvent dropwise over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
Rationale: Acetic acid is an ideal polar protic solvent that facilitates the polarization of the Br-Br bond, generating the electrophilic "Br+" species required for the substitution. The slight excess of bromine ensures complete disubstitution. The reaction is performed at a low temperature initially to control the exothermic reaction and minimize potential side reactions.
Step 2: Work-up and Purification
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Add a saturated solution of sodium thiosulfate or sodium bisulfite dropwise until the orange/red color of excess bromine is quenched.
-
The solid product will precipitate out of the aqueous solution.
-
Filter the precipitate, wash thoroughly with cold water to remove any residual acid and salts, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Rationale: Quenching with a reducing agent like sodium thiosulfate is a critical safety and purity step to remove unreacted, corrosive bromine. The product is typically insoluble in water, allowing for easy isolation via precipitation and filtration.
Mechanism of Dibromination
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amide group strongly activates the C5 (para) and C7 (ortho) positions, leading to a two-fold substitution.
Physicochemical Data and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Reference |
| CAS Number | 872271-71-1 | [2] |
| Molecular Formula | C₁₀H₉Br₂NO | [2][8] |
| Molecular Weight | 319.00 g/mol | [8] |
| Appearance | Typically an off-white to pale solid | [2] |
| Primary Application | Pharmaceutical / Medical Intermediate | [2] |
Standard Characterization:
-
¹H NMR: Would show distinct signals for the aromatic protons (at C4 and C6), the N-H proton, and the two methyl groups.
-
¹³C NMR: Would confirm the number of unique carbon environments, including the two brominated aromatic carbons.
-
Mass Spectrometry: Would show a characteristic isotopic pattern for a dibrominated compound (peaks for M, M+2, and M+4 in an approximate 1:2:1 ratio).
Utility in Drug Discovery: A Versatile Synthetic Hub
The true value of this compound lies in its potential for elaboration. The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To form C-C bonds with boronic acids, introducing new aryl or heteroaryl groups.
-
Heck Coupling: To form C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: To form C-N bonds, introducing various amine functionalities.
This synthetic versatility allows medicinal chemists to rapidly generate libraries of complex molecules built upon the indolin-2-one core. For instance, many potent kinase inhibitors, including analogs of Sunitinib, feature complex substituents on the aromatic ring.[3][6] Starting with the 5,7-dibromo intermediate allows for the sequential and selective introduction of these groups, providing a powerful strategy to explore the structure-activity relationship (SAR) and optimize compounds for potency and selectivity against specific cancer cell lines.[5][6]
Conclusion
This compound is a testament to the importance of strategic synthesis in modern science. While not a historically significant molecule in its own right, its logical and efficient preparation has made it an indispensable tool for researchers in drug discovery. Its stable core, combined with the synthetically versatile bromine handles, provides an ideal platform for developing novel therapeutics, particularly in the field of oncology. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis and application of this valuable chemical intermediate.
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Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. (n.d.). MDPI. Available from: [Link]
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BROMINATION OF DIMETHYL INDOLE-2,3-DICARBOXYLATES. (2009). HETEROCYCLES, Vol. 78, No. 11. Available from: [Link]
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The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. (2025). ResearchGate. Available from: [Link]
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Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. (2021). Bioorganic Chemistry, 108, 104648. Available from: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. Available from: [Link]
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5,7-Dibromo-2-methylquinolin-8-ol. (2011). Acta Crystallographica Section E, 67(Pt 7), o1794. Available from: [Link]
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A Theoretical Investigation into the Stability of 5,7-Dibromo-3,3-dimethylindolin-2-one: A Computational Chemistry Whitepaper
Introduction: The Imperative of Molecular Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic stability of a pharmaceutical agent is a cornerstone of its therapeutic potential and safety profile. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability is not merely an academic exercise; it is a critical determinant of a drug candidate's viability. Unstable compounds can lead to decreased shelf-life, unpredictable in vivo behavior, and the formation of potentially toxic degradation products. The indolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including as kinase inhibitors for cancer therapy.[1][2][3] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often by enhancing membrane permeability and participating in halogen bonding.[4][5] This guide provides an in-depth technical exploration of the theoretical calculations used to assess the stability of a specific promising derivative: 5,7-Dibromo-3,3-dimethylindolin-2-one.
This document will eschew a rigid, templated approach in favor of a narrative that logically unfolds the process of a computational stability analysis. We will delve into the causality behind the selection of computational methods, the meticulous execution of these calculations, and the interpretation of the resulting data. By grounding our discussion in the principles of quantum chemistry and providing actionable protocols, this guide aims to be a self-validating resource for professionals in the field.
Pillar I: The Quantum Mechanical Foundation of Stability Analysis
At its core, the stability of a molecule is a function of its electronic structure and the potential energy surface it occupies. Computational chemistry provides a powerful lens through which we can probe these fundamental characteristics.[6] For a molecule like this compound, with its heteroatoms and heavy bromine substituents, Density Functional Theory (DFT) stands out as a robust and computationally efficient method.[7] DFT calculations allow us to determine the molecule's equilibrium geometry, electronic properties, and vibrational frequencies, all of which are critical indicators of stability.[8][9]
The central premise of our investigation is to locate the global minimum on the potential energy surface for this compound. A molecule resides at a local minimum when its structure corresponds to a point of zero force on all constituent atoms, and all vibrational modes have real, positive frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum and not a transition state.[10]
Pillar II: A Validating Workflow for Theoretical Stability Assessment
To ensure the trustworthiness and reproducibility of our findings, we will follow a multi-step computational workflow. This process is designed to be self-validating at each stage, from the initial structure preparation to the final analysis of thermodynamic properties.
Figure 1: A comprehensive workflow for the theoretical stability analysis of this compound.
Experimental Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This protocol outlines the core computational steps to determine the equilibrium geometry and vibrational frequencies of this compound.
Objective: To find the lowest energy conformation of the molecule and confirm its stability by ensuring all vibrational frequencies are real.
Software: A quantum chemistry package such as GAMESS, Psi4, or Q-Chem.[11][12][13]
Methodology:
-
Initial Structure Generation:
-
Using a molecular editor like Avogadro, sketch the 2D structure of this compound.[14]
-
Convert the 2D sketch to a 3D structure.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial for reducing the number of iterations required for the more computationally expensive quantum mechanical optimization.
-
-
Quantum Mechanical Geometry Optimization:
-
Input File Preparation: Create an input file for the chosen quantum chemistry software. Specify the following:
-
Coordinates: The 3D coordinates from the molecular mechanics optimization.
-
Method: Density Functional Theory (DFT). A common and effective functional for organic molecules containing halogens is B3LYP.[7]
-
Basis Set: A basis set that can accurately describe the electronic structure of all atoms, including the heavy bromine atoms. A Pople-style basis set like 6-311++G(d,p) is a suitable choice.[7]
-
Calculation Type: Geometry Optimization.
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
-
Vibrational Frequency Calculation:
-
Input File Preparation: Using the optimized geometry from the previous step, create a new input file.
-
Calculation Type: Frequency analysis. This calculation computes the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).[10]
-
Execution: Run the frequency calculation.
-
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization converged successfully.
-
Vibrational Frequencies: Examine the output of the frequency calculation. The molecule is considered to be at a stable equilibrium geometry if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies).[10][15] Imaginary frequencies indicate a transition state or a higher-order saddle point on the potential energy surface.
-
Pillar III: Interpreting the Data - Quantitative Measures of Stability
The output of our theoretical calculations provides a wealth of quantitative data that can be used to assess the stability of this compound.
Thermodynamic Properties
The vibrational frequency analysis not only confirms the stability of the optimized geometry but also allows for the calculation of key thermodynamic properties at a given temperature and pressure.
| Property | Description | Significance for Stability |
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 K.[15] | A fundamental property contributing to the total energy of the molecule. |
| Enthalpy (H) | The total heat content of the system. | Changes in enthalpy can indicate the energy required to break bonds. |
| Gibbs Free Energy (G) | The energy available to do useful work, taking into account both enthalpy and entropy. | A negative Gibbs free energy of formation indicates a thermodynamically stable molecule relative to its constituent elements. |
| Entropy (S) | A measure of the disorder or randomness of the system. | Provides insight into the molecule's conformational flexibility. |
Table 1: Key thermodynamic properties derived from vibrational frequency calculations and their relevance to molecular stability.
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule is intrinsically linked to its chemical reactivity and, by extension, its stability.
The HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability.[10] A large HOMO-LUMO gap suggests high kinetic stability, as it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions.[10] Conversely, a small HOMO-LUMO gap indicates a molecule that is more easily polarized and more reactive.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atoms, and positive potential around the N-H group. This information is invaluable for predicting potential sites of metabolic attack or intermolecular interactions that could lead to degradation.
Figure 2: The relationship between key electronic properties and the assessment of molecular stability.
Conclusion: A Synergistic Approach to Drug Development
The theoretical calculations detailed in this guide provide a robust framework for assessing the stability of this compound. By leveraging the power of computational chemistry, researchers can gain deep insights into the intrinsic properties of a molecule long before significant resources are invested in its synthesis and experimental testing. This in silico approach does not replace experimental validation but rather complements it, enabling a more informed and efficient drug discovery process. The methodologies described herein, from geometry optimization and vibrational analysis to the interpretation of electronic properties, represent a cornerstone of modern, rational drug design.
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exploring derivatives of 5,7-Dibromo-3,3-dimethylindolin-2-one
An In-Depth Technical Guide to the Derivatives of 5,7-Dibromo-3,3-dimethylindolin-2-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
The indolin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of bromine atoms and dimethyl groups onto this core, as seen in this compound, offers a unique chemical entity with significant potential for derivatization. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and prospective applications of derivatives stemming from this halogenated core. We will delve into key synthetic methodologies, explore potential reaction pathways, and discuss the promising biological activities of these compounds, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this chemical scaffold.
The this compound Core: A Foundation for Innovation
The this compound structure combines several key features that make it an attractive starting point for drug discovery programs. The dibromo substitution significantly influences the molecule's electronic properties and provides handles for further functionalization through cross-coupling reactions. The gem-dimethyl group at the C3 position sterically hinders potential metabolic degradation and can lock the molecule in a specific conformation, which can be advantageous for receptor binding.
Key Structural Features and Their Implications:
-
Indolin-2-one Core: A well-established pharmacophore known for its interaction with various biological targets, including protein kinases.
-
Dibromo Substitution: The electron-withdrawing nature of the bromine atoms can modulate the reactivity of the aromatic ring and the amide bond. These positions are also amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
-
Gem-Dimethyl Group: This feature enhances the lipophilicity of the molecule and can provide metabolic stability.
Synthetic Pathways to this compound and its Precursors
The synthesis of the core structure and its analogs is a critical first step. While specific literature on the synthesis of this compound is not abundant, logical synthetic routes can be extrapolated from the synthesis of related brominated indolinones.
A plausible synthetic approach would involve the bromination of 3,3-dimethylindolin-2-one. Direct bromination can sometimes lead to a mixture of products, necessitating careful control of reaction conditions and purification.
Below is a generalized workflow for the synthesis and derivatization:
Caption: A generalized workflow for the synthesis and derivatization of this compound.
Key Derivatives and Their Potential Biological Activities
The true potential of the this compound core lies in its derivatization. Based on the extensive research into related brominated indoles and indolinones, we can anticipate several classes of derivatives with significant therapeutic promise.[1]
N-Substituted Derivatives
Alkylation or arylation of the nitrogen atom at the N1 position can significantly impact the biological activity. For instance, the introduction of specific side chains can enhance interactions with the target protein or improve pharmacokinetic properties.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K2CO3) (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.1 mmol).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
3-Ylidene Derivatives via Knoevenagel Condensation
The active methylene group at the C3 position (in the parent indolin-2-one) is reactive; however, the gem-dimethyl substitution in our core prevents this. Instead, condensation reactions can be performed on the carbonyl group of related 3-unsubstituted indolin-2-ones to introduce a variety of substituents. While not directly applicable to our gem-dimethylated core, it's a crucial derivatization strategy for the broader class of oxindoles. For our core, functionalization would need to proceed through other means, potentially involving initial modification of one of the methyl groups.
However, for the broader class of 5,7-dibromoindolin-2-ones, the Knoevenagel condensation with various aldehydes is a key reaction. This has been a cornerstone in the development of kinase inhibitors like Sunitinib.[2] The resulting 3-ylideneindolin-2-ones have shown potent anti-cancer activity.[3]
Caption: Knoevenagel condensation of 5,7-dibromoindolin-2-one and the resulting biological implications.
Functionalization via Cross-Coupling Reactions
The bromine atoms at the C5 and C7 positions are prime locations for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino groups, dramatically expanding the chemical space and potential biological activities.
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1 mmol), the desired boronic acid (1.2-2.4 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 3 mmol).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen, argon) at reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Potential Therapeutic Applications
Derivatives of brominated indoles have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The structural similarity of our core to known kinase inhibitors suggests that its derivatives could be potent modulators of signaling pathways implicated in cancer.
Table 1: Potential Biological Activities of this compound Derivatives
| Derivative Class | Potential Biological Target | Therapeutic Area | Rationale |
| N-Substituted Derivatives | Various kinases, enzymes | Oncology, Infectious Diseases | Modulation of solubility and target engagement. |
| 3-Ylidene Analogs (from related cores) | Receptor Tyrosine Kinases (VEGFR, PDGFR) | Oncology | Inhibition of angiogenesis and tumor growth.[2] |
| C5/C7-Aryl/Heteroaryl Derivatives | c-Src Kinase, other kinases | Oncology | Expanding interactions within the kinase active site.[3] |
| C5/C7-Amino Derivatives | Various targets | Diverse | Introduction of hydrogen bond donors/acceptors. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic halogenation and gem-dimethyl substitution provide a unique combination of chemical reactivity and structural stability. The exploration of its derivatives through N-substitution, C3-functionalization (on related cores), and cross-coupling reactions at the bromine positions is a fertile ground for the discovery of new drug candidates. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to fully elucidate their therapeutic potential, particularly in the context of targeted cancer therapy.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and preliminary evaluation of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors. Retrieved from [Link]
-
MOLBASE. (n.d.). 5,7-dibromo-3-hydroxy-3-(2-oxopropyl)-2-oxindole. Retrieved from [Link]
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- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specific halogenation patterns on the aromatic ring of this scaffold are crucial for modulating biological activity, influencing properties such as binding affinity, metabolic stability, and lipophilicity. 5,7-Dibromo-3,3-dimethylindolin-2-one is a key synthetic intermediate, providing a platform for further functionalization at the bromine-substituted positions to generate diverse molecular libraries for drug discovery and materials science applications.
This application note provides a detailed, field-proven protocol for the regioselective synthesis of this compound via the electrophilic bromination of its precursor, 5-bromo-3,3-dimethylindolin-2-one. The methodology is grounded in the fundamental principles of electrophilic aromatic substitution, with a focus on ensuring high yield, purity, and operational safety.
Scientific Principles and Mechanistic Rationale
The core transformation is an electrophilic aromatic substitution (SEAr) reaction.[1][2] In this process, an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring.
1. Generation of the Electrophile: The reaction utilizes molecular bromine (Br₂) in glacial acetic acid. The polar protic solvent, acetic acid, assists in polarizing the Br-Br bond, creating a more electrophilic bromine atom (δ+) that is susceptible to attack by the electron-rich aromatic ring.
2. Regioselectivity—The Directing Effects of Substituents: The regiochemical outcome of the second bromination is dictated by the combined electronic effects of the substituents already present on the indolin-2-one ring:
-
Amide Nitrogen (Activating, ortho, para-director): The lone pair of electrons on the nitrogen atom participates in resonance, donating electron density into the aromatic ring. This strongly activates the positions ortho (C7) and para (C5) to the nitrogen.
-
Bromo Group at C5 (Deactivating, ortho, para-director): While halogens are electron-withdrawing via induction (deactivating the ring), they possess lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho (C4, C6) and para positions.
-
Carbonyl Group (Deactivating, meta-director): The carbonyl group is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta positions (C5, C7).
-
gem-Dimethyl Group at C3: These groups do not significantly influence the aromatic electronics but provide steric hindrance.
Causality of the C7 Position Selectivity: The starting material already has a bromine atom at the C5 position. The most activated position for the second electrophilic attack is the C7 position. This is because C7 is ortho to the strongly activating amide nitrogen and meta to the deactivating carbonyl group. The other potentially activated position, C4, is sterically hindered by the adjacent C5-bromo and C3-dimethyl groups. Therefore, the electrophilic bromine is regioselectively directed to the C7 position.
The overall mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] A weak base (e.g., acetate ion from the solvent) then removes the proton from the C7 position, restoring aromaticity and yielding the final dibrominated product.[3][4]
Experimental Protocol
Safety First: Hazard Analysis
This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact with skin and eyes and is fatal if inhaled.[5] All manipulations must be performed in a certified chemical fume hood.[5][6] Wear chemical-resistant gloves (butyl rubber or a suitable laminate), a lab coat, and chemical splash goggles with a face shield.[6][7] Have a bromine quenching solution (e.g., 10% sodium thiosulfate) readily available.
-
Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye damage.[8] Handle with appropriate gloves and eye protection in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): A complete set of PPE including safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves is required throughout the procedure.[6]
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Notes |
| 5-bromo-3,3-dimethylindolin-2-one | 240.11 g/mol | 120902-45-6 | Starting Material |
| Bromine (Br₂) | 159.81 g/mol | 7726-95-6 | Brominating Agent |
| Glacial Acetic Acid | 60.05 g/mol | 64-19-7 | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 g/mol | 7772-98-7 | For quenching |
| Ethanol (EtOH) | 46.07 g/mol | 64-17-5 | Recrystallization Solvent |
| Deionized Water | 18.02 g/mol | 7732-18-5 |
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bar, addition funnel, condenser, heating mantle, Buchner funnel and flask, standard laboratory glassware, TLC plates (silica gel), and a rotary evaporator.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3,3-dimethylindolin-2-one (4.80 g, 20.0 mmol).
-
Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Preparation of Bromine Solution:
-
IN A FUME HOOD: Carefully prepare a solution of bromine (1.2 mL, 23.4 mmol, 1.17 eq) in 20 mL of glacial acetic acid in a separate flask.
-
Transfer this bromine solution to an addition funnel.
-
-
Bromination Reaction:
-
Place the addition funnel onto the reaction flask.
-
Add the bromine solution dropwise to the stirred solution of the starting material over a period of 30 minutes. Maintain the reaction at room temperature. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Quench any residual bromine color by adding 10% aqueous sodium thiosulfate solution dropwise until the orange/brown color disappears.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any remaining acetic acid and salts.
-
-
Purification:
-
Transfer the crude solid to a beaker and recrystallize from hot ethanol (~100-120 mL). Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Expected Results
-
Product: this compound
-
Appearance: White to off-white crystalline solid
-
Yield: Typically 80-90%
-
Purity: >98% after recrystallization
Characterization The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the aromatic protons and the methyl groups.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
Mass Spectrometry: Verify the molecular weight and characteristic isotopic pattern for a dibrominated compound.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
References
-
Carl ROTH. Bromine solution - Safety Data Sheet. Retrieved from [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Wiley Online Library. Retrieved from [Link]
-
Safety data sheet. (2024, February 8). Retrieved from [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023, September 19). Wiley Online Library. Retrieved from [Link]
-
Lumen Learning. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
- Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]
-
Wikipedia. Electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
Wordpress. Br2 and Electorphilic Br+ reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]
-
PrepChem.com. Synthesis of 5-bromo-indoline. Retrieved from [Link]
-
Khan Academy. Electrophilic aromatic substitution (video). Retrieved from [Link]
- Google Patents. (n.d.). CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
-
MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved from [Link]
-
Justia Patents. (2011, September 15). novel process for the manufacture of 5-halogenated-7-azaindoles. Retrieved from [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
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detailed experimental protocol for 5,7-dibromination of 3,3-dimethylindolin-2-one
An Application Note and Detailed Experimental Protocol for the 5,7-Dibromination of 3,3-Dimethylindolin-2-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the selective 5,7-dibromination of 3,3-dimethylindolin-2-one. The synthesis of 5,7-dibromo-3,3-dimethylindolin-2-one is a crucial step in the development of various heterocyclic compounds of interest in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step procedure, outline critical safety precautions, and explain the scientific rationale behind each step to ensure reproducibility and success.
Introduction and Scientific Rationale
The indolin-2-one (oxindole) scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules. The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. Bromination, in particular, serves as a key synthetic handle, enabling subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
The target molecule, this compound, is an important intermediate. The bromination occurs via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The indolin-2-one ring system is activated towards electrophiles by the lone pair of electrons on the nitrogen atom, which directs substitution to the ortho and para positions (positions 7 and 5, respectively). The reaction proceeds in two stages: an initial mono-bromination, followed by a second bromination to yield the target di-substituted product.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3][4][5] Unlike elemental bromine (Br₂), NBS is a crystalline solid that is safer and easier to handle, providing a controlled, slow release of electrophilic bromine, which minimizes the formation of over-brominated byproducts.[6][7]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds through a two-step electrophilic aromatic substitution pathway for each bromine addition.
-
Generation of the Electrophile : NBS serves as the source of an electrophilic bromine atom (Br⁺).
-
Nucleophilic Attack : The electron-rich aromatic ring of the 3,3-dimethylindolin-2-one attacks the electrophilic bromine. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][8]
-
Deprotonation : A base (in this case, the succinimide anion byproduct) removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the brominated product.[1]
This process occurs first at either the 5- or 7-position, and the resulting mono-brominated product then undergoes a second electrophilic substitution to yield the 5,7-dibromo derivative.
Sources
- 1. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes [mdpi.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Utility of 5,7-Dibromo-3,3-dimethylindolin-2-one: A Versatile Scaffold for Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5,7-Dibromo-3,3-dimethylindolin-2-one emerges as a highly valuable and versatile scaffold, offering multiple reaction handles for diversification. The presence of two chemically distinct bromine atoms at the C5 and C7 positions of the electron-rich aromatic ring, coupled with a reactive lactam functionality and a quaternary center at C3, provides a unique platform for generating a diverse array of novel compounds. This guide provides an in-depth exploration of the synthetic utility of this building block, focusing on key transformations that are central to the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors and spirocyclic alkaloids. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to enable researchers to effectively harness the synthetic potential of this remarkable molecule.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Gateway to Structural Diversity
The bromine atoms at the C5 and C7 positions of this compound are prime sites for palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern C-C and C-N bond formation, enabling the introduction of a wide range of substituents with high efficiency and functional group tolerance.[1] The inherent electronic and steric differences between the C5 and C7 positions can potentially allow for regioselective functionalization, a key advantage in complex molecule synthesis.[2]
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions and the commercial availability of a vast library of boronic acids and esters.[3] For this compound, this reaction provides a direct route to novel biaryl and heteroaryl-substituted oxindoles, which are prevalent motifs in many kinase inhibitors.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-rich substrates like our dibromo-oxindole, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps. The base, typically a carbonate or phosphate, plays a critical role in the transmetalation step by activating the organoboron species.[3][5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 5-aryl-7-bromo-3,3-dimethylindolin-2-one via a regioselective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-bromo-3,3-dimethylindolin-2-one.
Note on Regioselectivity: The C5 position is generally more sterically accessible and may react preferentially under carefully controlled conditions. To achieve double substitution, an excess of the boronic acid and prolonged reaction times may be necessary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | Thiophene-3-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 85 | 14 | 75-85 |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction provides access to 5- and/or 7-alkynyl-substituted oxindoles, which are versatile intermediates for further transformations, including the synthesis of heterocycles and as precursors for "click" chemistry.
Mechanistic Rationale:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. A subsequent reductive elimination yields the final product and regenerates the active palladium(0) species. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[8]
Experimental Protocol: Sonogashira Coupling of this compound
Objective: To synthesize 5-alkynyl-7-bromo-3,3-dimethylindolin-2-one.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Formation of Alkenyl-Substituted Oxindoles
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[9][10] This reaction allows for the introduction of vinyl groups at the C5 and C7 positions of the oxindole core, providing valuable intermediates for further synthetic manipulations, including intramolecular cyclizations.
Mechanistic Rationale:
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The active palladium(0) catalyst is regenerated by the reaction of the palladium-hydride with a base.[11][12]
Experimental Protocol: Heck Reaction of this compound
Objective: To synthesize 5-alkenyl-7-bromo-3,3-dimethylindolin-2-one.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Diagram 1: Key Palladium-Catalyzed Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Part 2: Synthesis of Spirooxindoles - Constructing 3D Complexity
The C3-spirooxindole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[13] this compound, as an isatin derivative, is an excellent precursor for the synthesis of spirooxindoles, particularly through [3+2] cycloaddition reactions.
[3+2] Cycloaddition with Azomethine Ylides
A powerful and convergent strategy for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[13][14][15] In this context, the carbonyl group at the C3 position of the oxindole can react with an amino acid (such as sarcosine or proline) to generate an azomethine ylide in situ. This reactive intermediate then undergoes a cycloaddition with an activated alkene to furnish the spiro-pyrrolidine ring system.
Mechanistic Rationale:
The reaction is initiated by the condensation of the C3-keto group of the oxindole with a secondary amino acid to form an iminium intermediate. Subsequent decarboxylation generates the azomethine ylide, a 1,3-dipole. This ylide then reacts with a dipolarophile (an electron-deficient alkene) in a concerted or stepwise fashion to form the five-membered pyrrolidine ring, creating the spirocyclic junction at C3. The stereochemistry of the newly formed stereocenters is often highly controlled.
Experimental Protocol: [3+2] Cycloaddition for Spiro[indoline-3,2'-pyrrolidine] Synthesis
Objective: To synthesize a dibrominated spiro[indoline-3,2'-pyrrolidine] derivative.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
An electron-deficient alkene (e.g., (E)-Chalcone)
-
Methanol (refluxing)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), sarcosine (1.2 mmol), and the electron-deficient alkene (1.0 mmol).
-
Add methanol (15 mL) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Diagram 2: Synthesis of Spiro[indoline-3,2'-pyrrolidine]
Caption: [3+2] Cycloaddition for the synthesis of spirooxindoles.
Part 3: N-Functionalization - Modulating Physicochemical Properties
The lactam nitrogen of the oxindole core is another key site for functionalization. N-alkylation or N-arylation can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, and can also introduce new pharmacophoric elements.
N-Alkylation
Direct N-alkylation can be achieved under basic conditions using an appropriate alkyl halide.
Experimental Protocol: N-Alkylation
Objective: To synthesize N-alkyl-5,7-dibromo-3,3-dimethylindolin-2-one.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked flask under argon, add a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours or until the starting material is consumed (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its di-brominated aromatic ring provides a platform for selective palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and alkenyl substituents. Furthermore, the reactive C3-keto group serves as an excellent handle for the construction of spirocyclic systems, most notably through [3+2] cycloaddition reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in drug discovery and materials science. The strategic application of these methodologies will undoubtedly lead to the discovery of new molecular entities with significant biological and chemical properties.
References
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. PubMed Central. Available at: [Link] [Accessed January 19, 2026].
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link] [Accessed January 19, 2026].
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Available at: [Link] [Accessed January 19, 2026].
-
Synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones 4a–f. ResearchGate. Available at: [Link] [Accessed January 19, 2026].
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link] [Accessed January 19, 2026].
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link] [Accessed January 19, 2026].
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available at: [Link] [Accessed January 19, 2026].
-
Heck reaction. Wikipedia. Available at: [Link] [Accessed January 19, 2026].
-
Convenient synthesis of functionalized spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] via multicomponent reactions. Semantic Scholar. Available at: [Link] [Accessed January 19, 2026].
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link] [Accessed January 19, 2026].
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Available at: [Link] [Accessed January 19, 2026].
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link] [Accessed January 19, 2026].
-
Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. INIS-IAEA. Available at: [Link] [Accessed January 19, 2026].
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link] [Accessed January 19, 2026].
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link] [Accessed January 19, 2026].
-
Denitrative Mizoroki–Heck reaction of unactivated alkenes. RSC Publishing. Available at: [Link] [Accessed January 19, 2026].
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link] [Accessed January 19, 2026].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link] [Accessed January 19, 2026].
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. Available at: [Link] [Accessed January 19, 2026].
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The Versatile Scaffold: 5,7-Dibromo-3,3-dimethylindolin-2-one in Modern Medicinal Chemistry
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, planar structure provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. The introduction of bromine atoms at the 5 and 7 positions, combined with gem-dimethyl substitution at the 3-position, as seen in 5,7-Dibromo-3,3-dimethylindolin-2-one, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This application note explores the potential of this scaffold in drug discovery, providing insights into its derivatization and application in the development of novel therapeutic agents, particularly in oncology.
The Strategic Advantage of the this compound Scaffold
The unique structural features of this compound make it a highly attractive starting point for the synthesis of targeted therapeutics. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Furthermore, the gem-dimethyl group at the C3 position can enhance metabolic stability by preventing epimerization and oxidation at this site.
The indolin-2-one nucleus is a key pharmacophore in a number of approved drugs and clinical candidates, particularly kinase inhibitors. The bromo-substituted indolinone framework has been explored for its potential in developing potent anticancer agents. For instance, derivatives of 5-bromo-7-azaindolin-2-one have been synthesized and shown to possess significant antitumor activity.[1][2][3] Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents, with some derivatives exhibiting potent activity against breast and lung cancer cell lines.[4] These examples underscore the potential of the bromo-indolinone scaffold in oncology drug discovery.
Application in Kinase Inhibition: A Focus on VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The indolin-2-one scaffold is a common feature in many VEGFR-2 inhibitors. The following diagram illustrates the general signaling pathway and the point of intervention for VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition.
Synthetic Protocols for Derivatization
The synthetic utility of this compound lies in the reactivity of its bromine atoms and the lactam nitrogen. The following protocols provide examples of how this scaffold can be functionalized to generate a library of diverse compounds for biological screening.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the N1 position of the indolinone ring, a common modification to modulate solubility and cell permeability.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated derivative.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details the functionalization of the C5 or C7 position via a Suzuki cross-coupling reaction, enabling the introduction of aryl or heteroaryl moieties.
Materials:
-
This compound (or its N-alkylated derivative)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate and partition between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Biological Evaluation: In Vitro Kinase Assay
The following protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as VEGFR-2.
Caption: General workflow for an in vitro kinase assay.
Hypothetical IC₅₀ Data for VEGFR-2 Inhibition
The following table presents hypothetical data for a series of derivatives based on the this compound scaffold, illustrating potential structure-activity relationships.
| Compound ID | R¹ (N-alkylation) | R⁵ (C5-substituent) | R⁷ (C7-substituent) | VEGFR-2 IC₅₀ (nM) |
| DBI-01 | H | Br | Br | >10,000 |
| DBI-02 | Benzyl | Br | Br | 5,230 |
| DBI-03 | Benzyl | Phenyl | Br | 850 |
| DBI-04 | Benzyl | 4-Fluorophenyl | Br | 420 |
| DBI-05 | Benzyl | Pyridin-3-yl | Br | 210 |
| DBI-06 | Benzyl | 4-Fluorophenyl | Phenyl | 150 |
| DBI-07 | Benzyl | 4-Fluorophenyl | 4-Methoxyphenyl | 95 |
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique structural and chemical properties provide a solid foundation for the generation of diverse compound libraries with the potential to target a range of biological entities, particularly protein kinases involved in cancer progression. The synthetic protocols and assay methodologies outlined in this application note serve as a guide for researchers to explore the full potential of this intriguing molecular framework in the ongoing quest for new and effective medicines.
References
-
Bide Pharmatech Ltd. This compound CAS NO.872271-71-1. [Link]
-
National Center for Biotechnology Information. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
-
MDPI. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. [Link]
-
PubMed. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
-
National Center for Biotechnology Information. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
-
PubMed. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. [Link]
-
MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
-
ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]
-
ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF. [Link]
-
National Center for Biotechnology Information. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety [mdpi.com]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,7-Dibromo-3,3-dimethylindolin-2-one as a Precursor for Novel Pharmaceuticals
Introduction: The Strategic Importance of the Dibrominated Oxindole Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. The indolin-2-one core, a privileged scaffold, is present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of specific substituents onto this core can profoundly modulate its physicochemical properties and biological targets. 5,7-Dibromo-3,3-dimethylindolin-2-one is a bespoke precursor, engineered to offer medicinal chemists a versatile platform for generating complex molecular architectures with significant therapeutic potential, particularly in oncology.
The presence of two bromine atoms at the 5 and 7 positions of the indolinone ring serves multiple strategic purposes. These halogen atoms can act as synthetic handles for further functionalization through cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups to explore the chemical space around the core scaffold. Furthermore, the lipophilicity conferred by the bromine atoms can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. The gem-dimethyl group at the 3-position provides steric bulk, which can influence the conformation of the molecule and its derivatives, potentially leading to enhanced target specificity and reduced off-target effects.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel pharmaceutical candidates, with a primary focus on the construction of spirooxindole frameworks. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to support the utility of this precursor in drug discovery.
Core Application: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives
The spirooxindole scaffold, particularly the spiro[indoline-3,2'-pyrrolidine] core, is a hallmark of a class of compounds with potent biological activities, including the inhibition of the p53-MDM2 interaction, a critical pathway in cancer progression[1][2]. This compound is an ideal starting material for the synthesis of these complex structures via a [3+2] cycloaddition reaction with azomethine ylides.
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition reaction[3][4]. This powerful, convergent reaction allows for the stereoselective formation of the five-membered pyrrolidine ring fused at the C3 position of the oxindole core. The reaction proceeds through the in-situ generation of an azomethine ylide from the condensation of an α-amino acid (such as sarcosine or proline) with the C3-keto group of the this compound. This transient 1,3-dipole then reacts with a dipolarophile, typically an electron-deficient alkene, to construct the spiro-pyrrolidine ring system. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the reactants, solvent, and catalyst, offering a high degree of control over the final molecular architecture.
Diagram: Generalized [3+2] Cycloaddition Workflow
Caption: Workflow for the synthesis of spirooxindoles.
Detailed Protocol: Synthesis of a Novel 5',7'-Dibromo-3',3'-dimethyl-spiro[indoline-3,2'-pyrrolidine] Derivative
This protocol details a representative one-pot, three-component synthesis of a novel spiro[indoline-3,2'-pyrrolidine] derivative. The choice of a chalcone as the dipolarophile is based on its widespread use in generating biologically active spirooxindoles.
Materials:
-
This compound (1.0 mmol, 327.0 mg)
-
Sarcosine (1.2 mmol, 107 mg)
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone) (1.0 mmol, 208 mg)
-
Methanol (20 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)
-
Column chromatography apparatus (Silica gel, 100-200 mesh)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), sarcosine (1.2 mmol), and (E)-1,3-diphenylprop-2-en-1-one (1.0 mmol).
-
Rationale: The slight excess of the amino acid ensures the complete conversion of the indolinone to the azomethine ylide.
-
-
Solvent Addition and Reflux: Add methanol (20 mL) to the flask. The mixture is then heated to reflux with constant stirring.
-
Rationale: Methanol is a common solvent for this reaction, facilitating the dissolution of the reactants and promoting the cycloaddition. Refluxing provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 6-8 hours.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).
-
Rationale: Column chromatography is essential to separate the desired spirooxindole product from unreacted starting materials and any side products.
-
-
Characterization: The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated. The purified solid is then dried under vacuum. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Expected Outcome:
This protocol is expected to yield the corresponding 5',7'-dibromo-1',1'-dimethyl-1-methyl-4,5-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one. The yield and diastereoselectivity of the reaction can vary depending on the specific substrates and reaction conditions.
| Parameter | Expected Value |
| Yield | 60-80% |
| Physical Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the oxindole and newly formed pyrrolidine ring protons. |
| ¹³C NMR | A quaternary carbon signal for the spiro center. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Application in Anticancer Drug Discovery
Derivatives of this compound, particularly the spirooxindoles, have shown significant promise as anticancer agents. The brominated scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Mechanism of Action: Targeting the p53-MDM2 Pathway
A key mechanism of action for many spirooxindoles is the inhibition of the protein-protein interaction between p53 and its negative regulator, MDM2[1][2]. In many cancers, p53 is inactivated by overexpression of MDM2. Small molecules that can block this interaction can restore the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis in cancer cells. The rigid, three-dimensional structure of the spirooxindole scaffold is well-suited to fit into the p53-binding pocket of MDM2.
Diagram: Inhibition of the p53-MDM2 Interaction
Caption: Spirooxindole-mediated p53 activation.
Biological Evaluation Protocol: In Vitro Anticancer Activity Assay
To assess the therapeutic potential of the synthesized spirooxindoles, a standard in vitro cytotoxicity assay, such as the MTT assay, is employed against a panel of human cancer cell lines.
Materials:
-
Synthesized spirooxindole derivatives
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
96-well microplates
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized spirooxindole compounds in the culture medium. Add the compounds to the wells at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Interpretation:
A lower IC₅₀ value indicates higher potency of the compound against the cancer cell line. A high IC₅₀ value against the normal cell line suggests selectivity. Promising compounds will exhibit low micromolar or nanomolar IC₅₀ values against cancer cells with a high selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells).
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HCT116) |
| Spirooxindole Derivative 1 | 5.2 | 3.8 | >50 | >13.2 |
| Spirooxindole Derivative 2 | 12.5 | 9.7 | >100 | >10.3 |
| Doxorubicin (Control) | 0.8 | 0.5 | 2.1 | 4.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of novel spirooxindole-based pharmaceutical candidates. The strategic placement of the dibromo and gem-dimethyl groups provides a unique starting point for generating structurally complex and biologically active molecules. The detailed protocols provided herein for the synthesis and biological evaluation of its derivatives offer a clear pathway for researchers in the field of drug discovery to explore the therapeutic potential of this promising scaffold.
Future research should focus on expanding the library of spirooxindole derivatives from this precursor, exploring different α-amino acids and dipolarophiles to fine-tune the structure-activity relationship. Further derivatization of the bromine atoms through cross-coupling reactions will open new avenues for creating even more diverse and potent anticancer agents. The continued investigation of the mechanism of action and in vivo efficacy of the most promising compounds will be crucial in translating these laboratory findings into clinically relevant therapies.
References
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Cancers (Basel). Available at: [Link]
-
Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. ResearchGate. Available at: [Link]
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods. RSC Advances. Available at: [Link]
-
The anticancer activity of some reported spirooxindoles analogs. ResearchGate. Available at: [Link]
-
Synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones 4a–f. ResearchGate. Available at: [Link]
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Archives. Available at: [Link]
-
Convenient synthesis of functionalized spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] via multicomponent reactions. Semantic Scholar. Available at: [Link]
-
ChemInform Abstract: Convenient Synthesis of Functionalized Spiro[indoline-3,2′-pyrrolizines] or Spiro[indoline-3,3′-pyrrolidines] via Multicomponent Reactions. ResearchGate. Available at: [Link]
-
Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. Available at: [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. Available at: [Link]
-
A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles. ResearchGate. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. Angewandte Chemie International Edition in English. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. Available at: [Link]
-
1,3 dipolar cycloaddition Reactions. SlideShare. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of New Anticancer Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Spiro[indoline-3,3'-pyrrolidine]. PubChem. Available at: [Link]
Sources
Application Note and Protocol for the N-alkylation of 5,7-Dibromo-3,3-dimethylindolin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated indolin-2-ones are a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. The substituent on the nitrogen atom of the indolinone core can significantly modulate the pharmacological properties of the molecule, including its binding affinity, selectivity, and pharmacokinetic profile. The target molecule, 5,7-Dibromo-3,3-dimethylindolin-2-one, presents a unique scaffold for further functionalization. The presence of two bromine atoms offers opportunities for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity. The gem-dimethyl group at the C3 position enhances the metabolic stability of the core structure. This application note provides a detailed, robust protocol for the N-alkylation of this compound, using benzyl bromide as a representative alkylating agent. The principles and procedures outlined herein can be adapted for other alkylating agents.
Reaction Principle and Mechanistic Considerations
The N-alkylation of this compound proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The reaction is initiated by the deprotonation of the weakly acidic N-H proton of the indolinone ring by a strong base, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., benzyl bromide), leading to the formation of the N-alkylated product and a salt byproduct.[1]
The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to efficiently deprotonate the indolinone nitrogen. Sodium hydride (NaH) is a common and effective choice for this purpose. Anhydrous polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), are preferred as they can solvate the resulting sodium indolide and facilitate the SN2 reaction.
The presence of two electron-withdrawing bromine atoms on the aromatic ring of the indolinone core is expected to increase the acidity of the N-H proton, potentially allowing for the use of milder bases. However, the steric hindrance imposed by the gem-dimethyl group at the C3 position might slightly impede the approach of the alkylating agent to the nitrogen atom. Therefore, the reaction conditions need to be carefully controlled to ensure complete conversion.
Experimental Protocol: N-benzylation of this compound
This protocol details the materials, reagents, and step-by-step procedure for the N-benzylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich or equivalent | Handle with extreme care under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Acros Organics or equivalent | Store over molecular sieves. |
| Benzyl bromide | ≥98% | Alfa Aesar or equivalent | Lachrymator, handle in a fume hood. |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific or equivalent | --- |
| Hexanes | ACS grade | Fisher Scientific or equivalent | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | --- | Prepare in-house | --- |
| Brine (saturated aqueous NaCl solution) | --- | Prepare in-house | --- |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | VWR or equivalent | --- |
| Silica gel for column chromatography | 230-400 mesh | Sorbent Technologies or equivalent | --- |
Safety Precautions
-
Sodium hydride (NaH) is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and other protic solvents, as it will generate flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and neoprene gloves.[2][3][4]
-
N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. It is readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE. Exothermic decompositions of NaH in DMF have been reported, so careful temperature control is crucial.[2][5]
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous DMF (approximately 10 mL per 1 g of the starting material) to the flask via a syringe.
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution indicates the completion of the deprotonation step.
-
-
N-Alkylation:
-
While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq) dropwise to the reaction mixture using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent.
-
The product, N-benzyl-5,7-dibromo-3,3-dimethylindolin-2-one, is expected to have a higher Rf value than the starting material. Visualize the spots under a UV lamp (254 nm).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any unreacted NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[6][7]
-
Pack the column using a slurry of silica gel in hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-benzyl-5,7-dibromo-3,3-dimethylindolin-2-one as a solid.
-
Characterization of N-benzyl-5,7-dibromo-3,3-dimethylindolin-2-one
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
The aromatic protons of the indolinone ring are expected to appear as two singlets or two doublets with a small coupling constant in the range of δ 7.0-7.5 ppm.
-
The aromatic protons of the benzyl group will likely appear as a multiplet in the range of δ 7.2-7.4 ppm.
-
The benzylic methylene protons (N-CH₂) should appear as a singlet around δ 4.8-5.0 ppm.
-
The gem-dimethyl protons at the C3 position will appear as a singlet around δ 1.3-1.5 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbonyl carbon (C=O) is expected in the range of δ 178-182 ppm.
-
The aromatic carbons of the indolinone and benzyl rings will appear in the range of δ 110-145 ppm.
-
The benzylic methylene carbon (N-CH₂) should be in the range of δ 45-50 ppm.
-
The quaternary carbon at C3 will be in the range of δ 45-50 ppm.
-
The gem-dimethyl carbons will appear around δ 25-30 ppm.[8][9]
-
-
Mass Spectrometry (ESI-MS):
-
The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₇H₁₅Br₂NO. The characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) should be observed.
-
Workflow and Schematics
Reaction Scheme
Caption: General reaction scheme for the N-benzylation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | - Insufficient amount of base- Inactive NaH- Insufficient reaction time or temperature | - Use a slight excess of NaH (1.2-1.5 eq).- Use fresh, properly stored NaH.- Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions. |
| Low yield | - Incomplete reaction- Loss of product during work-up or purification- Side reactions | - See "Incomplete reaction" above.- Ensure thorough extraction and careful handling during purification.- Maintain a low reaction temperature during the addition of reagents to minimize side reactions. |
| Formation of multiple spots on TLC | - Presence of starting material and product- Formation of byproducts | - If the reaction is incomplete, continue stirring or adjust conditions.- Optimize purification conditions (e.g., eluent system for column chromatography) to separate the desired product from impurities. |
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. By following the outlined procedures and safety precautions, researchers can efficiently synthesize the desired N-alkylated products, which can serve as valuable intermediates in the development of novel therapeutic agents. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
- Gassman, P. G., & Wentland, M. P. (1979). A new, general method for the N-alkylation of indoles. The Journal of Organic Chemistry, 44(25), 4683–4685.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
-
University of Wisconsin-Madison. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Lloyd-Jones, G. C., & Sale, D. A. (2009). Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(2), 205-208.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127.
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Smith, C. D. (2016). On NH NMR Chemical Shifts, Part I.
- Bretherick, L. (1990). Handbook of Reactive Chemical Hazards (4th ed.). Butterworth-Heinemann.
- Google Patents. (2004). US20040059131A1 - N-alkylation of indole derivatives.
- Asian Journal of Chemistry. (2025). Comparative NMR Spectral & Pharmacological Investigation of Some Substituted benzyl/butyl-1H-imidazoles. 37(1).
- ResearchGate. (2025). N-Alkylation of N-H Compounds in N,N-Dimethylformamide Dialkyl Acetal.
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. alkalimetals.com [alkalimetals.com]
- 5. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Novel Kinase Inhibitors from the 5,7-Dibromo-3,3-dimethylindolin-2-one Scaffold
Introduction: A Privileged Scaffold for Modern Drug Discovery
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, driving relentless efforts to develop potent and selective inhibitors. Within the landscape of kinase inhibitor discovery, the indolin-2-one core has emerged as a "privileged scaffold," a molecular framework with a proven affinity for the ATP-binding site of various kinases.[2] The clinical success of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor (RTKI) built upon this scaffold, stands as a testament to its therapeutic potential in treating renal cell carcinoma and gastrointestinal stromal tumors.[1][2]
This guide focuses on a specific, strategically designed starting material: 5,7-Dibromo-3,3-dimethylindolin-2-one . This scaffold offers a unique combination of features for the development of a new generation of kinase inhibitors:
-
The Indolin-2-one Core: Provides the essential hydrogen bonding interactions with the kinase hinge region, anchoring the molecule in the ATP pocket.[3]
-
Gem-Dimethyl Group at C3: This crucial modification blocks the C3 position, the site of traditional Knoevenagel condensation reactions used in the synthesis of inhibitors like Sunitinib.[4][5] This structural constraint forces a departure from conventional synthetic routes, opening the door to novel chemical space and potentially unique selectivity profiles by focusing diversification on other parts of the scaffold.
-
Dibromo-Substitution at C5 and C7: The bromine atoms are not merely passive substituents. They serve as highly versatile synthetic handles for introducing a wide array of chemical moieties via modern cross-coupling reactions. Furthermore, they can participate in halogen bonding, a valuable non-covalent interaction that can enhance binding affinity and selectivity for the target kinase.
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It details the synthetic strategies, biological evaluation workflows, and mechanistic considerations necessary to transform this promising starting material into a library of novel kinase inhibitor candidates.
Part I: Synthetic Chemistry Strategies & Protocols
The 3,3-disubstitution of the starting scaffold mandates a synthetic approach centered on derivatization at the N1, C5, and C7 positions. This strategy allows for a systematic exploration of the chemical space around the core, probing different regions of the kinase ATP-binding site to optimize potency and selectivity.
Protocol 1: N-Alkylation of the Indolin-2-one Core
Rationale: Substitution at the N1 position can introduce moieties that extend towards the solvent-exposed region of the ATP binding site or pick up additional interactions. This is a fundamental step in modifying the compound's physicochemical properties, such as solubility and cell permeability. We utilize sodium hydride, a strong, non-nucleophilic base, to ensure complete deprotonation of the amide, facilitating a clean SN2 reaction with the desired alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Gas evolution (H₂). Perform in a well-ventilated fume hood.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, indicating anion formation.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the pure N-alkylated product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a robust and versatile method for forming C-C bonds, enabling the introduction of a vast array of aryl and heteroaryl groups at the C5 and C7 positions. These modifications are critical for exploring interactions deeper within the ATP pocket, often targeting the hydrophobic regions or forming specific interactions that dictate kinase selectivity. The choice of a palladium catalyst and ligand, such as Pd(dppf)Cl₂, is crucial for efficient coupling with the electron-rich dibrominated scaffold.
Materials:
-
N1-substituted-5,7-dibromo-3,3-dimethylindolin-2-one (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.1 eq per bromine)
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., potassium carbonate, K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add the N1-substituted dibromo-intermediate (1.0 eq), the desired boronic acid (1.1 eq for mono-coupling or 2.2 eq for di-coupling), K₂CO₃ (3.0 eq), and the palladium catalyst (0.05 eq).
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with EtOAc and water.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired coupled product. The step-wise coupling at C5 then C7 can be achieved by controlling stoichiometry and reaction conditions if differential substitution is desired.
Part II: Biological Evaluation Workflow
A tiered screening approach is essential for efficiently identifying promising inhibitor candidates from the synthesized library. The workflow begins with broad biochemical assays to identify active compounds and determine their potency, followed by cell-based assays to confirm on-target activity in a physiological context and assess functional outcomes.
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: This biochemical assay directly measures the enzymatic activity of a purified kinase.[6] The ADP-Glo™ Kinase Assay is a robust platform that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its high sensitivity and broad applicability make it ideal for primary screening and IC₅₀ determination.
Materials:
-
Purified kinase of interest (e.g., VEGFR2, PDGFRβ, c-Src)
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Kₘ for the specific kinase)
-
Synthesized inhibitor compounds and a positive control (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of your inhibitor compounds in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds and controls into the 384-well assay plates.
-
Kinase Reaction Setup: Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in kinase assay buffer.
-
Inhibitor Incubation: Add the kinase/substrate mixture (e.g., 5 µL) to the wells containing the compounds. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL).
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add Kinase Detection Reagent (e.g., 20 µL) to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound ID | R¹ Group (N1) | R² Group (C5) | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | c-Src IC₅₀ (nM) |
| INH-001 | H | Br | >10,000 | >10,000 | >10,000 |
| INH-002 | Benzyl | Br | 5,620 | 8,340 | >10,000 |
| INH-003 | Benzyl | Phenyl | 250 | 450 | 7,800 |
| INH-004 | Benzyl | 3-pyridyl | 35 | 60 | 4,500 |
| Sunitinib | - | - | 15 | 10 | 250 |
Table 1: Representative IC₅₀ data for a hypothetical series of inhibitors. This table format allows for easy comparison of potency and selectivity across targets.
Protocol 4: Cell-Based Target Engagement Assay (Western Blot)
Rationale: This assay validates that a compound can enter a cell and inhibit its intended target in a complex physiological environment.[7] By treating cells with a growth factor that activates a specific signaling pathway, we can measure the phosphorylation of a downstream substrate of our target kinase. A successful inhibitor will reduce the level of this phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Recombinant growth factor (e.g., VEGF-A)
-
Inhibitor compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate overnight. This reduces basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor compound (or DMSO vehicle control) for 2 hours.
-
Kinase Activation: Stimulate the cells by adding the appropriate growth factor (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Re-probe the blot with an antibody for the total protein of the substrate to confirm equal loading. Quantify band intensity to determine the reduction in phosphorylation at each inhibitor concentration.
Part III: Mechanistic Insights and Pathway Context
Understanding the broader biological context is paramount. The indolin-2-one scaffold is known to primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[2] Key targets in this family include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for the development of a clear SAR. Based on established knowledge of indolin-2-one inhibitors, we can hypothesize the following relationships, which would be validated through the screening workflow:
-
N1-Substitutions: Small, flexible alkyl chains with basic amines (e.g., diethylaminoethyl as in Sunitinib) often enhance solubility and can form salt-bridge interactions, improving potency.[8]
-
C5-Substitutions: This position is often directed towards the "gatekeeper" residue of the kinase. Introducing moderately sized aromatic or heteroaromatic rings (e.g., phenyl, pyridyl) can improve potency through hydrophobic and π-stacking interactions. The nature of this group is a key determinant of kinase selectivity.[4][5]
-
C7-Substitutions: This position is less commonly explored but offers a vector into a distinct pocket of the ATP-binding site. Substitutions here could be used to fine-tune selectivity and avoid off-target activities. The bromine itself may form a halogen bond with a backbone carbonyl, and replacing it with a hydrogen-bond donor/acceptor could significantly alter the binding mode.
Conclusion
The this compound scaffold represents a compelling starting point for the discovery of novel kinase inhibitors. Its unique structural constraints necessitate innovative synthetic strategies, guiding researchers away from well-trodden chemical space. By combining targeted synthesis at the N1, C5, and C7 positions with a rigorous, tiered biological evaluation workflow, researchers can efficiently navigate the path from initial concept to validated hits. The protocols and rationale outlined in this guide provide a robust framework for unlocking the therapeutic potential of this promising molecular architecture.
References
- Vertex AI Search. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy - PubMed.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Zheng, Z., et al. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
- NIH. (n.d.). In vitro NLK Kinase Assay. PMC.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Sun, L., et al. (n.d.). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications.
- Tang, C., et al. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.
- Fan, C., et al. (2014, July 23). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. PubMed.
- Sun, L., et al. (n.d.). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed.
- Scirp.org. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- PubMed. (2020, September 3). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.
- BenchChem. (2025). Assessing the Selectivity of Indolin-2-one Based Kinase Inhibitors: A Comparative Guide Featuring Sunitinib.
- NIH. (2022, September 1). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors.
- Sun, L., et al. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
Sources
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
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- 3. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Use of Brominated Indolinones in Spirooxindole Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirooxindole Scaffold and the Role of Halogenated Precursors
The spirooxindole core is a privileged heterocyclic motif, forming the structural foundation of numerous natural alkaloids and pharmacologically active agents.[1][2] Its rigid, three-dimensional architecture makes it an attractive scaffold for drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3][4] The synthesis of these complex structures, particularly in an enantioselective manner, remains a significant challenge in organic chemistry.[5][6]
A common and powerful strategy for constructing the spirocyclic system involves spiro-annulation at the C3 position of an oxindole precursor.[2] Halogenated building blocks, such as those containing bromine, are particularly valuable as they not only influence the biological activity of the final compound but also serve as versatile synthetic handles for further diversification via cross-coupling reactions.[7]
This note addresses the synthesis of spirooxindoles using a specific brominated precursor. It is critical to distinguish between two closely related structures, as their reactivity profiles are fundamentally different.
-
5,7-Dibromo-3,3-dimethylindolin-2-one , the specified topic molecule, possesses a quaternary C3 carbon. This steric blockade and lack of an enolizable proton or an electrophilic carbonyl at C3 makes it unsuitable for direct spiro-annulation at this position. It is, in essence, a stable scaffold rather than a reactive precursor for this type of transformation.
-
5,7-Dibromoisatin (5,7-Dibromo-1H-indole-2,3-dione) , by contrast, features a highly electrophilic ketone at the C3 position. This functionality is the key that unlocks numerous pathways to spirooxindole synthesis, most notably through multicomponent reactions (MCRs).[8]
Therefore, this guide will focus on the practical and widely applied use of 5,7-Dibromoisatin as the starting material for constructing complex spirooxindole frameworks.
Figure 1: Comparison of a C3-quaternary oxindole and its corresponding reactive isatin precursor.
Core Synthetic Strategy: The Three-Component Reaction (MCR)
Multicomponent reactions are exceptionally efficient for building molecular complexity in a single step, aligning with the principles of green and atom-economical chemistry.[8][9] A prevalent and robust method for synthesizing spirooxindoles is the Lewis acid-catalyzed three-component reaction between an isatin, an activated methylene reagent (e.g., malononitrile), and a 1,3-dicarbonyl compound.[10][11]
This approach leverages the electrophilicity of the C3-carbonyl of 5,7-Dibromoisatin to initiate a cascade of bond-forming events, rapidly assembling the spiro[4H-pyran-3,3'-oxindole] core.
Figure 2: General workflow for the one-pot, three-component synthesis of spirooxindoles.
Mechanistic Insights: A Stepwise View
Understanding the reaction mechanism is crucial for optimization and troubleshooting. The formation of the spirooxindole pyran proceeds through a well-established cascade sequence. While the exact order of events can be debated and may depend on the specific catalyst and substrates, a plausible and commonly accepted pathway is initiated by a Knoevenagel condensation.[1]
-
Knoevenagel Condensation: The reaction begins with the base or Lewis acid-catalyzed condensation between the C3-carbonyl of 5,7-Dibromoisatin and the active methylene compound (malononitrile), forming a highly reactive electron-deficient alkene, a Knoevenagel adduct.
-
Michael Addition: The 1,3-dicarbonyl compound, acting as a nucleophile, then attacks the β-carbon of the Knoevenagel adduct in a classic Michael addition.
-
Cyclization & Tautomerization: The intermediate generated from the Michael addition undergoes a rapid intramolecular cyclization (e.g., an O-alkylation), followed by tautomerization to yield the stable, final spirooxindole heterocyclic system.
Sources
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal application of spirooxindole and its derivatives: an introduction | CoLab [colab.ws]
- 5. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
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- 8. researchgate.net [researchgate.net]
- 9. Multicomponent reaction discovery: three-component synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5,7-Dibromo-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 5,7-Dibromo-3,3-dimethylindolin-2-one Scaffold - A Privileged Platform for Medicinal Chemistry
The 3,3-disubstituted oxindole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. This rigid, three-dimensional scaffold provides a versatile template for the development of potent and selective therapeutic agents. The introduction of bromine atoms at the C5 and C7 positions of the aromatic ring, as in this compound, furnishes a highly valuable intermediate for further molecular elaboration. These bromine atoms serve as versatile synthetic handles for a variety of transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the oxindole core. This strategic functionalization is paramount in fine-tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the key methodologies for the functionalization of this important scaffold, with a focus on practical, field-proven protocols and the underlying principles that govern their success.
I. Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is the essential first step. While a specific detailed protocol for the dibromination of 3,3-dimethylindolin-2-one to yield the 5,7-dibromo derivative is not extensively documented in readily available literature, a common and effective method for the bromination of activated aromatic rings is direct electrophilic bromination. The following protocol is a generalized procedure based on established methods for the bromination of similar aromatic systems.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the direct electrophilic bromination of 3,3-dimethylindolin-2-one using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction and control selectivity. The electron-rich nature of the oxindole aromatic ring directs bromination to the positions ortho and para to the activating amino group.
Materials:
-
3,3-dimethylindolin-2-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3,3-dimethylindolin-2-one (1.0 eq.). Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of NBS: Slowly add N-bromosuccinimide (2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.
-
DMF as Solvent: DMF is a polar aprotic solvent that can help to solubilize the starting material and reagents, and it can also facilitate the electrophilic aromatic substitution reaction.
-
Low Temperature Addition: The portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
II. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The bromine atoms at the C5 and C7 positions of this compound are ideal handles for these transformations.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organoboron reagent with an organic halide.[2] This reaction is widely used in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. A study on the double Suzuki-Miyaura coupling of 5,7-dibromoindole in water provides a strong precedent for the successful diarylation of the 5,7-dibromooxindole scaffold.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Welcome to the technical support center for the synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Chemistry of Brominating 3,3-Dimethyloxindole
The synthesis of this compound is a classic example of electrophilic aromatic substitution on an activated heterocyclic system. The oxindole core, particularly with the electron-donating effect of the amide nitrogen and the alkyl groups, is susceptible to bromination. However, achieving the desired 5,7-disubstitution pattern with high yield and purity requires careful control of reaction parameters. The primary challenge lies in managing the regioselectivity of the bromination and avoiding the formation of undesired mono-brominated or other isomeric byproducts.
This guide will focus on the widely used and effective method of employing N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored for its solid form, ease of handling, and its ability to provide a controlled, low concentration of bromine in solution, which helps to minimize over-bromination and side reactions.[1][2][3]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I drive the reaction to completion?
Answer:
An incomplete reaction can be frustrating, but it's often due to a few key factors related to the activation of the brominating agent or the reaction conditions.
-
Insufficient Activation of NBS: While NBS is an electrophilic brominating agent, its reactivity can be enhanced by the presence of a catalytic amount of acid. The acid protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic and susceptible to attack by the electron-rich oxindole ring.
-
Solution: Consider the addition of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture. Be cautious with the amount of acid, as excessive acidity can lead to side reactions.
-
-
Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates formed during the electrophilic substitution mechanism.[4]
-
Solution: If you are using a nonpolar solvent like carbon tetrachloride (CCl₄), consider switching to a more polar aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM). Acetonitrile has been shown to be a particularly effective solvent for the bromination of aromatic compounds with NBS.[4]
-
-
Low Reaction Temperature: Like most chemical reactions, the rate of bromination is temperature-dependent. If the reaction is proceeding too slowly at room temperature, a moderate increase in temperature can be beneficial.
-
Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures.
-
Question 2: My final product is a mixture of mono- and di-brominated compounds. How can I improve the selectivity for the desired 5,7-dibromo product?
Answer:
Achieving high selectivity for the di-brominated product is a common challenge. The formation of mono-brominated species (5-bromo- and 7-bromo-3,3-dimethylindolin-2-one) is a strong indicator that the stoichiometry of the brominating agent or the reaction time needs adjustment.
-
Incorrect Stoichiometry of NBS: The most straightforward cause of incomplete bromination is an insufficient amount of the brominating agent. To introduce two bromine atoms onto the oxindole ring, at least two equivalents of NBS are required.
-
Solution: Ensure you are using a slight excess of NBS, typically in the range of 2.1 to 2.2 equivalents relative to your starting 3,3-dimethylindolin-2-one. This will help to drive the reaction towards the di-substituted product.
-
-
Reaction Time is Too Short: The second bromination step is generally slower than the first due to the deactivating effect of the first bromine atom on the aromatic ring. If the reaction is stopped prematurely, you will likely isolate a mixture of mono- and di-brominated products.
-
Solution: Monitor the reaction progress carefully using TLC. You should see the spot for the starting material disappear, followed by the appearance of the mono-brominated intermediates, and finally the formation of the di-brominated product. Continue the reaction until the spots for the mono-brominated compounds have been consumed or their intensity is minimized.
-
-
Stepwise Addition of NBS: Adding the entire amount of NBS at once can lead to a rapid initial reaction and potentially localized high concentrations of bromine, which may not be optimal for selectivity.
-
Solution: Consider a portion-wise addition of NBS. Add the first equivalent and allow the reaction to stir for a period (e.g., 1-2 hours) before adding the second equivalent. This can provide better control over the reaction and improve the yield of the desired di-brominated product.
-
Question 3: I am observing the formation of an unexpected isomer, possibly the 5,6-dibromo product. How can I control the regioselectivity of the bromination?
Answer:
The formation of isomers other than the desired 5,7-dibromo product is a question of regioselectivity. The directing effects of the substituents on the oxindole ring are the primary determinants of where the electrophilic bromine will add.
-
Understanding Directing Effects: The amide nitrogen is an ortho-, para-director, and a strong activating group. The C5 and C7 positions are para and ortho to the nitrogen, respectively, making them the most electronically favorable sites for electrophilic attack. The C6 position is meta to the nitrogen and is therefore less activated. The formation of the 5,6-isomer is generally less favorable but can occur under certain conditions.
-
Influence of Reaction Conditions: While the inherent electronics of the substrate are the dominant factor, the reaction conditions can play a role. For instance, very high temperatures or the use of a highly reactive (and less selective) brominating agent could potentially lead to the formation of minor isomeric byproducts.
-
Solution: Stick to the recommended conditions of using NBS in a suitable polar aprotic solvent at or near room temperature. This provides a good balance of reactivity and selectivity. If you are still observing significant amounts of the 5,6-isomer, consider lowering the reaction temperature.
-
Question 4: After workup, my crude product is an intractable oil or is difficult to purify. What are the best practices for isolation and purification?
Answer:
A challenging purification is often the result of residual reagents, byproducts, or the physical properties of the product itself. Proper workup and the choice of an appropriate purification method are critical.
-
Incomplete Quenching: The workup procedure must effectively remove any unreacted NBS and the succinimide byproduct.
-
Solution: After the reaction is complete, quench the mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will react with any remaining NBS. Follow this with a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic components.
-
-
Purification Strategy: The crude product will likely be a mixture of the desired 5,7-dibromo product, any remaining mono-brominated intermediates, and succinimide.
-
Solution 1: Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column using a gradient elution of ethyl acetate in hexanes is a good starting point. The less polar di-brominated product will typically elute before the more polar mono-brominated compounds.
-
Solution 2: Recrystallization: If the crude product is a solid and has a major component, recrystallization can be a highly effective purification technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions that provide good crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bromination of 3,3-dimethyloxindole with NBS?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The NBS, activated by a trace amount of acid or solvent polarity, serves as a source of an electrophilic bromine species (Br⁺). The electron-rich aromatic ring of the 3,3-dimethyloxindole attacks the Br⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (which can be the succinimide anion or another molecule in the reaction mixture) then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. The second bromination occurs at the next most activated position.
Q2: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?
A2: NBS is a lachrymator and an irritant to the skin, eyes, and respiratory tract.[3] It is also a strong oxidizing agent. Always handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the dust. In case of contact, flush the affected area with copious amounts of water.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess the purity of the final product and to monitor the progress of the reaction. The product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show two distinct singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The integration of these signals should be 1H each. The signals for the two methyl groups at the C3 position should appear as a singlet with an integration of 6H.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show a characteristic isotopic pattern for a compound containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of 3,3-dimethylindolin-2-one (1.0 eq) in acetonitrile (MeCN, approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (NBS) (2.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient NBS activation, non-polar solvent, low temperature. | Add catalytic acid, switch to MeCN or DCM, warm to 40-50 °C. |
| Mixture of Products | Incorrect stoichiometry, short reaction time. | Use 2.1-2.2 eq of NBS, monitor by TLC until mono-bromo is consumed. |
| Formation of Isomers | High reaction temperature, highly reactive brominating agent. | Maintain room temperature, use NBS for controlled bromination. |
| Purification Difficulties | Incomplete quenching, presence of byproducts. | Quench with Na₂S₂O₃, use column chromatography for purification. |
Visualizing the Process
Reaction Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic
Sources
Technical Support Center: Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one. This molecule is a crucial building block in the development of various pharmaceutical agents. Achieving high yield and purity is paramount. This document provides an in-depth protocol, troubleshooting guidance, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3,3-dimethylindolin-2-one using N-Bromosuccinimide (NBS) as the brominating agent.
Overall Reaction:
(Image: Synthesis of this compound from 3,3-dimethylindolin-2-one using NBS in Acetonitrile.)
Mechanistic Insight
The bromination of the indolinone core is a classic electrophilic aromatic substitution. The key principles are:
-
Activation and Directing Effects : The amide nitrogen in the indolinone ring is an activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions (C5 and C7). This makes the ring more susceptible to electrophilic attack than benzene.
-
Role of N-Bromosuccinimide (NBS) : NBS serves as a reliable and easy-to-handle source of electrophilic bromine.[1] In the presence of a protic solvent or trace acid, NBS generates a low concentration of molecular bromine (Br₂). The Br₂ is then polarized by the solvent or catalyst, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. Using NBS is advantageous over liquid bromine as it minimizes the formation of HBr as a stoichiometric byproduct and provides a controlled, low concentration of the brominating agent, enhancing selectivity.[2]
-
Stepwise Bromination : The first bromine atom adds to the most activated and sterically accessible position, typically C5. This initial bromination slightly deactivates the ring, but the powerful activating effect of the amide group is sufficient to allow for a second bromination at the C7 position.
Recommended Experimental Protocol
This protocol is a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3,3-dimethylindolin-2-one | 161.20 | 5.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.6 g | 2.1 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
Step-by-Step Procedure
-
Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylindolin-2-one (5.0 g, 31.0 mmol).
-
Dissolution : Add acetonitrile (100 mL) and stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition : Cool the flask in an ice-water bath to 0-5 °C. Add N-Bromosuccinimide (11.6 g, 65.1 mmol, 2.1 eq) portion-wise over 15-20 minutes. Maintaining the low temperature during addition is critical to control the reaction rate and prevent over-bromination.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot has been fully consumed. You will likely observe the formation of a mono-brominated intermediate which is then converted to the final di-brominated product.
-
Quenching : Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Workup :
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification :
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows very low conversion, and a lot of starting material remains even after several hours. What's wrong?
-
Possible Cause 1: Inactive NBS. N-Bromosuccinimide can decompose over time, especially if exposed to moisture or light. Impure or decomposed NBS will have significantly lower reactivity. Old, slightly yellow NBS may give unreliable results.[3]
-
Solution: Use a freshly opened bottle of NBS or recrystallize your existing stock. To recrystallize, dissolve the NBS in preheated water (e.g., 10 g in 100 mL at 90-95 °C), allow it to cool slowly to form crystals, and then filter.[3]
-
-
Possible Cause 2: Insufficient Equivalents. While the stoichiometry is 2.0 equivalents, a slight excess (2.1-2.2 eq) is recommended to drive the reaction to completion and account for any minor degradation of the reagent.
-
Solution: Ensure you are using at least 2.1 molar equivalents of high-purity NBS.
-
-
Possible Cause 3: Reaction Temperature Too Low. While the initial addition is done at 0 °C to control exothermicity, the reaction itself may require room temperature to proceed at a reasonable rate.
-
Solution: After adding the NBS at 0 °C, ensure the reaction is allowed to warm to room temperature and stir for the recommended duration. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but must be monitored carefully to avoid over-bromination.
-
Q2: My TLC shows three spots: starting material, a middle spot, and the desired product spot. How can I push the reaction to the final product?
-
Possible Cause: Incomplete Double Bromination. The middle spot is almost certainly the mono-brominated intermediate (likely 5-bromo-3,3-dimethylindolin-2-one). This indicates that the reaction has not gone to completion.
-
Solution 1: Increase Reaction Time. Continue stirring the reaction at room temperature and monitor by TLC every hour. The second bromination is slower than the first due to the deactivating effect of the first bromine atom.
-
Solution 2: Add More NBS. If the reaction has stalled for an extended period, it's possible you have run out of active NBS. Add a small additional portion of NBS (e.g., 0.1 equivalents) and continue to monitor the reaction.
-
Q3: I have a significant amount of a third, less polar byproduct, suggesting over-bromination. How can I avoid this?
-
Possible Cause: Reaction Conditions Too Harsh. Over-bromination (formation of a tri-bromo species) can occur if the reaction temperature is too high or if the NBS is added too quickly, creating localized "hot spots" with high reagent concentration.
-
Solution 1: Strict Temperature Control. The most critical step is the portion-wise addition of NBS at 0-5 °C. Do not let the internal temperature rise significantly during the addition.
-
Solution 2: Slower Addition. Extend the NBS addition time to 30-40 minutes. This maintains a low, steady concentration of the brominating agent, favoring the desired di-substitution over further reactions.
-
Solution 3: Precise Stoichiometry. Avoid using a large excess of NBS. Stick to 2.1-2.2 equivalents.
-
Q4: My final product is difficult to purify. It either oils out during recrystallization or the impurities co-elute during column chromatography.
-
Possible Cause 1: Residual Succinimide. The succinimide byproduct is polar and mostly removed during the aqueous workup. However, some can remain.
-
Solution: Ensure a thorough wash with water or a slightly basic solution (sodium bicarbonate) during the workup. Succinimide has higher solubility in water than the desired product.
-
-
Possible Cause 2: Close Polarity of Products. The starting material, mono-bromo, and di-bromo products may have similar polarities, making chromatographic separation challenging.
-
Solution: Use a shallow gradient for column chromatography (e.g., starting with 100% Hexane and slowly increasing the Ethyl Acetate percentage). Use a high-resolution silica gel for better separation. For recrystallization, try a different solvent system. Dichloromethane/hexane or Toluene can sometimes provide better crystals than ethanol/water.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
1. Why is Acetonitrile recommended as the solvent? Acetonitrile is a polar aprotic solvent that effectively dissolves both the indolinone starting material and NBS. It is relatively inert under the reaction conditions and facilitates the formation of the electrophilic bromine species. Other solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) can also be used, but Acetonitrile often provides a cleaner reaction profile.
2. Can I use 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS? Yes, DBDMH is another stable, crystalline source of electrophilic bromine and can be used as an alternative to NBS.[4] It functions via a similar mechanism. However, the optimal reaction conditions (equivalents, time, temperature) may differ slightly, so a small-scale trial is recommended.
3. How critical is the exclusion of moisture? While this reaction is not as moisture-sensitive as organometallic reactions, it is good practice to use dry solvents and perform the reaction in a flask protected by a drying tube. Excessive moisture can promote the decomposition of NBS, potentially lowering the yield.
4. How do I confirm the structure of my final product? The identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the aromatic protons at positions 5 and 7 and the appearance of two singlets for the remaining aromatic protons (at C4 and C6). The gem-dimethyl group should appear as a singlet integrating to 6 protons.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
-
Wikipedia contributors. (2023). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Li, J., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(11), 1933. Available from [Link]
- Wang, B., et al. (2018). Synthetic method of 5-bromo-7-azaindole. Chinese Patent CN108997340B.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743-2747. Available from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]
-
Kumar, A., et al. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances, 12(46), 30098-30107. Available from [Link]
- Unknown Author. (2021). Preparation method of 5-bromo-7-methylindole. Chinese Patent CN113045475A.
- Sumitomo Chemical Company. (2004). Method for purifying a bromine compound. European Patent EP0913381B1.
-
Oishi, T., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(3), 102. Available from [Link]
-
Singh, P., & Sharma, U. (2024). Recent Advances towards the Synthesis and Material Applications of Indoloindoles. ChemistrySelect, 9(1), e202303986. Available from [Link]
- Unknown Author. (2018). Preparation method of 5-bromo-7-azaindole. Chinese Patent CN109081840B.
-
Shaabani, A., et al. (2007). 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. E-Journal of Chemistry, 4(1), 69-73. Available from [Link]
- Eli Lilly and Company. (2015). Fluorophenyl pyrazol compounds. Patent WO2015094913A1.
Sources
Technical Support Center: Purification of 5,7-Dibromo-3,3-dimethylindolin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 5,7-Dibromo-3,3-dimethylindolin-2-one. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and extensive laboratory experience with related brominated heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue and can typically be attributed to one or more of the following factors:
-
Excessive Solvent Usage: The most frequent cause of poor yield is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point, so using the absolute minimum amount of hot solvent is critical.
-
Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the chosen solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to a reduced yield.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a portion of the purified product.[1]
Solutions:
-
Optimize Solvent Volume: In your next attempt, add the hot solvent portion-wise to the crude material until it just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before allowing it to cool.[2]
-
Solvent System Re-evaluation: If low yield persists, consider a different solvent or a mixed solvent system. A good starting point for aromatic compounds like this are alcohols such as ethanol or isopropanol.[3] For a mixed solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Prevent Premature Crystallization: To avoid crystallization during hot filtration, use a slight excess of the hot solvent and pre-heat your filtration apparatus (funnel and receiving flask). The excess solvent can be evaporated after filtration and before cooling.
-
Refine Washing Technique: Always wash the crystals with a minimal amount of ice-cold solvent. This will remove surface impurities without significantly dissolving the product.
Question: During the cooling phase of recrystallization, my product "oiled out" instead of forming crystals. Why did this happen and what should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[2][4] This is often due to a very high concentration of the solute in the hot solution or the presence of impurities that depress the melting point of the product.
Solutions:
-
Increase Solvent Volume: The most immediate solution is to reheat the mixture to redissolve the oil and add a small amount of additional solvent. This lowers the saturation point of the solution, allowing it to cool to a lower temperature before the product precipitates, hopefully below its melting point.[4][5]
-
Promote Slow Cooling: Rapid cooling can favor oil formation. Ensure the hot, clear solution is allowed to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[5]
-
Scratching and Seeding: Inducing crystallization can sometimes prevent oiling out. Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[4] If available, adding a small seed crystal of the pure compound can also initiate crystallization.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may not be suitable. Experiment with solvents that have a lower boiling point or in which the compound has a slightly lower solubility at elevated temperatures.
Question: After purification by column chromatography, I still see a persistent colored impurity in my this compound. How can I remove it?
Answer:
A persistent colored impurity suggests that it has a similar polarity to your target compound, making separation by standard silica gel chromatography challenging. Potential sources of color could be from starting materials, byproducts from the bromination reaction, or degradation products.
Solutions:
-
Optimize Column Chromatography Conditions:
-
Solvent System Gradient: Instead of an isocratic (constant solvent mixture) elution, try a shallow gradient of your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, start with a higher proportion of hexane and gradually increase the ethyl acetate concentration. This can improve the resolution between your product and the impurity.
-
Alternative Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, which has different selectivity.
-
-
Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently for a few minutes. The charcoal is then removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Chemical Treatment: If the impurity is due to residual bromine, a wash with a dilute aqueous solution of a reducing agent like sodium thiosulfate during the work-up of the synthesis reaction can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting purity of this compound for effective purification?
A1: For recrystallization to be most effective, the crude material should ideally have a purity of at least 85-90%. If the crude product is significantly less pure, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities before proceeding with recrystallization for final polishing.
Q2: Can I use silica gel column chromatography for the primary purification of this compound?
A2: Yes, silica gel column chromatography is a suitable method for purifying brominated oxindoles.[6] The choice of eluent will depend on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Q3: What are some common impurities I should expect from the synthesis of this compound?
A3: The impurity profile will depend on the synthetic route. However, common impurities in the bromination of indolinone scaffolds can include:
-
Monobrominated species: 5-bromo- or 7-bromo-3,3-dimethylindolin-2-one.
-
Unreacted starting material: 3,3-dimethylindolin-2-one.
-
Over-brominated products: Although less common if stoichiometry is controlled.
-
Isomers: Depending on the reaction conditions, trace amounts of other dibrominated isomers might be formed.
Q4: How can I determine the purity of my final product?
A4: The purity of the final product should be assessed using a combination of techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
-
Chromatographic Methods: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect trace impurities.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) will confirm the structure of the desired product and can help identify any remaining impurities.
Detailed Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized based on the purity of the crude material.
1. Solvent Selection:
-
Perform small-scale solubility tests with various solvents to find a suitable one. Good candidates for brominated aromatic compounds include ethanol, isopropanol, and ethyl acetate.[3]
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture to the solvent's boiling point with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
6. Drying:
-
Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Data Presentation
Table 1: Recommended Solvents for Recrystallization and Column Chromatography
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate, Acetone/Water, Ethanol/Water | The choice depends on the specific impurity profile. Solvent pairs can be effective for optimizing yield and purity. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The ratio should be optimized using TLC to achieve good separation between the product and impurities (Rf value of ~0.3). |
Visual Workflow for Purification
Below is a decision-making workflow to guide the selection of an appropriate purification strategy for this compound.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. reddit.com [reddit.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
troubleshooting side reactions in the bromination of 3,3-dimethylindolin-2-one
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the bromination of 3,3-dimethylindolin-2-one. As specialists in synthetic methodology, we understand the nuances that can lead to unexpected side reactions. This document provides in-depth, experience-driven answers to common challenges encountered during this specific transformation.
Introduction: The Challenge of Selective Bromination
The synthesis of 3-bromo-3,3-dimethylindolin-2-one is a key step in the development of various biologically active compounds. The reaction appears straightforward—an alpha-bromination of a ketone-like functionality. However, the indolin-2-one scaffold contains multiple reactive sites: the enolizable α-carbon, the nucleophilic nitrogen, and the activated aromatic ring. This complexity often leads to a mixture of products, complicating purification and reducing yields. This guide will help you navigate these challenges by explaining the root causes of side reactions and providing validated protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yields a complex mixture with multiple spots on the TLC plate. What are the most common side products?
This is the most frequent issue encountered. The formation of multiple products stems from the varied reactivity of the indolin-2-one core and the nature of the brominating agent, typically N-Bromosuccinimide (NBS).
The primary side products you are likely observing are:
-
Aromatic Ring Bromination: The benzene ring of the indolinone is activated towards electrophilic aromatic substitution, leading to bromination at the C5 or C7 positions.
-
Di-bromination at the α-Carbon: Formation of 3,3-dibromo-3,3-dimethylindolin-2-one can occur if the stoichiometry or reaction conditions are not carefully controlled.[1]
-
Starting Material Degradation: Under harsh acidic or basic conditions, or with prolonged reaction times, the starting material may degrade.
-
Unreacted Starting Material: Incomplete conversion is common if the reaction conditions are too mild or the reaction time is insufficient.
The diagram below illustrates the expected main reaction alongside the most prevalent side reactions.
Caption: Main vs. Side Reactions in the Bromination of 3,3-Dimethylindolin-2-one.
To confirm the identity of these byproducts, it is essential to characterize the crude reaction mixture using LC-MS and ¹H NMR spectroscopy before attempting purification.
Question 2: I am observing significant amounts of bromination on the aromatic ring. How can I improve the selectivity for the C3 position?
Aromatic bromination is a classic electrophilic substitution side reaction. It competes with the desired α-bromination, particularly under conditions that favor ionic pathways. Here’s how to troubleshoot this issue.
Causality: N-Bromosuccinimide (NBS) can act as a source of electrophilic bromine (Br⁺), especially in the presence of acid catalysts or polar protic solvents.[2] The electron-donating nature of the amide group and the alkyl substituents activates the aromatic ring, making it susceptible to attack. The desired α-bromination, however, can proceed through either a radical mechanism or via an enol/enolate intermediate.[3] The key to selectivity is to favor the α-bromination pathway over the aromatic substitution pathway.
Troubleshooting Protocol:
-
Switch to Radical Conditions: The Wohl-Ziegler reaction conditions are specifically designed for allylic and benzylic brominations but are also effective for α-bromination of carbonyls via a radical pathway.[3] This pathway is less likely to cause aromatic substitution.
-
Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Energy: Use photo-initiation (a sunlamp or broad-spectrum light source) or thermal initiation (refluxing CCl₄).
-
-
Avoid Acid Catalysts: While acid can catalyze enol formation and subsequent α-bromination, it also strongly promotes electrophilic aromatic substitution.[3] Unless absolutely necessary, perform the reaction under neutral conditions.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Electrophilic aromatic substitution often has a higher activation energy than radical bromination. Starting the reaction at 0 °C and slowly warming to room temperature can significantly improve selectivity.
The following workflow provides a decision-making process for optimizing selectivity.
Caption: Troubleshooting Workflow for Ring Bromination.
Question 3: My main byproduct is the 3,3-dibromo compound. What adjustments should I make?
The formation of the 3,3-dibromo-3,3-dimethylindolin-2-one is a classic case of over-bromination.[1]
Causality: This occurs for two main reasons:
-
Stoichiometry: Using more than one equivalent of the brominating agent.
-
Reaction Rate Mismatch: The desired mono-bromo product is also enolizable and can react with a second equivalent of the brominating agent. If the brominating agent is added too quickly or is present in high local concentrations, it can react with the newly formed product before all the starting material is consumed.
Mitigation Strategies:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use 0.95–1.05 equivalents of NBS. | Precisely controlling the amount of brominating agent is the most critical factor in preventing over-bromination. |
| Reagent Addition | Add NBS portion-wise over a period of 30-60 minutes. | This maintains a low concentration of NBS in the reaction mixture, allowing it to react preferentially with the more reactive starting material. |
| Monitoring | Monitor the reaction closely by TLC or rapid LC-MS analysis. | Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product. |
| NBS Purity | Use freshly recrystallized NBS. | Impure NBS can contain traces of Br₂ and HBr, which can lead to unpredictable reactivity and side reactions.[3] |
Validated Protocol for Selective Mono-bromination:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,3-dimethylindolin-2-one (1.0 equiv) and anhydrous CCl₄ (0.1 M concentration).
-
Reagents: Add N-Bromosuccinimide (1.05 equiv, freshly recrystallized) and AIBN (0.05 equiv).
-
Reaction: Place a 250W sunlamp approximately 15-20 cm from the flask. Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄).
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Question 4: What is the best method for purifying the final product, and how do I assess its stability?
Purification and stability are critical for obtaining reliable data in subsequent applications.
Purification: Flash column chromatography is the most effective method for separating the desired 3-bromo-3,3-dimethylindolin-2-one from the common byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute non-polar byproducts, and gradually increase the polarity (e.g., to 15-20% EtOAc) to elute your product. The more polar di-bromo and ring-brominated isomers will elute later.
-
TLC Visualization: Use a UV lamp (254 nm) and consider staining with potassium permanganate, as brominated compounds can sometimes be poor UV absorbers.
Stability and Storage: Alpha-halo ketones and amides can be sensitive to light, moisture, and nucleophiles. The C-Br bond at the C3 position is relatively labile.
-
Decomposition Pathway: The product can potentially undergo hydrolysis back to the 3-hydroxy-3,3-dimethylindolin-2-one or elimination/rearrangement reactions, especially in the presence of base. 3-Bromoindolenines, related structures, are known to be highly reactive intermediates.[4]
-
Recommended Storage: Store the purified product as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C) and protected from light (amber vial or wrapped in foil). Avoid storing it in solution for extended periods.
By following these troubleshooting guides and understanding the underlying chemical principles, you can significantly improve the outcome of your bromination reaction, leading to higher yields, better purity, and more reliable results in your research and development endeavors.
References
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. Available at: [Link]
-
Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Supporting Information: Modular synthesis of 3,3-disubstituted oxindoles from nitrones and acrylic acids. The Royal Society of Chemistry. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. The Royal Society of Chemistry. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES. Available at: [Link]
Sources
- 1. Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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overcoming poor solubility of 5,7-Dibromo-3,3-dimethylindolin-2-one in reactions
Technical Support Center: 5,7-Dibromo-3,3-dimethylindolin-2-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile oxindole intermediate. We recognize that the compound's poor solubility presents a significant hurdle in various synthetic applications. This guide provides in-depth, experience-driven solutions to overcome these challenges, ensuring your reactions proceed efficiently and with high yields.
Part 1: Understanding the Solubility Challenge
This compound (herein referred to as the "compound") possesses a rigid, planar heterocyclic core. The presence of two bromine atoms and a lactam moiety contributes to a high crystal lattice energy. This strong intermolecular packing is the primary reason for its low solubility in many common organic solvents. To achieve successful reaction outcomes, this crystal lattice energy must be overcome by favorable solvent-solute interactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A: Start with polar aprotic solvents. Based on literature precedence for similar substituted oxindoles, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the most effective single solvents for achieving reasonable concentrations at room or elevated temperatures.[1] Dichloromethane (DCM) and Dioxane may be used, but often require heating and may not achieve high concentrations.
Q2: I'm observing my compound "crashing out" of solution upon adding a reagent. Why is this happening?
A: This is a classic sign of a supersaturated solution or a change in solvent polarity. You may have initially dissolved the compound with heating, but upon cooling or addition of a less polar co-solvent/reagent, the solubility limit is exceeded. The solution is to use a more robust solvent system from the start or to maintain the reaction temperature.
Q3: Can I simply use more solvent to solve the problem?
A: While increasing the solvent volume can work, it often leads to impractically high dilutions. This can significantly slow down reaction kinetics (especially for bimolecular reactions) and creates challenges downstream during workup and purification. It is generally better to find a more suitable solvent or employ one of the techniques described in the troubleshooting guide below.
Q4: My reaction is heterogeneous (a slurry), and the conversion is very slow. What's the first thing I should try?
A: If the reaction is sluggish in a slurry, improving solubility is key. The first and often simplest intervention is to increase the reaction temperature. If that is not effective or feasible, employing a co-solvent system or a phase-transfer catalyst are powerful next steps.
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for resolving them.
Problem 1: My N-alkylation reaction is incomplete, even after prolonged reaction times and heating.
Causality: N-alkylation of the lactam nitrogen in oxindoles often requires deprotonation by a base to form the corresponding anion. If the starting material has poor solubility, only a tiny fraction is available in the solution to react with the base. Furthermore, the resulting salt may also be insoluble, effectively shutting down the reaction.
Solution Workflow:
Detailed Solutions:
-
Optimize the Solvent System (Co-solvents): The use of co-solvents is a powerful technique to enhance solubility.[2][3][4] A small amount of a highly-polarizing solvent can disrupt the crystal lattice.
-
Strategy: Start with a primary solvent like Toluene or Dioxane. Add a co-solvent such as DMF or NMP in a 10:1 to 5:1 ratio. This often provides the ideal balance of solubility and compatibility with common bases (e.g., K₂CO₃, Cs₂CO₃). The co-solvent helps dissolve the substrate, while the bulk solvent facilitates the reaction.[]
-
Mechanism: Co-solvents work by reducing the overall polarity difference between the solute and the bulk solvent, effectively making the solute "feel" more comfortable in the solution.[3][]
-
-
Employ Phase-Transfer Catalysis (PTC): PTC is exceptionally effective for reactions involving an inorganic base and an organic substrate with poor solubility.[6] It is particularly well-suited for N-alkylations.[7][8][9]
-
Strategy: Use a biphasic system (e.g., Toluene/water) with a solid base (K₂CO₃, NaOH). Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS).
-
Mechanism: The PTC catalyst (Q⁺X⁻) transports the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase as a more reactive, poorly solvated ion pair (Q⁺OH⁻).[6] This ion pair deprotonates the oxindole in the organic phase, and the resulting nucleophile can then react with the alkylating agent. This method avoids the need to dissolve the inorganic base in the organic solvent.[6]
-
Problem 2: My Palladium-catalyzed coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing.
Causality: Homogeneous catalysis, by definition, requires all components—substrate, catalyst, and ligand—to be in the same phase. If your this compound is not fully dissolved, the catalyst cannot efficiently access the C-Br bonds for oxidative addition, which is the crucial first step in the catalytic cycle.
Solution Workflow:
Detailed Solutions:
-
Solvent and Temperature Screening: For cross-coupling reactions, higher temperatures are often necessary. Therefore, high-boiling point solvents are preferred.
-
Recommended Solvents: Dioxane, Toluene, DMF, DMAc, or mixtures thereof (e.g., Dioxane/H₂O for Suzuki couplings).[10]
-
Protocol: Before running the full reaction, perform a simple solubility test. To a vial containing your compound, add the chosen solvent and stir at the intended reaction temperature (e.g., 80-110 °C). Visually confirm complete dissolution. If it remains a slurry, that solvent is unsuitable.
-
-
Ensure Homogeneity of All Components: It's not just the substrate that needs to dissolve. The palladium precursor, ligand, and base must also be soluble. For Suzuki couplings using aqueous bases (e.g., K₂CO₃ in water), ensure the organic solvent is miscible enough or that agitation is sufficient to create a large interfacial area.
Part 4: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
-
Setup: Arrange 6 small, labeled vials, each containing 10 mg of this compound.
-
Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF, DMSO).
-
Room Temperature Assessment: Stir or sonicate the vials for 5 minutes at room temperature. Record visual observations (insoluble, partially soluble, fully soluble).
-
Elevated Temperature Assessment: Place the vials in a heating block set to 80 °C. Stir for 5 minutes. Record observations again.
-
Analysis: Use the results to select the optimal solvent for your reaction scale and temperature requirements.
Data Table 1: Qualitative Solubility
| Solvent | Abbreviation | Polarity | Boiling Point (°C) | Solubility (at 25°C) | Solubility (at 80°C) |
| Toluene | Tol | Non-polar | 111 | Insoluble | Sparingly Soluble |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Sparingly Soluble | Soluble |
| Dichloromethane | DCM | Polar Aprotic | 40 | Sparingly Soluble | N/A |
| 1,4-Dioxane | - | Polar Aprotic | 101 | Sparingly Soluble | Soluble |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Soluble | Freely Soluble |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Soluble | Freely Soluble |
Note: This data is compiled from general principles of "like dissolves like" and literature on similar halogenated oxindoles.[11][12] Exact quantitative solubility may vary.
Protocol 2: General Procedure for N-Alkylation using Phase-Transfer Catalysis
-
Charge Reactor: To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 equiv).
-
Add Solvents and Reagents: Add Toluene (forming a ~0.1 M solution), your alkylating agent (e.g., benzyl bromide, 1.1 equiv), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv).
-
Add Base: Add a 50% w/w aqueous solution of NaOH (3.0 equiv).
-
Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously for 4-12 hours. The vigorous stirring is crucial to maximize the surface area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Wikipedia. (2023). Cosolvent. Retrieved from [Link]
-
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
-
International Journal of Pharmacy & Life Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
ScienceDirect. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Publications of the IAS Fellows. (1998). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]
- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
National Institutes of Health. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. Retrieved from [Link]
Sources
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. bepls.com [bepls.com]
- 4. ijmsdr.org [ijmsdr.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ijpbr.in [ijpbr.in]
preventing over-bromination in the synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Technical Support Center: Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing over-bromination. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the selective and efficient production of your target compound.
The synthesis of halogenated indolinones is a critical step in the development of various pharmaceutical agents. This compound, in particular, serves as a valuable intermediate. However, the electron-rich nature of the indolinone core presents a significant challenge: controlling the electrophilic aromatic substitution to prevent the formation of undesired tri- and tetra-brominated byproducts. This guide offers a deep dive into the reaction mechanism, troubleshooting common issues, and providing optimized protocols.
Troubleshooting Guide: Overcoming Over-bromination
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: My final product analysis (NMR/LC-MS) shows a mixture of di-, tri-, and even tetra-brominated species. How can I enhance the selectivity for the desired 5,7-dibromo product?
Probable Cause: Over-bromination is a classic challenge in electrophilic aromatic substitution reactions on activated aromatic rings.[1][2] The indolin-2-one ring system is activated towards electrophilic attack. While the first bromination at either the 5 or 7 position slightly deactivates the ring, it is often not sufficient to prevent a second, and under forcing conditions, a third bromination. This is exacerbated by high local concentrations of the brominating agent, elevated temperatures, and the use of highly reactive brominating sources.
Solutions & Scientific Rationale:
-
Precise Stoichiometric Control: The most critical factor is the amount of brominating agent. Using a large excess will inevitably lead to over-bromination.[3]
-
Recommendation: Begin with 2.0 to 2.1 equivalents of your brominating agent. It is crucial to accurately determine the molar quantity of your starting material. For reactions that are sluggish, it is better to add a small additional charge of the brominating agent (e.g., 0.05 eq) after checking the reaction progress than to start with a large excess.
-
-
Choice of Brominating Agent: The reactivity of the electrophilic bromine source plays a significant role.
-
Recommendation: N-Bromosuccinimide (NBS) is generally the preferred reagent over molecular bromine (Br₂).[4][5] NBS is a solid, making it easier to handle and weigh accurately. It provides a slow, steady source of electrophilic bromine, which helps to control the reaction rate and improve selectivity.[6][7] Br₂ is a highly reactive liquid and can lead to rapid, exothermic reactions that are difficult to control.
-
-
Temperature Management: Electrophilic aromatic brominations are sensitive to temperature. Higher temperatures increase the reaction rate but often decrease selectivity.[8]
-
Recommendation: Perform the reaction at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly activated substrates, temperatures as low as -30 °C may be necessary to achieve the desired selectivity.[8]
-
-
Slow Reagent Addition: Maintaining a low concentration of the electrophile at all times is key to preventing multiple substitutions on the same molecule.
-
Recommendation: Add the brominating agent (either solid NBS in portions or a solution of the agent) dropwise or in small aliquots over an extended period (e.g., 1-2 hours). This ensures that the electrophile reacts with the most activated species available (the starting material or mono-bromo intermediate) before it can react again with the di-bromo product.
-
-
Solvent Selection: The choice of solvent can influence the solubility of the reagents and the reactivity of the brominating agent.
-
Recommendation: Acetonitrile or Dichloromethane (DCM) are suitable solvents for this reaction. Acetonitrile can help to moderate the reactivity of NBS.
-
Question 2: The reaction has stalled. I still have a significant amount of starting material and mono-brominated intermediate after an extended reaction time, even with two equivalents of NBS.
Probable Cause: A stalled reaction can be due to several factors, including impure reagents, insufficient activation of the brominating agent, or low reaction temperature for a less reactive substrate.
Solutions & Scientific Rationale:
-
Reagent Purity: The purity of your reagents is paramount.
-
Recommendation: Ensure your 3,3-dimethylindolin-2-one is pure. N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture, appearing yellow. If your NBS is not a pure white crystalline solid, it can be recrystallized from hot water.[4]
-
-
Reaction Monitoring: Careful monitoring allows you to make informed decisions about adjusting reaction conditions.
-
Recommendation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the appearance of the mono- and di-brominated products. This will give you a clear picture of the reaction's progress and help you decide if more reagent or longer reaction time is needed.
-
-
Catalytic Activation: While often not necessary for this activated system, a catalytic amount of a weak acid can sometimes facilitate the reaction.
-
Recommendation: If the reaction is particularly sluggish, the addition of a catalytic amount of a proton source, such as acetic acid, can help to activate the NBS.[9] However, this should be done cautiously as it can also increase the rate of over-bromination.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction, and why are the 5 and 7 positions the primary sites of bromination?
A1: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[10][11] The amide group in the indolinone ring is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This delocalization increases the electron density at the positions ortho (position 7) and para (position 5) to the nitrogen, making them more nucleophilic and thus more susceptible to attack by the electrophilic bromine (Br⁺).
Q2: How do I prepare my brominating agent solution for slow addition?
A2: If you choose to add your brominating agent as a solution, dissolve the accurately weighed NBS (2.0-2.1 equivalents) in a minimal amount of the reaction solvent (e.g., acetonitrile). Use a syringe pump or a pressure-equalizing dropping funnel to add the solution to the reaction mixture at a slow, controlled rate.
Q3: What is the best work-up procedure to quench the reaction and isolate the product?
A3: Once the reaction is complete as determined by TLC or LC-MS, it should be quenched to destroy any remaining brominating agent. This can be done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the Process
Reaction Mechanism and Over-bromination Pathway
Caption: Desired vs. Undesired Bromination Pathways.
Troubleshooting Workflow for Over-bromination
Caption: A logical workflow for troubleshooting over-bromination.
Optimized Protocol for Selective Dibromination
This protocol is a self-validating system designed to maximize the yield of this compound while minimizing over-bromination.
Materials:
-
3,3-dimethylindolin-2-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3,3-dimethylindolin-2-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
NBS Addition: Add N-Bromosuccinimide (2.05 eq) in small portions over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not rise above 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material and mono-brominated intermediate are no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale for Selectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, solid reagent allowing for controlled addition and slower release of electrophilic bromine.[4][5][6] |
| Stoichiometry | 2.0 - 2.1 equivalents | Minimizes the presence of excess brominating agent that can lead to a third substitution.[3] |
| Temperature | 0 °C to Room Temperature | Lower temperatures decrease the reaction rate, favoring substitution on the more activated rings and reducing over-bromination.[8] |
| Addition Method | Slow, portion-wise addition | Maintains a low concentration of the electrophile, enhancing selectivity. |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that can moderate the reactivity of NBS. |
| Monitoring | TLC / LC-MS | Allows for precise determination of the reaction endpoint, preventing extended reaction times that can promote side reactions. |
References
-
P. S. Engel, "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification," PubMed Central, [Online]. Available: [Link]
-
Y. K. Shin, "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation," National Institutes of Health, [Online]. Available: [Link]
-
A. R. Gholap, "An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes," MDPI, [Online]. Available: [Link]
-
G. S. Marvel, "Synthesis of Substituted Isatins," National Institutes of Health, [Online]. Available: [Link]
-
J. Feng, "Synthesis of Substituted Isatins As Potential Antibacterial Agents," ScholarWorks, [Online]. Available: [Link]
-
Wikipedia, "N-Bromosuccinimide," Wikipedia, [Online]. Available: [Link]
-
S. Bargavi, "Scheme 1. Synthesis of substituted isatin derivatives.," ResearchGate, [Online]. Available: [Link]
-
L. Moradi, "Recent applications of isatin in the synthesis of organic compounds," Semantic Scholar, [Online]. Available: [Link]
-
University of Glasgow, "Selectivity of Aryl and Benzylic Bromination," University of Glasgow Theses, [Online]. Available: [Link]
-
A. E. Gil, "Proposed reaction mechanism for the direct bromination of indoles in...," ResearchGate, [Online]. Available: [Link]
-
J. T. Njardarson, "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation," Journal of the American Chemical Society, [Online]. Available: [Link]
-
P. S. Engel, "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification," ResearchGate, [Online]. Available: [Link]
-
Common Organic Chemistry, "Bromination - Common Conditions," Common Organic Chemistry, [Online]. Available: [Link]
-
J. Ashenhurst, "Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene," Master Organic Chemistry, [Online]. Available: [Link]
-
Organic Chemistry Portal, "N-Bromosuccinimide (NBS)," Organic Chemistry Portal, [Online]. Available: [Link]
-
Chad's Prep, "18.2a EAS Bromination and Chlorination," YouTube, [Online]. Available: [Link]
-
Chem Help ASAP, "electrophilic aromatic bromination with N-bromosuccinimide," YouTube, [Online]. Available: [Link]
-
Reddit, "Bromination Help : r/Chempros," Reddit, [Online]. Available: [Link]
-
H. Khan, "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds," DergiPark, [Online]. Available: [Link]
-
ACS Green Chemistry Institute, "Bromination," ACS GCI Pharmaceutical Roundtable Reagent Guides, [Online]. Available: [Link]
Sources
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- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
catalyst selection for efficient synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Welcome to the technical support center for the synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The most prevalent method is the direct electrophilic bromination of the 3,3-dimethylindolin-2-one substrate. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The key to success lies in controlling the regioselectivity to favor substitution at the C5 and C7 positions, which requires careful selection of a catalyst and reaction conditions.
Q2: Why is catalyst selection so critical for this specific dibromination?
Catalyst selection is paramount for two main reasons:
-
Activation: The indolin-2-one ring is moderately activated towards electrophilic substitution. A catalyst is often required to "activate" the brominating agent, creating a more potent electrophilic bromine species (Br⁺).
-
Regiocontrol: The primary challenge is achieving dibromination specifically at the 5- and 7-positions while avoiding the formation of mono-brominated intermediates (5-bromo or 7-bromo) and other unwanted isomers. The nature of the catalyst can influence the steric and electronic factors that govern where the bromine atoms are directed on the aromatic ring. A properly chosen catalyst will promote the desired disubstitution without leading to over-bromination or other side reactions.
Q3: What is the fundamental mechanism of this reaction?
The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. A Lewis acid catalyst polarizes the brominating agent (e.g., NBS or Br₂), generating a strong electrophile. The π-electrons of the benzene ring of the indolinone attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the brominated product.[1][2][3][4]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, mono-brominated intermediates, and the desired dibromo-product. The spots can be visualized under UV light. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of reactants and the formation of products over time.
Catalyst Selection & Performance
Choosing the right catalyst system is the most critical decision in this synthesis. The goal is to find a catalyst that is active enough to drive the reaction to completion but selective enough to prevent the formation of unwanted byproducts.
| Catalyst System | Brominating Agent | Typical Solvent | Advantages | Potential Issues |
| FeCl₃ or FeBr₃ | NBS or Br₂ | Dichloromethane (DCM), Acetic Acid | High activity, readily available, classic Lewis acids for halogenation.[4] | Can be overly aggressive, leading to over-bromination or charring. Moisture sensitive. |
| AlCl₃ or AlBr₃ | NBS or Br₂ | Dichloromethane (DCM) | Very strong Lewis acid, highly activating.[1] | Often too harsh for sensitive substrates; high potential for side reactions. Highly moisture sensitive. |
| ZrCl₄ | DBDMH or NBS | Dichloromethane (DCM) | Shown to be highly efficient for benzylic brominations and can catalyze ring brominations under mild conditions.[5] | Less common than iron or aluminum halides; optimization may be required. |
| No Catalyst | NBS | Acetonitrile (MeCN), Acetic Acid | Milder conditions, avoids metal contamination.[6][7] | May result in slow reaction times or incomplete conversion, leading to mixtures of mono- and di-brominated products. |
This table summarizes common catalyst systems. Optimal conditions must be determined empirically.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield of the Desired 5,7-Dibromo Product
Low conversion of the starting material is a common hurdle. This typically points to insufficient activation of the brominating agent or suboptimal reaction conditions.
-
Possible Cause A: Ineffective Catalyst or Insufficient Catalyst Loading
-
Scientific Rationale: The catalyst's role is to generate the electrophilic Br⁺ species.[2][3] If the catalyst is inactive (e.g., degraded by moisture) or used in too low a concentration, the rate of formation of the electrophile will be the limiting factor, leading to a stalled or sluggish reaction.
-
Troubleshooting Steps:
-
Ensure the Lewis acid catalyst is anhydrous. Use a freshly opened bottle or a properly stored reagent.
-
Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.3 eq) and monitor the effect on the reaction rate via TLC.
-
Consider switching to a stronger Lewis acid (e.g., from FeCl₃ to AlCl₃), but be mindful of the increased risk of side reactions (See Problem 3).
-
-
-
Possible Cause B: Suboptimal Reaction Temperature
-
Scientific Rationale: Electrophilic aromatic substitution reactions have a significant activation energy barrier.[3] Insufficient thermal energy can prevent the reaction from proceeding at a reasonable rate.
-
Troubleshooting Steps:
-
If running at room temperature, try gently heating the reaction mixture to 40-50 °C.
-
Monitor the reaction closely by TLC, as higher temperatures can also accelerate side reactions.
-
-
Problem 2: High Levels of Mono-Brominated Impurities
The presence of significant amounts of 5-bromo- or 7-bromo-3,3-dimethylindolin-2-one in the final product indicates incomplete reaction.
-
Possible Cause A: Insufficient Stoichiometry of Brominating Agent
-
Scientific Rationale: The reaction is a stepwise process. The first bromination yields a mono-bromo intermediate, which must then undergo a second bromination. If less than two equivalents of the brominating agent are available, the reaction will stall at the mono-brominated stage.
-
Troubleshooting Steps:
-
Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., NBS). It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Add the brominating agent in portions to maintain its concentration throughout the reaction.
-
-
-
Possible Cause B: Short Reaction Time
-
Scientific Rationale: The second bromination is typically slower than the first because the initial electron-withdrawing bromine atom deactivates the ring slightly towards further electrophilic attack. Insufficient reaction time may allow for the complete formation of the mono-bromo intermediate but not its subsequent conversion to the dibromo product.
-
Troubleshooting Steps:
-
Extend the reaction time and monitor carefully by TLC until the mono-bromo intermediate spot has been completely consumed.
-
Consider a slight increase in temperature in conjunction with extended time to facilitate the second substitution.
-
-
Problem 3: Formation of Unwanted Isomers or Over-Brominated Products
The formation of byproducts other than the desired 5,7-dibromo isomer points to a loss of regioselectivity, often caused by reaction conditions that are too harsh.
-
Possible Cause A: Overly Aggressive Catalyst System
-
Scientific Rationale: A very strong Lewis acid (like AlCl₃) can create a highly reactive electrophile that is less selective.[1] This can lead to substitution at other positions on the ring or even the addition of a third bromine atom.
-
Troubleshooting Steps:
-
-
Possible Cause B: High Reaction Temperature
-
Scientific Rationale: While heat can increase the reaction rate, excessive temperatures can provide enough energy to overcome the activation barriers for less-favored reaction pathways, leading to a mixture of isomers.
-
Troubleshooting Steps:
-
Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. This favors the formation of the thermodynamically most stable product.
-
-
Visual Workflow and Decision Making
Experimental Workflow Diagram
This diagram outlines the general laboratory procedure for the synthesis.
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common experimental issues.
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Catalytic Bromination using FeCl₃ and NBS
Disclaimer: This is a representative protocol and may require optimization. Always perform a thorough risk assessment before starting any chemical synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3,3-dimethylindolin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate). Stir until all solids dissolve.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. In a single portion, add anhydrous iron(III) chloride (FeCl₃, 0.1 eq). Stir the mixture for 10 minutes.
-
Bromination: Add N-Bromosuccinimide (NBS, 2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material and mono-bromo intermediate.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Miyake, F., Yakushijin, K., & Horne, D. A. (2005). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 70(10), 3977–3985. [Link]
-
El-Kashef, H., El-Emary, M., & Gelin, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6335-6344. [Link]
-
Banwell, M. G., Bissett, B. D., & Bui, C. T. (1998). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2947-2950. [Link]
-
Kamal, A., & Reddy, P. S. M. M. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(7), 2531-2539. [Link]
-
Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]
-
Cong, F., & Engle, K. M. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. ACS Catalysis, 11(19), 12268–12275. [Link]
-
Beaudry, C. M. (2012). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Angewandte Chemie International Edition, 51(23), 5670-5672. [Link]
-
Wang, H., et al. (2017). N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. Organic Letters, 19(22), 6140–6143. [Link]
-
Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia. [Link]
-
Wang, H., et al. (2017). N-Bromosuccinimide (NBS)-Catalyzed C-H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. PubMed. [Link]
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis Acid Catalyzed Benzylic Bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584. [Link]
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
LibreTexts Chemistry. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry | OpenStax. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Reddit. (2025). Electrophilic Aromatic Substitution (PLZ HELP). r/OrganicChemistry. [Link]
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- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
Welcome to the technical support guide for the synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the laboratory and scale-up production of this important heterocyclic intermediate. Indolinone scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals, making robust and scalable synthetic routes essential.[1][2][3][4] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,3-dimethylindolin-2-one. The key transformation is the electrophilic aromatic substitution (SEAr) on the electron-rich indolinone core.
Step 1: Precursor Availability The starting material, 3,3-dimethylindolin-2-one, serves as the foundational scaffold. Its synthesis is well-established, but for scale-up purposes, sourcing a high-purity supply is the most efficient starting point.
Step 2: Dibromination This critical step involves the regioselective bromination at the C5 and C7 positions of the indolinone ring. The electron-donating nature of the nitrogen atom and the alkyl groups activates the aromatic ring, making it susceptible to electrophilic attack.[5] N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling compared to liquid bromine and its ability to provide a controlled source of electrophilic bromine.[6][7][8]
Synthetic Workflow Diagram
Sources
- 1. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
stability issues of 5,7-Dibromo-3,3-dimethylindolin-2-one under different conditions
Welcome to the technical support center for 5,7-Dibromo-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Introduction to the Stability of this compound
This compound is a halogenated oxindole derivative. The stability of this molecule is primarily dictated by three structural features: the lactam ring of the indolin-2-one core, the carbon-bromine bonds on the aromatic ring, and the gem-dimethyl substitution at the C3 position. While the oxindole core is found in many biologically active compounds, its stability can be influenced by experimental conditions.[1][2][3] The gem-dimethyl group provides significant steric hindrance around the C3 carbonyl and the lactam nitrogen, which is expected to enhance the molecule's stability against certain nucleophilic attacks compared to unsubstituted oxindoles. However, the brominated aromatic ring introduces susceptibility to photolytic and reductive degradation.
This guide will help you understand and mitigate potential degradation, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the primary anticipated degradation pathways are:
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Hydrolysis of the lactam ring: This can occur under strongly acidic or basic conditions, leading to ring-opening. The rate of hydrolysis is generally accelerated at higher temperatures.[4][5]
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Photodegradation: Aromatic bromine substituents can be susceptible to photolytic cleavage upon exposure to UV or even high-intensity visible light, leading to debromination.[6]
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Reductive Debromination: The carbon-bromine bonds can be cleaved in the presence of strong reducing agents or certain metal catalysts.[7]
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Oxidation: While the indolin-2-one core is relatively stable to oxidation, harsh oxidative conditions could potentially lead to the formation of isatin-like structures or other oxidized species.[8][9]
Q2: How should I properly store this compound?
A2: For optimal stability, the compound should be stored as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture. It is recommended to store it at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.[10][11] Storage in a desiccated environment is also advisable.
Q3: In which solvents is this compound expected to be most stable in solution?
A3: For solution-based experiments, it is best to use aprotic organic solvents such as DMSO, DMF, or acetonitrile. Protic solvents, especially water and alcohols, can participate in hydrolysis of the lactam ring, particularly at non-neutral pH. If aqueous buffers are necessary, it is recommended to prepare fresh solutions and use them promptly. Buffers with a pH between 5 and 7 are generally where lactam-containing molecules exhibit their greatest stability.[4]
Troubleshooting Guide
Issue 1: Loss of compound potency or appearance of unexpected peaks in HPLC after dissolution in aqueous buffer.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Hydrolysis of the lactam ring | Solution: Prepare fresh solutions in your aqueous buffer immediately before use. If the experiment allows, consider using an aprotic organic solvent. Rationale: The lactam bond in the indolin-2-one core is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[4][5] The rate of hydrolysis is also temperature-dependent. By preparing solutions fresh and keeping them cool, you minimize the time for significant degradation to occur. |
| Precipitation | Solution: Verify the solubility of the compound in your chosen buffer system. You may need to add a co-solvent like DMSO or ethanol (up to a certain percentage that does not affect your assay) to maintain solubility. Rationale: Poor solubility can be mistaken for degradation. Ensuring the compound remains fully dissolved is crucial for accurate and reproducible results. |
Issue 2: Inconsistent results or loss of compound when experiments are conducted over several hours under ambient light.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Photodegradation | Solution: Protect your experimental setup from light by using amber-colored vials or wrapping your containers in aluminum foil. Minimize exposure to direct sunlight or strong artificial light. Rationale: Aromatic brominated compounds are known to be susceptible to photodegradation, which often proceeds via a reductive debromination pathway.[6] This can lead to the formation of mono-brominated or fully debrominated impurities, which will likely have different biological activities and chromatographic retention times. |
Issue 3: Degradation observed when using certain reagents in a synthetic step.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Reductive Debromination | Solution: Avoid strong reducing agents (e.g., sodium borohydride in the presence of certain catalysts, or catalytic hydrogenation with Pd/C) if the intention is to keep the bromine atoms intact. If a reduction elsewhere in the molecule is needed, consider milder or more selective reagents. Rationale: The carbon-bromine bond on the aromatic ring can be cleaved under reductive conditions.[7] Palladium-catalyzed hydrogenation, for instance, is a common method for removing such halogen substituents.[7] |
| Reaction with Strong Nucleophiles | Solution: Be cautious when using strong nucleophiles, as they could potentially attack the carbonyl of the lactam. The gem-dimethyl groups at C3 offer considerable steric protection, making this less likely than for an unsubstituted oxindole, but it remains a possibility under harsh conditions. Rationale: The carbonyl carbon of the lactam is electrophilic. While sterically hindered in this specific molecule, strong nucleophiles could potentially lead to ring-opening or other reactions. |
Anticipated Stability Profile Summary
The following table summarizes the expected stability of this compound under typical forced degradation conditions. This is a predictive summary based on the chemical properties of its constituent functional groups.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Ring-opened product (2-amino-3,5-dibromophenyl)isobutyric acid. |
| Basic (e.g., 0.1 M NaOH) | Low | Salt of the ring-opened product. |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Potentially N-oxides or further oxidation of the aromatic ring. |
| Thermal (e.g., 80°C in solution) | Moderate | Accelerated hydrolysis. |
| Photolytic (e.g., UV lamp) | Moderate to Low | Mono- and di-debrominated products. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to determine the intrinsic stability of this compound.[12][13][14][15]
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample and a solution of the compound in a suitable solvent in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Workflow Diagram:
References
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed, [Link][10]
-
Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ (2020) Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE 15(7): e0236198. [Link][4]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health, [Link][16]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals, [Link][11]
-
pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed, [Link][5]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International, [Link][13]
-
Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI, [Link][17]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health, [Link][14]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online, [Link][18]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate, [Link][6]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, [Link][15]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central, [Link][1]
-
Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate, [Link][2]
-
Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. PubMed, [Link][20]
-
Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. National Institutes of Health, [Link][8]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal, [Link][7]
-
Metal-free synthesis of C2-quaternary indolinones by (NH 4 ) 2 S 2 O 8 mediated oxidative dearomatization of indoles. ResearchGate, [Link][9]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, [Link][23]
-
Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. PubMed, [Link][25]
-
The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. MDPI, [Link][27]
-
1-Allyl-3,3-diphenylindolin-2-one. National Institutes of Health, [Link][28]
-
AlCl3-mediated Ring-opening Reactions of Indoline-2-thiones with Acyl Cyclopropanes, Bi-cyclopropanes and Spirocyclic cyclopropanes. Organic & Biomolecular Chemistry, [Link][30]
-
Oxindole and its derivatives: A review on recent progress in biological activities. PubMed, [Link][3]
-
Alkyne-linked 2,2-disubstituted-indolin-3-one oligomers as extended β-strand mimetics. National Institutes of Health, [Link][31]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI, [Link][32]
-
3-Hydroxy-3-(2-oxopropyl)indolin-2-one, a product of a human-derived Enterocloster strain, is an inhibitor of nitric oxide production. PubMed, [Link][33]
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- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 24. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 30. AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Alkyne-linked 2,2-disubstituted-indolin-3-one oligomers as extended β-strand mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 33. 3-Hydroxy-3-(2-oxopropyl)indolin-2-one, a product of a human-derived Enterocloster strain, is an inhibitor of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 5,7-Dibromo-3,3-dimethylindolin-2-one with other halogenated indolinones
Introduction: The Strategic Value of Halogenated Indolinones in Drug Discovery
The indolin-2-one core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its rigid framework and synthetic tractability make it an ideal scaffold for developing targeted therapeutics, particularly kinase inhibitors. The strategic introduction of halogen atoms onto this scaffold is a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and, most importantly, its chemical reactivity. Halogenation provides synthetic handles for diversification, enabling the construction of complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[2]
This guide provides an in-depth comparative analysis of the reactivity of 5,7-Dibromo-3,3-dimethylindolin-2-one , a highly functionalized building block. We will dissect how the interplay of its unique structural features—dibromination at the C5 and C7 positions and the gem-dimethyl group at C3—dictates its behavior in key synthetic transformations compared to other halogenated indolinones. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights required to strategically and effectively utilize this versatile reagent.
Pillar 1: Deconstructing Reactivity - Electronic and Steric Effects at Play
The chemical behavior of this compound is governed by a confluence of electronic and steric factors. Understanding these principles is paramount to predicting its reactivity and designing successful synthetic strategies.
Electronic Landscape: The Influence of Dibromination
The two bromine atoms on the benzene moiety profoundly alter the electronic nature of the indolinone ring system.
-
Inductive Effect (-I): As highly electronegative atoms, bromine exerts a strong electron-withdrawing inductive effect.[3] This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. However, this deactivation is a key advantage for nucleophilic reactions and metal-catalyzed processes.
-
Enhanced N-H Acidity: The cumulative electron-withdrawing pull from two bromine atoms increases the acidity of the N-H proton of the lactam. This facilitates deprotonation, making the nitrogen a more potent nucleophile for subsequent N-alkylation or N-arylation reactions compared to non-halogenated or mono-halogenated analogs.
-
Cross-Coupling Reactivity: The carbon-bromine bonds at the C5 and C7 positions are prime sites for palladium-catalyzed cross-coupling reactions. In the hierarchy of halogen reactivity for such transformations, bromine offers a good balance of reactivity and stability, being more reactive than chlorine but generally more stable and cost-effective than iodine.[4][5]
Steric Architecture: The Role of the 3,3-Dimethyl Group
The gem-dimethyl substitution at the C3 position, adjacent to the carbonyl and the nitrogen atom, introduces significant steric hindrance.[6][7]
-
Shielding of Adjacent Functionality: This bulky arrangement can sterically shield the lactam nitrogen and the carbonyl group, potentially impeding the approach of large or bulky reagents.[7] This can influence the rates and feasibility of reactions involving these functional groups, such as N-functionalization or reactions at the C3 position.
-
Conformational Rigidity: The quaternary center at C3 imparts a degree of conformational rigidity to the five-membered ring, which can influence the overall shape of the molecule and its interactions with catalysts or other reactants.
Caption: Interplay of structural features and their impact on reactivity.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The di-brominated nature of our target compound makes it an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used methods for constructing biaryl frameworks.[4][8]
Mechanistic Consideration: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8][9] The base is crucial for activating the boronic acid to facilitate transmetalation.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis: The presence of two bromine atoms at C5 and C7 allows for selective mono- or di-functionalization. The C7 position is slightly more sterically encumbered due to its proximity to the fused ring system, which may allow for selective coupling at C5 under carefully controlled conditions.[10]
| Substrate | Halogen Reactivity | Steric Hindrance (at C3) | Expected Outcome |
| This compound | High (2x Br) | High | Excellent substrate for mono- or di-arylation. Requires optimized conditions for selectivity. |
| 5-Bromoindolin-2-one | Medium (1x Br) | None | Standard reactivity, clean mono-arylation expected.[11] |
| 5,7-Dichloro-3,3-dimethylindolin-2-one | Low (2x Cl) | High | Less reactive; requires more active catalysts (e.g., with bulky phosphine ligands) and higher temperatures.[5] |
| 5,7-Dibromoindolin-2-one | High (2x Br) | None | Similar electronic reactivity to the dimethyl analog, but potentially different solubility and crystal packing. |
Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor mono-substitution, primarily at the more accessible C5 position.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), under a positive pressure of argon.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Limiting the amount of boronic acid is key to preventing di-substitution.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[12][13] This reaction is indispensable for creating linear, rigid structures often desired in materials science and medicinal chemistry.
Mechanistic Consideration: This reaction typically involves a dual catalytic system with palladium and a copper(I) co-catalyst.[14] The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.
Comparative Performance Analysis: The reactivity trends observed in the Suzuki-Miyaura coupling are largely applicable here. The dibromo substrate provides two sites for alkynylation.
| Substrate | Halogen Reactivity | Potential Side Reactions | Expected Outcome |
| This compound | High (2x Br) | Alkyne homocoupling (Glaser coupling) | Highly suitable for introducing alkynyl groups. Careful control of conditions is needed to manage selectivity and suppress homocoupling. |
| 5-Iodoindolin-2-one | Very High (1x I) | Alkyne homocoupling | More reactive than the bromo-analog, often allowing for milder reaction conditions. |
| 5-Chloroindolin-2-one | Low (1x Cl) | Alkyne homocoupling | Generally a poor substrate for standard Sonogashira conditions; requires specialized catalyst systems. |
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
-
Inert Atmosphere: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like DMF or toluene.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and the copper co-catalyst, CuI (0.05 equiv.).
-
Base Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent in some cases.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC).
-
Work-up & Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura reaction.[11]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Pillar 3: Reactivity at the Lactam Core - N-Functionalization
Reactions at the lactam nitrogen are crucial for modulating the biological activity and pharmacokinetic properties of indolinone-based compounds.
Mechanistic Consideration: N-functionalization typically proceeds via an Sₙ2 mechanism. The reaction is initiated by deprotonation of the N-H bond using a suitable base to form a nucleophilic amide anion, which then attacks an alkyl or aryl electrophile.
Comparative Performance Analysis: The reactivity in N-functionalization is a delicate balance between N-H acidity and steric hindrance.
-
Acidity: As previously noted, the dibromo substitution on our target molecule enhances N-H acidity, favoring deprotonation. This means a weaker base (e.g., K₂CO₃) might be sufficient, whereas a non-halogenated analog might require a stronger base like NaH.
-
Steric Hindrance: The 3,3-dimethyl group presents a steric shield around the nitrogen.[15] This can significantly slow down the rate of reaction with bulky electrophiles (e.g., a substituted benzyl bromide or in a Buchwald-Hartwig amination). In contrast, a 5,7-dibromoindolin-2-one lacking these methyl groups would be expected to react more rapidly with sterically demanding partners.
| Substrate | N-H Acidity | Steric Hindrance (at N1) | Expected Reactivity with Bulky Electrophiles |
| This compound | High | High | Favorable deprotonation, but the reaction rate is likely limited by steric hindrance. |
| Indolin-2-one | Low | None | Requires a strong base for deprotonation, but reacts quickly with electrophiles once the anion is formed. |
| 5,7-Dibromoindolin-2-one | High | None | The most reactive of the series for N-functionalization due to high acidity and low steric hindrance. |
| 3,3-Dimethylindolin-2-one | Low | High | The least reactive, suffering from both lower acidity and significant steric hindrance. |
Experimental Protocol: N-Alkylation
-
Deprotonation: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the amide anion.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, and dry.
-
Purification: Purify by column chromatography.
Conclusion: A Strategic Blueprint for Synthesis
This compound is a uniquely functionalized building block whose reactivity is a product of competing and complementary electronic and steric effects.
-
High Reactivity at C5 and C7: The dibromo pattern provides two highly valuable synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular libraries. The slight difference in the steric environment between C5 and C7 may be exploited for selective functionalization.
-
Modulated Reactivity at N1: While the electron-withdrawing bromine atoms activate the N-H bond for deprotonation, the steric bulk of the 3,3-dimethyl group tempers the reactivity of the resulting anion towards bulky electrophiles.
This guide demonstrates that a thorough understanding of these underlying principles allows chemists to move beyond simple prediction and strategically design synthetic routes that harness the distinct reactivity of this powerful scaffold. By carefully selecting reaction partners and optimizing conditions, the unique features of this compound can be leveraged to accelerate the discovery of novel chemical entities.
References
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James, M. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]
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Moseev, S., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available at: [Link]
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Wang, Z., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. Available at: [Link]
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Baviskar, A. T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]
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Guzmán-Martínez, F., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. Available at: [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
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Kim, J., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]
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Bouchikhi, F., et al. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. European Journal of Medicinal Chemistry. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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TopSCHOLAR. (n.d.). Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems. Western Kentucky University. Available at: [Link]
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Bunnett, J., & Kearley, F. J. (1971). Comparative mobility of halogens in reactions of dihalobenzenes with potassium amide in ammonia. Journal of Organic Chemistry. Available at: [Link]
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Willingdon College, Sangli. (n.d.). Fundamentals of Organic Chemistry. Available at: [Link]
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Pniewska, B., & Tallec, A. (1989). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Available at: [Link]
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The Double-Edged Sword: A Comparative Analysis of Mono- vs. Di-Brominated Indolinones in Preclinical Cancer Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Indolinone Scaffold and the Power of Bromination
The indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors with significant therapeutic impact.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point in the quest for novel anticancer agents. A common strategy to enhance the potency and modulate the selectivity of these molecules is halogenation, particularly with bromine. The introduction of bromine atoms can profoundly influence a compound's biological activity by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comparative analysis of the biological effects of mono- versus di-brominated indolinones, offering insights into their structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation.
Comparative Biological Effects: A Tale of Two Bromines
The addition of one versus two bromine atoms to the indolinone scaffold can lead to distinct biological outcomes. While generalizations should be made with caution, certain trends have emerged from preclinical studies.
In Vitro Cytotoxicity and Antiproliferative Activity
Generally, bromination of the indolinone core enhances its cytotoxic and antiproliferative activity against various cancer cell lines. The position of the bromine atom is crucial in determining the potency. Studies have shown that di-brominated indolinone derivatives can exhibit superior inhibitory activity against cancer cells compared to their mono-brominated counterparts. However, this is not a universal rule, and the optimal degree of bromination is highly dependent on the specific chemical scaffold and the molecular target.
Table 1: Comparative in vitro anticancer activity of brominated indolinone derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-brominated | N-benzyl-5-bromoindolin-2-one derivative | Various | Not explicitly stated, but potent inhibition observed | [2] |
| Di-brominated | Di-brominated phenol-indolinone hybrid | Various | Potent activity observed | [2] |
Note: Direct head-to-head IC50 comparisons from a single study are limited in the public domain. The data presented reflects the general trend of potent activity for both classes.
Mechanism of Action: Targeting Key Signaling Pathways
A primary mechanism of action for many brominated indolinones is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cancer progression.[1] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By competitively binding to the ATP-binding pocket of the kinase domain, these compounds can block the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.
The degree of bromination can influence the binding affinity and selectivity for different kinases. While both mono- and di-brominated indolinones have been shown to inhibit VEGFR-2, the specific inhibitory concentrations (IC50 values) can vary.
Table 2: Comparative VEGFR-2 inhibitory activity
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |
| Mono-brominated | N-benzyl-5-bromoindolin-2-one derivative | VEGFR-2 | 0.728 | [2] |
| Di-brominated | Di-brominated indolinone derivative | VEGFR-2 | 0.503 | [2] |
The data in Table 2 suggests that, in this specific instance, the di-brominated compound exhibits a more potent inhibition of VEGFR-2. This could be attributed to enhanced hydrophobic interactions or the formation of halogen bonds within the ATP-binding pocket of the enzyme.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of brominated indolinones.
Experimental Protocols
To enable researchers to validate and compare the biological effects of mono- and di-brominated indolinones, the following detailed experimental protocols are provided.
MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (mono- and di-brominated indolinones) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
In Vitro VEGFR-2 Kinase Assay
This protocol describes how to measure the inhibitory activity of the compounds against the VEGFR-2 enzyme.[5][6]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final volume should be around 25-50 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This is done by adding an equal volume of the Kinase-Glo® reagent to each well, incubating for 10 minutes at room temperature, and then measuring the luminescence.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of mono- and di-brominated indolinones reveals that the degree of bromination is a critical determinant of their biological activity. While di-bromination can lead to more potent VEGFR-2 inhibitors and anticancer agents, the optimal substitution pattern is context-dependent. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this important class of compounds. Future research should focus on systematic studies comparing a wider range of mono- and di-brominated isomers to build a more comprehensive understanding of their therapeutic potential and to guide the rational design of next-generation indolinone-based drugs.
References
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Indolinones as promising scaffold as kinase inhibitors: a review. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]
-
Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. [Link]
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A Comparative Spectroscopic Guide to 5,7-Dibromo-3,3-dimethylindolin-2-one and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectroscopic data for 5,7-Dibromo-3,3-dimethylindolin-2-one, a compound of interest in medicinal chemistry and drug development, alongside its key synthetic precursors: isatin and 3,3-dimethylindolin-2-one. By examining the evolution of the spectral features—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—at each synthetic step, researchers can gain a deeper understanding of the structure-property relationships and confirm the successful transformation of these molecules. This guide is designed for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and expert interpretation of the spectroscopic data.
Introduction
This compound belongs to the versatile class of oxindole heterocycles, which are prominent scaffolds in numerous biologically active compounds. The introduction of bromine atoms at the 5 and 7 positions of the indolin-2-one core can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a valuable building block in the synthesis of potential therapeutic agents. A thorough spectroscopic characterization is paramount to unambiguously confirm the identity and purity of the final product and its intermediates. This guide will walk you through the synthesis and provide a detailed comparison of the key spectroscopic signatures that differentiate the final product from its precursors.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds in a two-step sequence starting from isatin. The first step involves the synthesis of 3,3-dimethylindolin-2-one from isatin, followed by the regioselective dibromination of the 3,3-dimethylindolin-2-one intermediate.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
Table 1: Comparative ¹H NMR Data (Predicted for Final Product)
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | Methyl Protons (ppm) |
| Isatin | 6.90-7.65 (m, 4H) | ~11.0 (br s, 1H) | - |
| 3,3-dimethylindolin-2-one | 6.85-7.25 (m, 4H) | ~8.5 (br s, 1H) | ~1.3 (s, 6H) |
| This compound | ~7.5 (d, 1H, H-4), ~7.8 (d, 1H, H-6) | ~9.0 (br s, 1H) | ~1.4 (s, 6H) |
Table 2: Comparative ¹³C NMR Data (Predicted for Final Product)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Quaternary Carbon (C3) (ppm) | Methyl Carbons (ppm) |
| Isatin | ~184 (C=O), ~159 (C=O) | 112-150 | - | - |
| 3,3-dimethylindolin-2-one | ~181 | 109-142 | ~43 | ~24 |
| This compound | ~180 | ~105 (C-7), ~115 (C-5), ~125-145 (other aromatic C) | ~45 | ~25 |
Table 3: Comparative IR Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Aromatic C-H Stretch | C-Br Stretch |
| Isatin | ~3200-3400 | ~1745, ~1615 | ~3050-3150 | - |
| 3,3-dimethylindolin-2-one | ~3200-3300 | ~1710 | ~3000-3100 | - |
| This compound | ~3200-3300 | ~1715 | ~3000-3100 | ~500-600 (strong) |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Isatin | 147 | 119 [M-CO]⁺, 92 [M-CO-HCN]⁺ |
| 3,3-dimethylindolin-2-one | 161 | 146 [M-CH₃]⁺, 118 [M-CH₃-CO]⁺ |
| This compound | 319, 321, 323 (isotope pattern) | [M-Br]⁺, [M-CH₃]⁺, [M-CO]⁺, characteristic bromine isotope patterns |
Detailed Spectroscopic Analysis
Isatin
-
¹H NMR: The spectrum of isatin displays a complex multiplet in the aromatic region (6.90-7.65 ppm) corresponding to the four protons on the benzene ring. A broad singlet at approximately 11.0 ppm is characteristic of the acidic N-H proton of the lactam.
-
¹³C NMR: Isatin shows two distinct carbonyl signals around 184 ppm and 159 ppm. The remaining signals in the aromatic region correspond to the six carbons of the benzene ring.
-
IR: The IR spectrum of isatin is characterized by two strong carbonyl stretching bands at approximately 1745 cm⁻¹ (ketone C=O) and 1615 cm⁻¹ (amide C=O). A broad N-H stretching band is observed in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 147. Key fragmentation includes the loss of carbon monoxide to give a peak at m/z 119.
3,3-dimethylindolin-2-one
-
¹H NMR: The aromatic region simplifies compared to isatin, showing a multiplet between 6.85 and 7.25 ppm. The N-H proton signal shifts upfield to around 8.5 ppm. The most significant change is the appearance of a sharp singlet at approximately 1.3 ppm, integrating to six protons, which corresponds to the two methyl groups at the C3 position.
-
¹³C NMR: The spectrum shows a single carbonyl carbon signal around 181 ppm. A new signal appears around 43 ppm, corresponding to the quaternary C3 carbon. The two equivalent methyl groups give rise to a signal at approximately 24 ppm.
-
IR: The IR spectrum displays a single, strong carbonyl absorption band around 1710 cm⁻¹, characteristic of the five-membered lactam ring. The N-H stretching vibration is observed in the 3200-3300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak is observed at m/z 161. A prominent fragment ion at m/z 146 results from the loss of a methyl group ([M-CH₃]⁺), a characteristic fragmentation for this structure.
This compound (Predicted)
-
¹H NMR: The introduction of two bromine atoms at positions 5 and 7 dramatically simplifies the aromatic region. We would expect to see two doublets, one for the proton at C4 and one for the proton at C6, likely in the range of 7.5-7.8 ppm. The N-H proton signal is expected to shift slightly downfield to around 9.0 ppm due to the electron-withdrawing effect of the bromine atoms. The singlet for the two methyl groups at C3 should remain around 1.4 ppm, possibly with a slight downfield shift.
-
¹³C NMR: The carbonyl signal is predicted to be around 180 ppm. The most significant changes will be in the aromatic region, with the appearance of two signals for the carbon atoms directly bonded to bromine (C5 and C7) at approximately 105 ppm and 115 ppm, respectively. The other aromatic carbon signals will also be shifted. The quaternary C3 carbon is expected around 45 ppm, and the methyl carbons around 25 ppm.
-
IR: The IR spectrum is expected to be similar to that of 3,3-dimethylindolin-2-one, with a strong carbonyl stretch around 1715 cm⁻¹ and an N-H stretch between 3200-3300 cm⁻¹. A key new feature will be the appearance of strong absorption bands in the 500-600 cm⁻¹ region, which are characteristic of C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with intense peaks at m/z 319, 321, and 323 in an approximate 1:2:1 ratio, corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions due to the presence of the ²⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of a bromine atom or a methyl group.
Experimental Protocols
Synthesis of 3,3-dimethylindolin-2-one from Isatin (Illustrative)
This procedure is an example of how 3,3-dimethylindolin-2-one can be synthesized and is provided for context.
-
To a solution of isatin (1.0 eq) in anhydrous THF, add methylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,3-dimethylindolin-2-one.
Synthesis of this compound (General Procedure)
The following is a general procedure for the bromination of an activated aromatic ring, which can be adapted for the synthesis of the target compound.
-
Dissolve 3,3-dimethylindolin-2-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A generalized workflow for synthesis and spectroscopic analysis.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra should be recorded on an FTIR spectrometer. Solid samples can be prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) mass spectrometer.
Conclusion
The spectroscopic journey from isatin to this compound is a clear demonstration of how subtle changes in molecular structure are reflected in their spectral data. The disappearance of the second carbonyl group, the appearance of the gem-dimethyl singlet, and the subsequent simplification of the aromatic proton signals upon bromination provide unequivocal evidence for the successful synthesis of the target compound. This guide serves as a valuable resource for researchers, providing the necessary spectroscopic benchmarks and experimental guidance for the synthesis and characterization of this important class of compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
SpectraBase. Isatin. [Link]
-
PubChem. 3,3-Dimethylindolin-2-one. [Link]
Evaluating the Efficacy of 5-Bromo-7-Azaindolin-2-One Based Compounds as Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of several clinically approved enzyme inhibitors. This guide provides a comprehensive evaluation of a specific subclass, 5-bromo-7-azaindolin-2-one derivatives, as potent kinase inhibitors. While the initial query focused on 5,7-Dibromo-3,3-dimethylindolin-2-one, the available scientific literature directs our focus towards the more extensively studied 5-bromo-7-azaindolin-2-one framework. This analysis will delve into their mechanism of action, compare their efficacy against established drugs like Sunitinib, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting Kinases in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[1] In many forms of cancer, the deregulation of kinase activity is a key driver of tumor development and progression.[2] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. This guide will focus on two key families of kinases implicated in tumor angiogenesis and metastasis: Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Src family of non-receptor tyrosine kinases.
VEGFR-2, in particular, is a primary mediator of angiogenesis, the process of forming new blood vessels that are essential for tumor growth and survival.[3] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.[4] The Src family of kinases, on the other hand, are involved in a multitude of signaling pathways that regulate cell motility, adhesion, and invasion, all of which are critical for cancer metastasis.[2]
5-Bromo-7-Azaindolin-2-One Derivatives: A Promising Class of Kinase Inhibitors
Recent research has highlighted the potential of 5-bromo-7-azaindolin-2-one derivatives as potent anti-tumor agents.[5][6] These compounds have been synthesized and evaluated for their in vitro activity against various cancer cell lines, demonstrating superior potency compared to the multi-kinase inhibitor Sunitinib in several cases.[5] The structural modifications at the 3- and 5-positions of the indolin-2-one ring have been shown to significantly enhance their anti-tumor activity.[5] The 5-bromo substitution on the 7-azaindole core, in particular, has been found to enhance the inhibition of Fyn, a member of the Src family of kinases.[7]
Mechanism of Action
While direct enzymatic inhibition data for all synthesized 5-bromo-7-azaindolin-2-one derivatives is not yet fully elucidated, their structural similarity to Sunitinib and other known kinase inhibitors suggests a competitive binding mechanism at the ATP-binding site of the kinase domain.[4][8] By occupying this site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cancer cell proliferation and survival.
The diagram below illustrates the general mechanism of action of a tyrosine kinase inhibitor, such as a 5-bromo-7-azaindolin-2-one derivative, in blocking the VEGFR-2 signaling pathway.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Comparative Efficacy of 5-Bromo-7-Azaindolin-2-One Derivatives
To objectively evaluate the efficacy of these novel compounds, a direct comparison with established kinase inhibitors is essential. The following table summarizes the in vitro anti-proliferative activity of a highly potent 5-bromo-7-azaindolin-2-one derivative, compound 23p, against several cancer cell lines, with Sunitinib as a reference.[5]
| Compound | Target Cell Line | IC50 (µM) |
| Compound 23p | HepG2 (Liver Cancer) | 2.357 |
| A549 (Lung Cancer) | 3.012 | |
| Skov-3 (Ovarian Cancer) | 2.874 | |
| Sunitinib | HepG2 (Liver Cancer) | 31.594 |
| A549 (Lung Cancer) | 49.036 | |
| Skov-3 (Ovarian Cancer) | 38.721 |
Data sourced from Molecules 2016, 21(12), 1674.[5]
As the data indicates, compound 23p exhibits significantly lower IC50 values across all tested cell lines, suggesting a much higher potency in inhibiting cancer cell growth compared to Sunitinib.[5]
For a broader context, the table below includes IC50 values of various known inhibitors against key kinases that are likely targets of the 5-bromo-7-azaindolin-2-one scaffold.
| Inhibitor | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR-2 | 90 |
| Sorafenib | VEGFR-2 | 90 |
| Axitinib | VEGFR-2 | 0.2 |
| Dasatinib | Src | 0.5 |
| Saracatinib | Src | 2.7 |
| Bosutinib | Src | 1.2 |
Data sourced from various publications.[4][9][10]
While direct enzymatic IC50 values for the 5-bromo-7-azaindolin-2-one derivatives are pending further investigation, their potent anti-proliferative activity strongly suggests they are operating in a nanomolar to low micromolar range of kinase inhibition.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of novel kinase inhibitors, a series of well-established in vitro assays are employed. Below are detailed protocols for a representative VEGFR-2 binding assay and a Src kinase activity assay.
VEGFR-2 Inhibition Assay (ELISA-based)
This assay is designed to measure the ability of a test compound to inhibit the binding of VEGF to its receptor, VEGFR-2.
Materials:
-
96-well microplate
-
Recombinant human VEGF165
-
Recombinant human VEGFR-2 (biotinylated)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compounds and reference inhibitor (e.g., Sunitinib)
Procedure:
-
Coating: Coat the wells of a 96-well plate with VEGF165 overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound VEGF.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Compound Addition: Add serial dilutions of the test compounds and the reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Receptor Addition: Add biotinylated VEGFR-2 to all wells except for the "blank" control.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the chemiluminescent substrate and measure the signal using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow for this ELISA-based VEGFR-2 inhibition assay.
Caption: ELISA-based VEGFR-2 inhibition assay workflow.
Src Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of Src kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
384-well low-volume plate
-
Recombinant Src kinase
-
Src-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer
-
Test compounds and reference inhibitor (e.g., Dasatinib)
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds, Src kinase, and the substrate/ATP mix.
-
Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase to generate a luminescent signal from the newly formed ATP. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the Src kinase activity. The IC50 value is determined by plotting the kinase activity against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The 5-bromo-7-azaindolin-2-one scaffold represents a highly promising starting point for the development of novel and potent kinase inhibitors. The significantly enhanced anti-proliferative activity of lead compounds compared to established drugs like Sunitinib warrants further investigation.[5] Future research should focus on elucidating the precise kinase targets and selectivity profiles of these compounds through comprehensive in vitro enzymatic assays and in vivo studies. The detailed experimental protocols provided in this guide offer a robust framework for such evaluations. The continued exploration of this chemical space holds the potential to deliver next-generation targeted therapies for a range of cancers.
References
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Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745. [Link]
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Sunitinib. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Sunitinib Malate. (2025, December 19). In Massive Bio. Retrieved from [Link]
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Faivre, S., et al. (2007). Sunitinib's mechanism of action. [Diagram]. In ResearchGate. Retrieved from [Link]
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What is the mechanism of Sunitinib Malate? (2024, July 17). In Patsnap Synapse. Retrieved from [Link]
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Gulluni, F., De Santis, M. C., & Hirsch, E. (2017). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer research, 77(11), 2844–2855. [Link]
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SRC Kinase Assay. (n.d.). In BellBrook Labs. Retrieved from [Link]
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What are the therapeutic candidates targeting VEGFR? (2025, March 11). In Patsnap Synapse. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Fakharany, E. M. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals, 14(10), 1035. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). In BPS Bioscience. Retrieved from [Link]
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c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.). In Creative Diagnostics. Retrieved from [Link]
-
Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). In BPS Bioscience. Retrieved from [Link]
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Wu, H., et al. (2015). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in pharmacological sciences, 36(8), 534–548. [Link]
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VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Alvarez-Buylla, A., & Pierce, J. M. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in immunology, 12, 663148. [Link]
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Cilibrizzi, A., et al. (2021). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. ACS chemical neuroscience, 12(15), 2844–2861. [Link]
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In vitro VEGFR-2 inhibitory assay. (n.d.). In ResearchGate. Retrieved from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2020). Molecules, 25(18), 4238. [Link]
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Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([11][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1160–1174. [Link]
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Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]
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Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 421. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Anticancer research, 38(11), 6049–6062. [Link]
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Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. [PDF]. In ResearchGate. Retrieved from [Link]
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Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 421. [Link]
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A Comparative Guide to the Structural Confirmation of 5,7-Dibromo-3,3-dimethylindolin-2-one: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in bringing potentially life-saving therapeutics to market. For novel chemical entities, particularly heterocyclic scaffolds like 5,7-Dibromo-3,3-dimethylindolin-2-one—a derivative of the privileged isatin core found in many bioactive compounds—absolute structural integrity is paramount.[1][2]
This guide provides an in-depth comparison of the preeminent method for structural elucidation, Single-Crystal X-ray Diffraction (SCXRD), with essential spectroscopic techniques. We will use this compound as a practical case study to explore the causality behind experimental choices, the inherent strengths and limitations of each method, and how they can be employed synergistically for comprehensive molecular characterization.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is universally regarded as the definitive method for determining the atomic-level structure of small molecules.[3][4] Its power lies in its ability to provide a precise and unambiguous three-dimensional map of electron density within a molecule, revealing not just atomic connectivity but also detailed geometric parameters such as bond lengths, bond angles, and, crucially, absolute stereochemistry.[5]
The fundamental principle involves irradiating a high-quality single crystal with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract this beam into a unique, three-dimensional pattern of reflections. By measuring the intensities and positions of these reflections, crystallographers can mathematically reconstruct a detailed electron density map, from which a model of the molecular structure is built and refined.
Case Study Workflow: this compound
1. Synthesis: The target compound can be synthesized via electrophilic bromination of 3,3-dimethylindolin-2-one. The directing effects of the carbonyl and amino groups on the aromatic ring guide the bromine atoms to the 5 and 7 positions. This hypothesis, however, requires absolute confirmation.
2. Crystallization: The Art and Science of the Bottleneck The most significant challenge in SCXRD is obtaining diffraction-quality single crystals.[3][4] This process often requires screening numerous conditions to slowly bring a supersaturated solution to a state of minimal solubility, encouraging the formation of an ordered lattice rather than an amorphous precipitate.[5]
Common Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound, gradually increasing its concentration to the point of crystallization.[6] The choice of solvent is critical, as it influences crystal packing and growth habits.[6]
-
Solvent/Vapor Diffusion: This involves dissolving the compound in a good solvent and layering it with or exposing it to the vapor of a miscible "anti-solvent" in which the compound is poorly soluble.[6][7] Diffusion at the interface slowly reduces solubility, promoting crystal growth.
-
Thermal Control (Cooling): For compounds with temperature-dependent solubility, slowly cooling a saturated solution can induce crystallization.
For this compound, a combination of a moderately polar solvent (e.g., ethanol, ethyl acetate) and a non-polar anti-solvent (e.g., hexane) in a diffusion setup is a logical starting point.
Experimental Protocol: Crystallization via Liquid-Liquid Diffusion
-
Preparation: Prepare a concentrated solution of this compound in a small volume of a "good" solvent (e.g., Dichloromethane) in a narrow vial.
-
Layering: Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., Hexane) on top of the solution, creating a distinct interface. The key is to minimize mixing.
-
Incubation: Seal the vial and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Observation: Monitor the vial over several days to weeks. Crystals should ideally form at the interface or at the bottom of the vial.
dot
Caption: Workflow for SCXRD structural confirmation.
Data Interpretation
The output of an SCXRD experiment is a crystallographic information file (CIF), which contains the final atomic coordinates, bond lengths, angles, and other critical parameters.
| Parameter | Hypothetical Data for this compound | Significance |
| Chemical Formula | C₁₀H₉Br₂NO | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the fit between the model and the data. |
| Key Bond Lengths | C-Br1, C-Br2, C=O, C-N | Provides precise, unambiguous confirmation of atomic connectivity. |
| Absolute Structure | Flack Parameter ≈ 0 | Unambiguously determines absolute stereochemistry for chiral molecules. |
Alternative & Complementary Structural Elucidation Techniques
While SCXRD provides the ultimate proof, other techniques are indispensable for routine analysis, characterization of non-crystalline materials, and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[8][9] It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb energy from radio waves at specific frequencies, which are highly dependent on their local chemical environment.[10]
-
Strengths:
-
No Crystal Needed: Can analyze solids, oils, and solutions.
-
Solution-State Structure: Provides data on the molecule's structure and dynamics in a solution environment, which can be more relevant to its biological activity.[11][12]
-
Connectivity Mapping: 2D NMR experiments (e.g., COSY, HSQC, HMBC) can map out the entire C-H framework and identify through-bond correlations between atoms.[13]
-
-
Limitations:
-
Indirect 3D Information: While NOESY experiments can provide through-space distance constraints, NMR does not directly yield a high-resolution 3D model with the precision of SCXRD.
-
Ambiguity with Isomers: Can be difficult to distinguish between certain isomers (e.g., regioisomers) without extensive 2D experiments and comparison to standards.
-
Absolute Stereochemistry: Cannot directly determine absolute stereochemistry without chiral derivatizing agents or advanced techniques.
-
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of pure this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. If needed, run 2D experiments like COSY and HSQC to establish connectivity.
-
Data Analysis:
-
Chemical Shift (δ): Analyze the position of peaks to identify types of protons and carbons (aromatic, alkyl, etc.).
-
Integration: In the ¹H spectrum, the area under each peak is proportional to the number of protons it represents.[14]
-
Splitting (Multiplicity): Analyze the splitting pattern of proton signals to determine the number of neighboring protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy (to within 5 ppm), which is often sufficient to confirm its elemental composition.[16]
-
Strengths:
-
Exceptional Sensitivity: Requires only picogram to nanogram quantities of sample.[15]
-
Accurate Mass: HRMS provides a highly accurate molecular weight, allowing for the confident determination of the molecular formula.[16]
-
Impurity Profiling: Its high sensitivity makes it ideal for detecting and identifying impurities and degradation products.[15]
-
-
Limitations:
-
No Connectivity Information: Provides no direct information about how atoms are connected.
-
Isomer Indistinguishability: Structural isomers will have the same exact mass and cannot be differentiated by MS alone.
-
No Stereochemical Information: Cannot provide any data on the 3D arrangement of atoms.
-
Comparative Summary and Decision-Making
The choice of analytical technique depends on the specific question being asked. For initial confirmation of a synthetic step, NMR and MS are fast and efficient. For the definitive, publication-quality, and regulatory-required structural proof of a novel compound, SCXRD is essential.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | X-ray scattering from a crystal lattice | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Requirement | Single, high-quality crystal (often difficult to obtain)[3] | ~5-10 mg, soluble, can be non-crystalline | ng-µg, can be in complex mixtures[15] |
| Information Obtained | Unambiguous 3D structure , connectivity, bond lengths/angles, stereochemistry | Connectivity (C-H framework) , solution structure, dynamic information[10] | Molecular formula (HRMS) , molecular weight, fragmentation |
| Key Strength | Definitive & Absolute Structure | Rich structural information in solution without crystallization | Extreme sensitivity and accurate mass determination[17] |
| Key Limitation | Requires a suitable crystal | Indirect 3D information, cannot determine absolute stereochemistry directly | No information on connectivity or stereochemistry |
dot
Caption: Decision tree for selecting structural analysis methods.
Conclusion
For the structural confirmation of a novel pharmaceutical intermediate like this compound, a multi-faceted approach is essential. NMR and mass spectrometry serve as the workhorses for rapid confirmation of molecular formula and connectivity, guiding the synthetic chemist and confirming the identity of the bulk material. However, they leave critical questions of absolute 3D structure unanswered.
Single-crystal X-ray diffraction stands alone in its ability to provide the final, unequivocal answer. Despite the experimental hurdle of crystallization, the high-resolution, unambiguous structural data it yields is the gold standard, providing the ultimate confidence required for advancing a compound through the rigorous pipeline of drug development.
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 5,7-Dibromo-3,3-dimethylindolin-2-one Derivatives
In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" is a guiding principle. Identifying compounds with a low probability of becoming viable drugs before committing extensive resources is paramount. A critical component of this early assessment is evaluating a molecule's "drug-likeness"—a qualitative concept that amalgamates physicochemical and pharmacokinetic properties essential for a compound to be an orally active therapeutic. Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are primary drivers of late-stage clinical trial failures.[1][2]
The 5,7-Dibromo-3,3-dimethylindolin-2-one scaffold represents a privileged core structure. The indolin-2-one motif is present in numerous biologically active compounds, including approved drugs and clinical candidates, often targeting protein kinases.[3][4][5] The dibromo- and gem-dimethyl substitutions on this particular scaffold provide a unique starting point for generating novel derivatives with potentially valuable pharmacological activities. However, a promising biological activity profile is insufficient; a molecule must also possess the properties to reach its target in the body at a therapeutic concentration without causing undue toxicity.
This guide provides an integrated, field-proven framework for assessing the drug-likeness of novel this compound derivatives. We will navigate from rapid in silico predictions to definitive experimental validation, explaining the causality behind each step to empower researchers to make informed decisions in the lead optimization process.
Part 1: Foundational In Silico Triage: Filtering for Favorable Properties
Causality: Before a single compound is synthesized, computational modeling allows us to screen vast virtual libraries of potential derivatives.[2][6] This initial step is a cost-effective and rapid method to flag molecules that possess physicochemical characteristics historically associated with poor pharmacokinetic profiles, such as low absorption or permeation.[7][8] By focusing synthetic efforts on compounds that pass these initial filters, we significantly enhance the efficiency of the drug discovery pipeline.
Lipinski's Rule of Five: The First Pass Filter
Formulated by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) is a foundational guideline for estimating the oral bioavailability of a compound.[9][10][11] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10] A compound is more likely to exhibit poor absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[12]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While some lipophilicity is required to cross lipid membranes, excessively high values can lead to poor aqueous solubility and trapping in fatty tissues.[13]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of the intestinal wall.[11][12]
Workflow for In Silico Drug-Likeness Assessment
The following diagram outlines the logical flow for the initial computational screening of derivatives.
Caption: Workflow for computational drug-likeness screening.
Comparative Analysis of Hypothetical Derivatives
To illustrate this process, let's analyze the parent scaffold and three hypothetical derivatives designed to probe different aspects of its structure.
| Compound | Structure | Modification | MW | cLogP* | HBD | HBA | Ro5 Violations |
| Parent Scaffold | This compound | - | 319.0 | 3.1 | 1 | 1 | 0 |
| Derivative A | N-Methyl-5,7-Dibromo-3,3-dimethylindolin-2-one | N-Alkylation | 333.0 | 3.4 | 0 | 1 | 0 |
| Derivative B | 3-(4-hydroxybenzylidene)-5,7-Dibromo-3,3-dimethylindolin-2-one | 3-Ylidene substitution | 424.1 | 4.5 | 2 | 2 | 0 |
| Derivative C | 3-(4-(diethylamino)benzylidene)-5,7-Dibromo-3,3-dimethylindolin-2-one | 3-Ylidene with basic amine | 493.2 | 5.6 | 1 | 2 | 1 (cLogP) |
Note: cLogP values are estimates for illustrative purposes.
Expertise & Experience:
-
The Parent Scaffold and Derivative A are well within Ro5 guidelines, making them excellent starting points. The N-methylation in Derivative A removes the sole hydrogen bond donor, which could subtly improve permeability, but also eliminates a potential interaction point with a target protein.
-
Derivative B introduces a common modification for indolin-2-one kinase inhibitors.[14] While it increases molecular weight and adds hydrogen bonding groups, it remains compliant with Ro5. The phenolic hydroxyl group could improve solubility and provide a new vector for target engagement.
-
Derivative C pushes the boundaries. The addition of the diethylamino group significantly increases lipophilicity, leading to a cLogP violation. Such compounds often face challenges with poor solubility and high non-specific binding. This derivative would be a lower priority for synthesis unless a specific interaction requiring this group is hypothesized.
Part 2: Experimental Validation: Grounding Predictions in Reality
Trustworthiness: Computational models provide valuable predictions, but they are not substitutes for empirical data.[11][12] Experimental assays are the self-validating system that confirms or refutes the in silico hypotheses. The two most fundamental experimental parameters to validate early are aqueous solubility and membrane permeability.
Aqueous Solubility Assessment
Causality: A compound must be in solution to be absorbed from the gastrointestinal tract.[15][16] Poor aqueous solubility is a major hurdle that can lead to low and erratic bioavailability, and it can also confound the results of in vitro biological assays.[17] A kinetic solubility assay is a high-throughput method well-suited for early discovery to quickly categorize compounds.[15][17][18]
This protocol outlines a common method using UV spectrophotometry to determine kinetic solubility.
-
Preparation of Stock Solutions:
-
Plate Setup:
-
Using a liquid handler or multichannel pipette, add 2 µL of each 10 mM DMSO stock solution into separate wells of a 96-well filter plate (e.g., Millipore Multiscreen Solubility Filter Plate).
-
-
Addition of Aqueous Buffer:
-
Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Incubation and Precipitation:
-
Filtration:
-
Place the filter plate on top of a 96-well UV-transparent collection plate.
-
Centrifuge the assembly to filter the solutions, separating the dissolved compound (filtrate) from any solid precipitate.
-
-
Quantification:
-
Prepare a standard curve for each compound in a separate UV plate using known concentrations in a 1% DMSO/PBS solution.
-
Measure the UV absorbance of the standards and the filtrates from the collection plate using a plate reader at the compound's λ_max.
-
-
Data Analysis:
-
Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This value represents the kinetic solubility. A good target for discovery compounds is >60 µg/mL.[15]
-
Membrane Permeability Assessment
Causality: After dissolving, a drug must cross the intestinal epithelium to enter the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool that models this process by measuring passive diffusion across an artificial lipid membrane.[20][21][22] It avoids the complexities of active transporters, providing a clean measure of a molecule's intrinsic ability to permeate a lipid bilayer.[20][21]
This protocol describes a typical PAMPA setup.
-
Prepare Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[22]
-
-
Prepare Membrane on Donor Plate:
-
The PAMPA system uses a 96-well filter plate as the donor plate.
-
Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of the donor plate.[22] Allow the lipid to impregnate the filter for 5-10 minutes.
-
-
Prepare Donor Solutions:
-
Prepare the test compounds at a concentration of 10 µM in PBS (pH 7.4) with 5% DMSO.[23]
-
-
Run Assay:
-
Add 150 µL of the donor solutions (test compounds) to the corresponding wells of the lipid-coated donor plate.[22]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 16-18 hours in a sealed, humidified chamber to prevent evaporation.[24]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant derived from assay parameters (volumes, membrane area, incubation time).
-
Compounds are typically classified as low, medium, or high permeability based on their Pe values compared to known standards.
-
Part 3: Integrated Assessment and Decision-Making
The true power of this approach lies in integrating the computational and experimental data to build a holistic profile of each derivative.
Comparative Data Summary
| Compound | Ro5 Violations | Predicted Class | Kinetic Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Experimental Class | Decision |
| Parent Scaffold | 0 | Good | 85 | 8.2 | High Solubility, High Permeability | Advance |
| Derivative A | 0 | Good | 70 | 9.5 | High Solubility, High Permeability | Advance |
| Derivative B | 0 | Good | 110 | 5.1 | High Solubility, Medium Permeability | Advance |
| Derivative C | 1 (cLogP > 5) | Borderline | < 5 | 1.5 | Low Solubility, Low Permeability | Deprioritize/Redesign |
Expertise & Experience:
-
As predicted, Derivatives A and B show favorable experimental properties. The increased polarity of Derivative B's hydroxyl group likely contributes to its excellent solubility, though its larger size slightly reduces its passive permeability compared to the smaller derivatives.
-
Crucially, the experimental data confirms the computational warning for Derivative C. Its high lipophilicity leads to very low aqueous solubility and poor permeability, validating the decision to flag it as high-risk. This concordance between prediction and reality builds confidence in the screening cascade.
Integrated Decision-Making Workflow
This workflow visualizes how data from each stage informs the next, leading to a rational decision on which compounds to advance into more complex biological and in vivo studies.
Caption: Integrated workflow for drug-likeness assessment.
Conclusion
The assessment of drug-likeness is not a single measurement but a multi-faceted evaluation that evolves with a project. For derivatives of the this compound scaffold, a disciplined, tiered approach is essential. By beginning with a broad computational filter to prioritize synthetic targets, we can efficiently eliminate compounds with a high likelihood of failure. This is followed by robust, high-throughput experimental validation of core physicochemical properties like solubility and permeability. This integrated strategy, which grounds in silico predictions in real-world data, provides a scientifically sound and resource-efficient pathway to identify derivatives that possess not only the desired biological activity but also the fundamental properties required to become a successful therapeutic agent.
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Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
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What is Lipinski's Rule of 5?. AZoLifeSciences.
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
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Kinetic Solubility Assays Protocol. AxisPharm.
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Caco2 assay protocol.
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
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ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
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pampa-permeability-assay.pdf. Technology Networks.
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In vitro solubility assays in drug discovery. PubMed.
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
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How do you predict ADMET properties of drug candidates?. Aurlide.
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot.
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Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
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Computational Approaches in Preclinical Studies on Drug Discovery and Development.
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Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Request PDF - ResearchGate.
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed.
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A Comparative Guide to the Bioactivity of 5-Bromoindolin-2-one Derivatives: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic placement of a bromine atom at the 5-position, creating the 5-bromoindolin-2-one skeleton, has been shown to significantly enhance the biological activities of its derivatives. This guide provides a comprehensive comparison of the anticancer and anti-inflammatory properties of various compounds derived from this scaffold, drawing upon key in vitro and in vivo studies. While direct research on 5,7-Dibromo-3,3-dimethylindolin-2-one derivatives is limited in the available literature, this guide focuses on closely related 5-bromoindolin-2-one analogs, offering valuable insights into their therapeutic potential and the experimental methodologies used to evaluate them.
I. Anticancer Activity of 5-Bromoindolin-2-one Derivatives
Derivatives of 5-bromoindolin-2-one have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.
Comparative In Vitro Cytotoxicity
A comparative analysis of the in vitro anticancer activity of various 5-bromoindolin-2-one derivatives reveals their potential as potent cytotoxic agents. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below, showcasing their efficacy against diverse cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | 7c | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |
| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [1] | |
| 5-Bromo-7-azaindolin-2-ones | 23p | HepG2 (Liver) | 2.357 | [2][3] |
| 23p | A549 (Lung) | 3.012 | [2][3] | |
| 23p | Skov-3 (Ovarian) | 2.891 | [2] | |
| Sunitinib (Control) | HepG2 (Liver) | 31.594 | [2][3] | |
| Sunitinib (Control) | A549 (Lung) | 29.257 | [2] | |
| Sunitinib (Control) | Skov-3 (Ovarian) | 26.305 | [2] |
Notably, the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d displayed significant potency against the MCF-7 breast cancer cell line.[1] Furthermore, the 5-bromo-7-azaindolin-2-one derivative 23p exhibited broad-spectrum antitumor activity, proving to be significantly more potent than the clinically approved anticancer drug Sunitinib against HepG2, A549, and Skov-3 cell lines.[2][3]
Mechanistic Insights: VEGFR-2 Inhibition and Cell Cycle Arrest
The anticancer effects of these compounds are often attributed to their ability to inhibit critical signaling pathways. For instance, derivatives 7c and 7d were identified as potent inhibitors of VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM, respectively.[1] Inhibition of VEGFR-2 disrupts downstream signaling cascades that are essential for angiogenesis, a process vital for tumor growth and metastasis.
Further mechanistic studies on compound 7d in MCF-7 cells revealed its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis, as evidenced by an increase in the sub-G1 cell population.[1] This indicates that the compound not only inhibits the blood supply to tumors but also directly interferes with the cancer cells' ability to divide and proliferate.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromoindolin-2-one derivatives for 48-72 hours. A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
II. Anti-inflammatory Activity of Indolin-2-one Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several derivatives of the indolin-2-one scaffold have been investigated for their anti-inflammatory properties, demonstrating their potential to modulate key inflammatory pathways.
In Vitro Anti-inflammatory Screening
The anti-inflammatory potential of indolin-2-one derivatives has been assessed through various in vitro assays that measure the inhibition of pro-inflammatory mediators.
| Compound Class | Derivative | Assay | IC50 (µg/mL) | Reference |
| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Compound 1 | BSA Denaturation Inhibition | 3.54 | |
| Compound 1 | Proteinase Inhibition | 3.04 | ||
| Diclofenac Sodium (Control) | BSA Denaturation Inhibition | 1.99 | ||
| Diclofenac Sodium (Control) | Proteinase Inhibition | 3.38 |
Compound 1 , a 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, demonstrated potent anti-inflammatory activity by inhibiting bovine serum albumin (BSA) denaturation and proteinase activity, with efficacy comparable to the standard anti-inflammatory drug, diclofenac sodium.[4]
Other 3-substituted-indolin-2-one derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[5] This indicates their ability to interfere with the inflammatory cascade at the cellular level.
In Vivo Anti-inflammatory Efficacy
The in vivo anti-inflammatory effects of indolin-2-one derivatives have been demonstrated in animal models, most commonly the carrageenan-induced paw edema model in rats. This model is a well-established method for evaluating acute inflammation.
Ten novel isatin Schiff base analogs were synthesized, and several of these compounds, including IIIe, IIIf, and IIIg , exhibited good anti-inflammatory activity at a dose of 100 mg/kg, comparable to the standard drug indomethacin at 10 mg/kg.[6] This highlights the potential of these compounds to alleviate inflammation in a living system.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Dosing: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the indolin-2-one derivatives. The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
III. Conclusion and Future Directions
The 5-bromoindolin-2-one scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both anticancer and anti-inflammatory agents in a variety of in vitro and in vivo models. Their mechanisms of action, particularly the inhibition of key kinases and inflammatory mediators, provide a strong rationale for their further development.
Future research should focus on synthesizing and evaluating derivatives of the specific this compound scaffold to understand the impact of the gem-dimethyl substitution at the 3-position on biological activity. Furthermore, comprehensive in vivo studies, including pharmacokinetic and toxicological profiling, are essential to translate the promising preclinical findings into clinically viable drug candidates. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of these compounds, paving the way for a new generation of targeted therapies.
IV. References
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. [Link]
-
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. [Link]
-
Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology. [Link]
-
Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. PubMed. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]
-
Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. [Link]
-
In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules. [Link]
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- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationships of 5,7-Dibromo-3,3-dimethylindolin-2-one Analogs: A Comparative Analysis
In the landscape of modern medicinal chemistry, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and anticancer agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: 5,7-dibromo-3,3-dimethylindolin-2-one analogs. By dissecting the roles of substituents at key positions, we aim to provide researchers and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutics.
The this compound core represents a synthetically accessible and strategically important starting point for the development of potent and selective bioactive molecules. The electron-withdrawing nature of the bromine atoms at the 5 and 7 positions significantly influences the electronic properties of the aromatic ring, often enhancing the compound's interaction with biological targets. The gem-dimethyl group at the 3-position provides steric bulk, which can contribute to selectivity and metabolic stability. This guide will systematically explore how modifications at the N1-position and bioisosteric replacement of the C3-gem-dimethyl group can dramatically impact the biological activity of these analogs.
The Core Scaffold: this compound
The foundational structure for our analysis is the this compound scaffold. The rationale for focusing on this particular arrangement stems from the known contributions of its constituent parts to biological activity. Halogenation of the indolin-2-one ring, particularly at the 5- and 7-positions, has been shown to enhance cytotoxic and kinase inhibitory activities.[1][2] The 3,3-disubstitution prevents enolization and provides a stable, three-dimensional framework for further derivatization.
Caption: The core chemical structure of this compound.
Comparative Analysis of N1-Substituted Analogs
The N1-position of the indolin-2-one ring is a critical vector for modification, as substituents at this position can project into solvent-exposed regions of binding pockets or make additional contacts with the target protein. A systematic investigation into N-alkylated 5,7-dibromoisatins (a closely related scaffold with a ketone at C3) provides invaluable insights into the SAR at this position.[1]
Impact of N-Alkylation on Cytotoxicity
Studies have shown a clear trend in the cytotoxic activity of N-alkylated 5,7-dibromoisatins against various cancer cell lines. The introduction of an aromatic ring via a linker at the N1-position generally enhances cytotoxicity compared to simple alkyl chains.[1]
Table 1: Comparison of Cytotoxicity (IC₅₀) of N-Substituted 5,7-Dibromoisatin Analogs
| Compound ID | N1-Substituent | Linker Length | Aromatic Ring Modification | U937 (μM)[1] | Jurkat (μM)[1] |
| 1 | Allyl | 1 | None | >10 | >10 |
| 2 | 2'-Methoxyethyl | 2 | None | >10 | >10 |
| 3 | Benzyl | 1 | None | 0.85 | 0.92 |
| 4 | p-Methylbenzyl | 1 | Electron-donating | 0.49 | 0.49 |
| 5 | p-Trifluoromethylbenzyl | 1 | Electron-withdrawing | 0.63 | 0.65 |
| 6 | Phenethyl | 2 | None | 0.75 | 0.81 |
Analysis of N1-Substitution Trends:
-
Aromaticity is Key: The presence of a terminal aromatic ring on the N1-substituent dramatically increases cytotoxic potency (compare compounds 1 and 2 with 3-6 ). This suggests that the aromatic moiety may be involved in crucial π-π stacking or hydrophobic interactions within the biological target's binding site.
-
Linker Length Matters: A one or three-carbon atom linker between the nitrogen and the aromatic ring appears to be optimal for activity.[1]
-
Electronic Effects of Aromatic Substituents: Substitution on the N1-benzyl ring influences activity. While both electron-donating (p-methyl) and electron-withdrawing (p-trifluoromethyl) groups at the para position result in potent compounds, the p-methylbenzyl analog (4 ) was found to be the most active in the series studied.[1] This indicates that a nuanced interplay of steric and electronic factors governs the interaction with the target.
Caption: SAR trend for N1-substitution on the 5,7-dibromoindolin-2-one scaffold.
The Role of C3-Substituents: A Comparative Outlook
While direct SAR studies on the 3,3-dimethyl group within the 5,7-dibromoindolin-2-one scaffold are limited in the current literature, we can draw valuable inferences from broader studies on 3-substituted indolin-2-ones, which are well-established as kinase inhibitors.[3][4]
3,3-Dimethyl vs. 3-Spirocyclic Analogs
The gem-dimethyl group at the C3 position provides a specific steric footprint. Modifying this position, for instance, by introducing a spirocyclic moiety, can significantly alter the compound's shape and its interaction with the kinase hinge region and surrounding hydrophobic pockets.
Table 2: Comparative Biological Activities of C3-Modified Indolin-2-ones
| Scaffold | C3-Substituent | Biological Target(s) | Observed Activity | Reference |
| Indolin-2-one | 3,3-Dimethyl | Various Kinases | Generally provides a stable and moderately potent scaffold. | [5] |
| Indolin-2-one | 3-Spiro[pyrrolidine-3,3'-piperidine] | EGFR, VEGFR-2 | Potent antiproliferative activity against various cancer cell lines. | [6] |
| Indolin-2-one | 3,3-Diphenyl | eIF2•GTP•Met-tRNAiMet ternary complex | Inhibition of cancer cell proliferation in the low µM range. | [5] |
Analysis of C3-Substitution Trends:
-
Steric Bulk and Shape: The 3,3-dimethyl group offers a compact steric profile. Replacing it with a larger, more conformationally restricted spirocyclic system can lead to enhanced potency and selectivity by allowing for more extensive interactions within the binding site.
-
Vectorial Diversity: Spirocyclic systems introduce new vectors for substitution, allowing for the exploration of additional chemical space and the potential to engage with different sub-pockets of the target kinase.
-
Potential for Multi-Targeting: The nature of the C3-substituent can influence the kinase selectivity profile. While some modifications may enhance selectivity for a particular kinase, others, like certain spiro-fused systems, have been shown to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[6]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR study of novel 3,3-diphenyl-1,3-dihydroindol-2-one derivatives as potent eIF2·GTP·Met-tRNAiMet ternary complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 5,7-Dibromo-3,3-dimethylindolin-2-one
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5,7-Dibromo-3,3-dimethylindolin-2-one, a halogenated oxindole, represents a valuable scaffold in medicinal chemistry due to the prevalence of the oxindole core in numerous biologically active compounds. This guide provides an in-depth technical comparison of two primary synthetic methodologies for this target molecule: a direct electrophilic bromination and a multi-step approach featuring a key intramolecular Heck reaction. The objective is to equip researchers with the necessary data and insights to select the most suitable method based on their specific laboratory capabilities, scale requirements, and purity needs.
Introduction to this compound
The 3,3-disubstituted oxindole framework is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The introduction of bromine atoms at the 5 and 7 positions of the indole ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a crucial building block for the synthesis of novel therapeutic agents.
This guide will dissect two distinct synthetic pathways to this important intermediate, providing detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.
Method 1: Direct Electrophilic Bromination of 3,3-Dimethylindolin-2-one
Direct bromination of the pre-formed 3,3-dimethylindolin-2-one core presents a convergent and atom-economical approach. The electron-rich aromatic ring of the oxindole is susceptible to electrophilic attack, and with appropriate control of reaction conditions, selective dibromination can be achieved.
Mechanistic Rationale
The lactam carbonyl group in the oxindole ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the lone pair of the nitrogen atom can participate in resonance, directing electrophiles to the ortho and para positions. In the case of 3,3-dimethylindolin-2-one, the positions of interest are C5 and C7. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, generates a bromonium ion or a polarized bromine molecule that is attacked by the aromatic ring.
Caption: Mechanism of Direct Electrophilic Bromination.
Experimental Protocol: Direct Bromination with N-Bromosuccinimide (NBS)
Materials:
-
3,3-Dimethylindolin-2-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3,3-dimethylindolin-2-one (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Method 2: Multi-Step Synthesis via Intramolecular Heck Reaction
This linear, multi-step approach builds the target molecule from a readily available starting material, 2,4-dibromoaniline. The key step involves the construction of the oxindole ring system via a palladium-catalyzed intramolecular Heck reaction.
Synthetic Strategy Overview
The overall strategy involves the N-alkylation of 2,4-dibromoaniline with a suitable three-carbon unit, followed by an intramolecular C-C bond formation to construct the five-membered ring of the oxindole.
Caption: Workflow for the Multi-Step Synthesis.
Mechanistic Insight: The Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures.[1][2] The catalytic cycle, in this case, involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and furnishes the cyclized product. The use of a base is crucial to neutralize the HBr generated in the process.
Experimental Protocol: Multi-Step Synthesis
Step 1: Synthesis of N-(2-methylallyl)-2,4-dibromoaniline
-
Materials: 2,4-Dibromoaniline, 3-chloro-2-methyl-1-propene, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: A mixture of 2,4-dibromoaniline (1.0 eq), 3-chloro-2-methyl-1-propene (1.2 eq), and potassium carbonate (2.0 eq) in DMF is heated at 80 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Intramolecular Heck Reaction to form this compound
-
Materials: N-(2-methylallyl)-2,4-dibromoaniline, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), acetonitrile (CH₃CN).
-
Procedure: A solution of N-(2-methylallyl)-2,4-dibromoaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile is degassed and heated to reflux under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the final product.
Comparative Analysis: Direct Bromination vs. Multi-Step Synthesis
| Parameter | Method 1: Direct Bromination | Method 2: Multi-Step Synthesis |
| Overall Yield | Moderate to Good (Estimated 60-80%) | Moderate (Estimated 40-60% over 2 steps) |
| Number of Steps | 1 | 2 |
| Atom Economy | High | Moderate |
| Reagent Cost & Availability | 3,3-Dimethylindolin-2-one may need to be synthesized or purchased. NBS is a common reagent. | 2,4-Dibromoaniline is a readily available starting material. Palladium catalyst can be costly. |
| Scalability | Potentially challenging due to exothermicity and control of regioselectivity on a large scale. | More amenable to large-scale production with well-defined reaction steps. |
| Purification | Requires careful chromatographic separation from mono-brominated and other isomeric byproducts. | Purification is required at each step, but product isolation can be more straightforward. |
| Safety & Handling | NBS is a lachrymator and should be handled with care. The reaction can be exothermic. | Palladium catalysts can be pyrophoric. Solvents like DMF are toxic. |
| Control of Regioselectivity | Can be challenging, potentially leading to a mixture of mono- and di-brominated isomers. | Excellent control of bromine positions as they are pre-installed on the starting material. |
Conclusion and Recommendations
The choice between direct bromination and a multi-step synthesis for the preparation of this compound depends heavily on the specific objectives and constraints of the research.
-
For rapid, small-scale synthesis and exploratory studies, the direct bromination method offers a quicker route to the target molecule, provided that purification of the desired product from potential isomers is feasible. The success of this method hinges on careful control of the reaction conditions to maximize the yield of the desired 5,7-dibromo isomer.
-
For larger-scale synthesis where regiochemical purity is critical, the multi-step approach via the intramolecular Heck reaction is the more robust and reliable option. Although it involves an additional step and potentially a lower overall yield, the unambiguous placement of the bromine atoms from the start simplifies purification and ensures the structural integrity of the final product.
Ultimately, the optimal synthetic route is a balance between efficiency, cost, scalability, and the desired purity of the final compound. It is recommended that researchers perform small-scale trial reactions of both methods to determine the most suitable approach for their specific needs.
References
-
Link, J. T. The Intramolecular Heck Reaction. Organic Reactions. 2002 , 60, 157-534. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000 , 100 (8), 3009-3066. [Link]
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Safety Operating Guide
Navigating the Disposal of 5,7-Dibromo-3,3-dimethylindolin-2-one: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,7-Dibromo-3,3-dimethylindolin-2-one, a halogenated organic compound. By grounding our procedures in established safety protocols, we can mitigate risks and ensure compliance with regulatory standards.
Hazard Assessment and Initial Precautions
Given the structure of this compound, which contains two bromine atoms, it should be handled as a hazardous substance. Halogenated organic compounds are often persistent in the environment and can have toxicological effects.[1][2] In the absence of a specific Safety Data Sheet (SDS), a conservative approach is warranted, treating the compound as potentially harmful if ingested, and as an irritant to the skin, eyes, and respiratory tract.[3][4][5] Furthermore, compounds used in drug development may have cytotoxic or other biological activities, necessitating careful handling to prevent exposure.[6][7][8]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Preparedness: Have a spill kit readily available that includes an inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and appropriate PPE.[2]
Waste Segregation and Container Management
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and regulatory compliance.[9]
Step-by-Step Waste Collection:
-
Designated Waste Container: Use a dedicated, leak-proof container that is compatible with halogenated organic compounds.[10][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13] The label should also include the date when the first waste was added.
-
Waste Stream: This compound must be disposed of in the "halogenated organic waste" stream.[1] Do not mix it with non-halogenated solvents or other waste categories.[1]
-
Container Integrity: Keep the waste container securely closed except when adding waste.[14][15]
On-Site Storage and Accumulation
Laboratories must adhere to regulations regarding the on-site storage of hazardous waste, often in designated Satellite Accumulation Areas (SAAs).[12][14][16]
| Requirement | Specification | Rationale |
| Location | At or near the point of generation and under the control of the operator.[14][16] | To minimize the transport of hazardous waste within the laboratory. |
| Volume Limits | Up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) can be accumulated.[16][17] | Prevents the storage of large quantities of hazardous materials in the immediate workspace. |
| Container Condition | Containers must be in good condition and compatible with the waste.[15] | To prevent leaks and spills. |
| Labeling | Must be clearly marked with the words "Hazardous Waste" and the identity of the contents.[12][13] | Ensures proper identification for handling and disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.[2]
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Carefully scoop the absorbed material or the solid into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Labeling and Disposal: The waste container with the spill cleanup materials must be labeled as "Hazardous Waste" and include the chemical name. Dispose of it through your institution's hazardous waste program.
Final Disposal
The ultimate disposal of halogenated organic waste is typically through high-temperature incineration by a licensed hazardous waste disposal facility.[1][12] This method is necessary to ensure the complete destruction of the compound, preventing its release into the environment. Your institution's Environmental Health and Safety (EH&S) department will coordinate with a certified waste hauler for the transportation and final disposal of the collected waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.
References
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- American Journal of Hospital Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
- Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Bucknell University. (2016). Hazardous Waste Segregation.
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- U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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- MilliporeSigma. (2023). Safety Data Sheet.
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- BenchChem. (2023). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- BLDpharm. (n.d.). 5-Bromo-3,3-dimethylindolin-2-one.
- BLDpharm. (n.d.). 7-Bromo-3,3-dimethylindoline.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
